Boc-D-his(tos)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJSEPKYJSEHW-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146981 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69541-68-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69541-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-His(Tos)-OH: Properties, Application, and Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and drug development, the precise incorporation of amino acids with reactive side chains is a critical determinant of the final product's purity, activity, and yield. Histidine, with its nucleophilic imidazole side chain, presents a significant challenge due to its propensity for racemization and side-chain acylation during peptide coupling reactions. This technical guide provides an in-depth exploration of Nα-tert-butoxycarbonyl-Nτ-tosyl-D-histidine (Boc-D-His(Tos)-OH), a key building block designed to circumvent these challenges in solid-phase peptide synthesis (SPPS).
As a Senior Application Scientist, this guide aims to move beyond a simple recitation of facts. It will delve into the causality behind the use of this reagent, provide field-proven insights into its application, and offer detailed, self-validating protocols for its successful implementation in your research.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use. The following table summarizes its key characteristics.[1][2][3][4][5]
| Property | Value |
| Molecular Weight | 409.46 g/mol [2][6] |
| Molecular Formula | C₁₈H₂₃N₃O₆S[2][3][5][6] |
| CAS Number | 69541-68-0[1][3] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-{1-[(4-methylphenyl)sulfonyl]-1H-imidazol-4-yl}propanoic acid[1] |
| Appearance | White to off-white solid/powder[1] |
| Purity | Typically ≥98%[1] |
The Strategic Importance of Protecting Groups in Histidine Chemistry
The synthesis of peptides containing histidine is notoriously complex. The imidazole ring of the histidine side chain is nucleophilic and can lead to undesirable side reactions. Furthermore, the lone pair of electrons on the Nπ of the imidazole can catalyze the epimerization of the α-carbon during activation, leading to a loss of stereochemical integrity. The strategic use of protecting groups on both the α-amino group and the imidazole side chain is therefore paramount.
The Role of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino functionality in SPPS. Its purpose is to prevent the formation of undesired peptide bonds at the N-terminus during the coupling of the subsequent amino acid. The Boc group is stable to the basic conditions often used for the deprotection of other protecting groups, but it is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.
The Tosyl Group: A Shield for the Imidazole Side Chain
The tosyl (Tos) group, a p-toluenesulfonyl group, serves as a robust protecting group for the imidazole side chain of histidine.[7] Its primary functions are:
-
Prevention of Side-Chain Acylation: The tosyl group effectively masks the nucleophilic character of the imidazole ring, preventing it from reacting with the activated carboxyl groups of incoming amino acids.
-
Reduction of Racemization: By withdrawing electron density from the imidazole ring, the tosyl group reduces the basicity of the ring nitrogens, thereby suppressing their ability to catalyze the abstraction of the α-proton and subsequent racemization.
It is important to note that while the tosyl group is effective, it is considered a more "traditional" protecting group. For particularly sensitive sequences, other protecting groups such as trityl (Trt) or benzyloxymethyl (Bom) may offer superior suppression of racemization.
Experimental Protocols: A Step-by-Step Guide to Using this compound in SPPS
The following protocols are designed to be self-validating, with in-process checks to ensure the success of each step. These are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.
Workflow for Incorporating a this compound Residue in SPPS
Caption: General workflow for the incorporation of a this compound residue in solid-phase peptide synthesis.
Detailed Protocol for this compound Coupling
1. Resin Swelling:
- Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group from the preceding amino acid.
- Rationale: TFA is a moderately strong acid that selectively cleaves the acid-labile Boc group without affecting the linkage of the peptide to the resin or the tosyl protecting group on other residues.
3. Neutralization:
- Wash the resin thoroughly with DCM to remove residual TFA.
- Neutralize the resulting N-terminal ammonium salt by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM or DMF until a neutral pH is achieved.
- Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection and neutralization.
4. Activation and Coupling of this compound:
- Pre-activation Method:
- In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of DMF.
- Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
- Add the activated amino acid solution to the resin.
- In Situ Activation Method (HBTU):
- To the neutralized resin, add this compound (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents), and DIEA (6 equivalents) in DMF.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Causality: HOBt is a crucial additive in the coupling step. Not only does it suppress racemization, but it can also cleave the tosyl group from the histidine side chain.[8] Therefore, if the tosyl group is intended to be retained throughout the synthesis, the use of HOBt should be carefully considered and potentially omitted.
5. Washing:
- After the coupling reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Self-Validation: A negative Kaiser test (yellow or colorless beads) indicates that the coupling reaction has gone to completion.
Deprotection of the Tosyl Group
The tosyl group is generally stable to the conditions of Boc-SPPS but can be removed under specific conditions.
-
During Coupling with HOBt: As mentioned, the presence of HOBt during the coupling step can lead to the cleavage of the tosyl group.[8] This can be an intended or unintended consequence, depending on the synthetic strategy.
-
Strong Acid Cleavage: The tosyl group is typically removed during the final cleavage of the peptide from the resin using strong acids such as anhydrous hydrogen fluoride (HF).
-
Alternative Mild Cleavage: For instances where a milder, more selective deprotection of the tosyl group is required, treatment with certain nucleophiles or reducing agents can be employed, although this is less common in standard Boc-SPPS workflows.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
| Safety Aspect | Recommendation |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work in a well-ventilated area or a fume hood. |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere at room temperature.[1] |
Logical Relationships in the Application of this compound
Caption: Logical relationships illustrating the role of this compound and its protecting groups in achieving high-purity peptide synthesis.
Conclusion
This compound is a valuable and well-established reagent for the incorporation of D-histidine into synthetic peptides using Boc-based solid-phase peptide synthesis. Its dual-protection strategy effectively addresses the inherent challenges associated with the histidine side chain, namely its nucleophilicity and its propensity to catalyze racemization. By understanding the specific roles of the Boc and tosyl protecting groups and by employing robust, self-validating protocols, researchers can confidently utilize this building block to achieve their synthetic goals. As with any synthetic methodology, a thorough understanding of the underlying chemical principles is key to troubleshooting and optimizing the process for the synthesis of complex and novel peptide-based therapeutics and research tools.
References
- 1. This compound | 69541-68-0 [sigmaaldrich.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. Boc-His(Tos)-OH | C18H23N3O6S | CID 6455010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
A Comprehensive Technical Guide to the Safe Handling of Boc-D-His(Tos)-OH
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of Nα-Boc-N(im)-tosyl-D-histidine, or Boc-D-His(Tos)-OH. As a critical building block in Boc-based solid-phase peptide synthesis (SPPS), a thorough understanding of its safety profile is paramount to ensure laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols and field-proven insights relevant to its application.
Chemical Identity and Physicochemical Properties
This compound is a derivative of the amino acid D-histidine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole nitrogen of the side chain is protected by a tosyl (Tos) group. This dual protection scheme dictates its reactivity and requires specific handling considerations.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| Chemical Name | N-alpha-Boc-Nim-tosyl-D-histidine | [1] |
| Synonym | (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid | [2] |
| CAS Number | 69541-68-0, 35899-43-5 | [1][2][3] |
| Molecular Formula | C₁₈H₂₃N₃O₆S | [1][3] |
| Molecular Weight | 409.46 g/mol | [3] |
Note on CAS Numbers: Researchers should note that multiple CAS numbers are referenced in literature and by suppliers. It is crucial to verify the specific CAS number associated with the purchased material via the certificate of analysis.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Solid, powder | [2] |
| Purity | ≥98% (HPLC/TLC) | [2] |
| Storage Temperature | Room temperature (15-25°C), Keep in dark place, inert atmosphere | [2] |
| Application | Boc solid-phase peptide synthesis |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS), this compound is classified with a "Warning" signal word and carries specific hazard statements that necessitate a careful risk assessment before handling.[2]
-
H302: Harmful if swallowed. This classification implies that accidental ingestion of even small quantities can cause adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene, such as washing hands thoroughly after handling.[4]
-
H315: Causes skin irritation. Direct contact with the solid or solutions can lead to localized redness, itching, or inflammation. This hazard mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.
-
H319: Causes serious eye irritation. The powdered nature of this compound increases the risk of airborne particles coming into contact with the eyes, which can cause significant irritation or damage. This necessitates the mandatory use of safety goggles or a face shield.
-
H335: May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. This is a primary exposure risk when weighing and transferring the solid material.
The following workflow illustrates a self-validating system for mitigating the risks associated with these hazards.
Caption: Risk assessment process for this compound.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach is essential to minimize exposure. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by administrative controls and, finally, PPE.
Engineering Controls: All weighing and handling of this compound powder should be performed within a certified chemical fume hood or an enclosure with local exhaust ventilation.[4][5] This captures dust at the source, preventing inhalation and contamination of the general lab environment.
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Wash hands thoroughly with soap and water after removing gloves.[4][5]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust respirator is recommended.
Protocol for PPE Use:
-
Donning: Before entering the handling area, don a lab coat, followed by safety goggles. The final step is to put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Doffing: To prevent contamination, remove PPE in the reverse order. First, remove gloves using a technique that avoids touching the outer surface with bare skin. Next, remove the lab coat, followed by the safety goggles. Wash hands immediately and thoroughly.
Safe Handling, Storage, and Incompatibilities
Handling Protocol:
-
Ensure all work is conducted in a designated area, preferably within a fume hood.
-
Avoid creating dust. Use a spatula to gently transfer the solid. Avoid pouring the powder, which can create airborne particles.
-
Keep the container tightly closed when not in use.[4]
-
Prevent fire caused by electrostatic discharge; use non-sparking tools where applicable.[5]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] While some suppliers recommend room temperature (15-25°C), it is best practice to keep it in a dark place under an inert atmosphere to maximize shelf life.[2] Always follow the specific storage instructions provided by the supplier on the label and SDS.
Critical Incompatibility in Peptide Synthesis: A key consideration for drug development professionals is the reactivity of the tosyl protecting group. The imidazole tosyl group is labile and can be cleaved under mild acidic conditions. Notably, it can be cleaved by hydroxybenzotriazole (HOBt), a common additive in carbodiimide-mediated coupling reactions during SPPS.[7] Therefore, to prevent premature deprotection and side reactions, This compound should be activated and coupled in the absence of HOBt. [7] This is a critical piece of field knowledge that ensures the integrity of the final peptide product.
Emergency Procedures and First Aid
Immediate and appropriate action is vital in the event of an exposure or spill.
Table 3: First-Aid Measures by Exposure Route
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the victim into fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. | [4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists. | [4][5] |
| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |
Accidental Release Measures:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Collect: Place the material into a suitable, labeled container for chemical waste disposal.[4]
-
Clean: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
Stability, Reactivity, and Disposal
-
Reactivity: The compound is stable under recommended storage conditions.[4] Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Combustion or thermal decomposition may produce hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx), and sulfur oxides.[4]
-
Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Do not discharge to sewer systems.[8] The material should be sent to a licensed chemical destruction facility.
References
A Senior Application Scientist's Guide to the Proper Storage and Handling of Boc-D-His(Tos)-OH
This guide provides an in-depth technical overview for the effective storage, handling, and application of N-α-Boc-N-im-tosyl-D-histidine, or Boc-D-His(Tos)-OH. As a critical reagent in solid-phase peptide synthesis (SPPS), particularly for the development of bio-therapeutics, its integrity is paramount to achieving high-yield, high-purity results. Adherence to these protocols will mitigate common sources of experimental failure and ensure the reproducibility of your synthetic workflows.
Core Chemical Profile and Significance
This compound is a protected derivative of the non-natural D-enantiomer of histidine.[1] Its structure is engineered for Boc-based solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides temporary, acid-labile protection for the α-amino group, while the p-toluenesulfonyl (Tosyl) group protects the imidazole side chain's reactive nitrogen, preventing unwanted side reactions during peptide coupling.[1][2] The incorporation of D-histidine is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential.[3]
Data Presentation: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 69541-68-0 | [4][5][6] |
| Molecular Formula | C₁₈H₂₃N₃O₆S | [5] |
| Molecular Weight | 409.46 g/mol | [4][7] |
| Synonym | (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid | [4] |
| Physical Form | Solid, powder | [4][7] |
| Primary Application | Boc solid-phase peptide synthesis (SPPS) | [1][8] |
Storage and Stability: A Self-Validating System
The long-term stability of this compound is contingent on minimizing exposure to moisture, heat, and light. While some suppliers suggest room temperature storage, a more rigorous approach is recommended to preserve the material's integrity over time, especially in a multi-user laboratory environment where frequent container access can introduce atmospheric moisture.
Causality of Storage Choices
The Boc group is susceptible to slow acid-catalyzed hydrolysis, and the overall compound can degrade via oxidation or moisture-driven pathways. Storing the compound under cold, dry, and inert conditions provides the most robust protection against these degradation pathways, ensuring lot-to-lot consistency in your syntheses.
Data Presentation: Recommended Storage Conditions
| Format | Temperature | Atmosphere | Duration | Rationale |
| Unopened Container | 2-8°C | As shipped | Per manufacturer's expiry | Prevents thermal degradation while remaining accessible. |
| Stock Powder (Aliquoted) | -20°C | Inert Gas (Argon/Nitrogen) | Up to 3 years | Maximizes long-term stability by minimizing thermal and hydrolytic degradation.[9][10] |
| In Solution (e.g., DMSO) | -80°C | Sealed Vial | Up to 6 months | Cryogenic storage is essential to prevent degradation in solution.[9][10] |
| In Solution (e.g., DMSO) | -20°C | Sealed Vial | Up to 1 month | Suitable for short-term working solutions only.[9][10] |
Laboratory Handling and Safety Protocols
Proper handling begins the moment a new shipment arrives. The following workflow ensures the compound is received, inspected, and stored correctly to maintain its quality.
Mandatory Visualization: New Reagent Intake Workflow
Caption: Workflow for receiving and processing new this compound.
Experimental Protocol 1: Aliquoting Stock Powder
Objective: To divide the bulk reagent into smaller, single-use quantities to prevent contamination and degradation of the primary stock.
-
Preparation: Move the sealed container of this compound from cold storage to a desiccator and allow it to equilibrate to room temperature for at least 60 minutes. This is a critical step to prevent water condensation on the cold powder upon opening.
-
Inert Environment: Perform all subsequent steps in a glove box or glove bag filled with an inert gas (e.g., Argon or Nitrogen).
-
Weighing: Tare several pre-labeled, appropriately sized amber glass vials. Carefully weigh the desired amount of this compound powder into each vial.
-
Purging and Sealing: Backfill each vial with inert gas, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm for an additional barrier against moisture.
-
Storage: Place the aliquoted vials in a labeled secondary container and store at -20°C. Return the main stock container to -20°C storage after backfilling with inert gas.
Safety Precautions: Based on hazard classifications, always handle this compound powder in a chemical fume hood or ventilated enclosure.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Respiratory Protection: Use an N95 respirator to avoid inhaling the fine powder, as it may cause respiratory irritation.[4]
-
Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4]
Critical Application: HOBt-Free Coupling in SPPS
A crucial, field-proven insight is the inherent instability of the N-im-Tosyl protecting group to certain reagents commonly used in peptide synthesis. The Tosyl group is labile and can be prematurely cleaved by Hydroxybenzotriazole (HOBt) .[8][11] Using HOBt as a coupling additive with this compound will lead to unintended deprotection of the histidine side chain, resulting in subsequent side reactions and a complex, impure final product.
Mandatory Visualization: Coupling Strategy Decision Process
Caption: Decision logic for coupling this compound in SPPS.
Experimental Protocol 2: HOBt-Free Activation and Coupling
Objective: To successfully couple this compound during Boc-SPPS without causing premature side-chain deprotection. This protocol utilizes HBTU as the coupling agent without the addition of free HOBt.
-
Resin Preparation: Following the N-α-Boc deprotection step (e.g., with TFA in DCM) and neutralization of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DCM and then DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin functionalization) in a minimal amount of DMF.
-
Activation: To the amino acid solution, add HBTU (2.9 equivalents) and DIEA (6 equivalents). Note: Do not add HOBt.
-
Coupling: Immediately add the activated amino acid solution to the drained, neutralized resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the reaction has gone to completion (i.e., no free primary amines remain).
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF, followed by DCM, to remove excess reagents and by-products before proceeding to the next cycle.
Expert Insight: While BOP reagent can also be used, it's important to keep the amount of base (DIEA) minimal to reduce the risk of racemization of the histidine residue.[12]
Conclusion
The successful synthesis of complex peptides relies on the quality of its constituent building blocks. This compound is a powerful reagent, but its unique chemical liabilities demand a rigorous and informed approach to its storage and handling. By implementing these protocols—from controlled storage at -20°C and careful aliquoting to the critical omission of HOBt during coupling—researchers can ensure the integrity of the reagent, leading to more reliable, reproducible, and successful synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 69541-68-0 [sigmaaldrich.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. Boc-His(Tos)-OH Novabiochem 35899-43-5 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconstructing the Certificate of Analysis for Boc-D-His(Tos)-OH: A Guide to Ensuring Quality and Reproducibility
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Label
In the precise world of peptide synthesis and drug development, the starting materials are the foundation upon which success is built. Nα-tert-Butoxycarbonyl-Nτ-tosyl-D-histidine, or Boc-D-His(Tos)-OH, is a critical building block, a protected form of the D-enantiomer of histidine.[1][2] The Boc group on the alpha-amino position and the Tosyl group on the imidazole ring's tau (τ) nitrogen provide orthogonal protection, preventing unwanted side reactions and allowing for the specific, controlled incorporation of D-histidine into a growing peptide chain.[1][3]
However, the label on the bottle is merely an introduction. The true story of a reagent's quality, identity, and suitability for its intended purpose is told by its Certificate of Analysis (CoA). This document is not a mere formality; it is a detailed scientific report and a guarantee of quality. For the researcher, it is the primary tool for mitigating risk, ensuring experimental reproducibility, and complying with regulatory standards. Understanding how to interpret a CoA is a fundamental skill that separates routine experimentation from rigorous, reliable science.
This guide provides an in-depth, parameter-by-parameter explanation of a typical CoA for this compound. We will move beyond simply listing tests and specifications to explore the causality behind each analytical choice, the detailed methodologies employed, and the practical implications of the results for your research.
Caption: Logical relationship between CoA sections and analytical methods.
Identification and Structural Confirmation
Before assessing purity, one must be certain of the molecule's identity. These tests confirm that the material is, unequivocally, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality (The "Why"): NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.[4] It provides a "fingerprint" of the molecule's atomic framework by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). For a molecule like this compound, NMR confirms the presence and connectivity of all key components: the Boc group, the D-histidine backbone, and the tosyl protecting group. An incorrect or ambiguous spectrum is a major red flag, suggesting a completely different compound or significant structural impurity.
-
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[4]
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton NMR data, typically for 16-64 scans.
-
¹³C NMR Acquisition: Acquire carbon NMR data, which requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak.[4]
-
-
Data Interpretation & Typical Specifications The CoA will state that the spectrum "Conforms to Structure." This means the observed chemical shifts (δ), splitting patterns (multiplicity), and integrations in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, match the expected values for this compound.
| Group | ¹H Chemical Shift (δ, ppm) - Typical | ¹³C Chemical Shift (δ, ppm) - Typical |
| Boc Group | ~1.4 (singlet, 9H) | ~28 (C(CH₃)₃), ~80 (C(CH₃)₃) |
| Tosyl Group | ~2.4 (singlet, 3H, Ar-CH₃), ~7.4-7.8 (multiplet, 4H, Ar-H) | ~21 (Ar-CH₃), ~127-145 (Aromatic Carbons) |
| Histidine Backbone | ~3.0-3.3 (multiplet, 2H, β-CH₂), ~4.2-4.5 (multiplet, 1H, α-CH) | ~30 (β-C), ~54 (α-C), ~172 (C=O) |
| Imidazole Ring | ~7.0-8.0 (singlets, 2H) | ~115-140 (Imidazole Carbons) |
Note: Exact chemical shifts can vary based on solvent and instrument calibration.[4][5]
Caption: Workflow for NMR spectroscopic analysis of Boc-amino acids.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Causality (The "Why"): FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] While NMR maps the entire carbon-hydrogen framework, FTIR provides orthogonal confirmation by verifying the presence of key bonds, such as the carbonyls (C=O) of the Boc and carboxylic acid groups, the sulfonyl (S=O) of the tosyl group, and N-H bonds.[7][8][9] It serves as an excellent and quick quality check.
-
Data Interpretation & Typical Specifications The CoA will report that the spectrum "Conforms to Reference," indicating the sample's spectrum matches that of a known, pure standard. Key absorption bands are expected in specific regions.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 |
| Amide N-H | Stretch | 3200 - 3400 |
| Boc & Acid C=O | Stretch | 1680 - 1750 |
| Sulfonyl S=O | Asymmetric & Symmetric Stretch | 1340 - 1380 and 1150 - 1190 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Purity and Assay
These tests quantify the amount of this compound present relative to any impurities.
High-Performance Liquid Chromatography (HPLC)
-
Expertise & Causality (The "Why"): HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries.[] It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, this technique is crucial for detecting and quantifying process-related impurities (e.g., starting materials, byproducts) and, critically, the undesired L-enantiomer. A high purity value by HPLC ensures that side reactions in peptide synthesis due to unknown contaminants are minimized.
-
Experimental Protocol: Reversed-Phase HPLC Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm) is typically used for amino acid derivatives.[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in Water) and an organic solvent (e.g., Acetonitrile).
-
Sample Preparation: Prepare a solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like the mobile phase.
-
Injection & Run: Inject a small volume (e.g., 10 µL) and run the gradient method.
-
Detection: Monitor the column eluent at a specific UV wavelength (e.g., 220 nm), where the peptide bonds and aromatic rings absorb.
-
Quantification: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Chiral HPLC: To ensure stereochemical purity, a specialized chiral stationary phase (CSP) is required.[12] This is a separate, mandatory test to confirm the absence of Boc-L-His(Tos)-OH. The presence of the L-isomer can lead to the synthesis of diastereomeric peptides, which are difficult to purify and can have drastically different biological activities.
-
Data Interpretation & Typical Specifications
| Parameter | Method | Typical Specification |
| Purity | HPLC (Area %) | ≥ 98.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% D-isomer |
Titration (Assay)
-
Expertise & Causality (The "Why"): While HPLC measures purity relative to detectable impurities, titration provides an absolute measure of the acidic functional group content (the carboxylic acid).[13] Nonaqueous acidimetric titration is a classic, highly precise method for quantifying the amount of a substance that can act as a base.[14] In this case, the amino acid derivative is dissolved in a non-aqueous solvent and titrated with a strong acid like perchloric acid. This assay value, often reported on a dried basis, is a measure of the total active substance. Discrepancies between HPLC purity and titration assay can indicate the presence of non-UV active or non-volatile impurities.
Physicochemical Properties
These parameters define the physical nature and stereochemical integrity of the compound.
Specific Optical Rotation ([α])
-
Expertise & Causality (The "Why"): Specific optical rotation is a fundamental property of chiral molecules.[15] It measures the extent to which a compound rotates the plane of polarized light.[16] This analysis is the definitive test to confirm the compound's bulk stereochemistry—in this case, the "D" configuration (dextrorotatory or levorotatory, depending on the full molecule's interaction with light).[17] A result outside the specified range indicates either significant enantiomeric contamination or the presence of other optically active impurities.
-
Experimental Protocol: Polarimetry
-
Instrumentation: A polarimeter using the sodium D-line (589 nm) is standard.[16][17]
-
Sample Preparation: Accurately prepare a solution of the compound at a precise concentration (c, in g/100 mL) in a specified solvent (e.g., Methanol or Acetic Acid). The monograph will specify these conditions.[18]
-
Measurement: Place the solution in a polarimeter cell of a known path length (l, in decimeters). Measure the observed angle of rotation (α).[18]
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) .[16]
-
-
Data Interpretation & Typical Specifications The CoA will list a specific range, including the temperature and wavelength used for the measurement.
-
Example Specification: [α]²⁰/D = +15.0° to +17.0° (c=1, Methanol)
-
Safety and Contaminant Analysis
These tests identify and quantify extrinsic substances that can affect safety, stability, and accurate measurement.
Water Content by Karl Fischer Titration
-
Expertise & Causality (The "Why"): Water is not a benign impurity. It can hydrolyze reagents, interfere with reactions, and, most importantly, affect the accurate weighing of the compound.[19][20] A high water content means you are using less of the active compound than intended, leading to stoichiometric errors in your synthesis. Karl Fischer (KF) titration is the gold standard for water determination because it is highly specific to water and is far more accurate than methods like Loss on Drying, which also measure volatile solvents.[21][22][23]
-
Data Interpretation & Typical Specifications
-
Method: Karl Fischer Titration
-
Specification: ≤ 1.0%
-
Residual Solvents
-
Expertise & Causality (The "Why"): Organic solvents are used during the synthesis and purification of this compound. Trace amounts may remain in the final product.[24] Since many of these solvents have known toxicities, their levels are strictly controlled by pharmacopeial chapters like USP <467> and ICH Q3C guidelines.[25][26][27] This test is critical for materials intended for use in drug development and manufacturing. The analysis is typically performed by Headspace Gas Chromatography (GC-HS), which is ideal for separating and quantifying volatile organic compounds.
-
Data Interpretation & Typical Specifications Solvents are classified based on their toxicity:
-
Class 1: Carcinogenic solvents; should be avoided.
-
Class 2: Solvents with inherent toxicity; limited to specific ppm levels.
-
Class 3: Solvents with low toxic potential; generally limited to ≤ 5000 ppm (0.5%). The CoA will confirm that any residual solvents are below the limits set by USP <467> or equivalent regulations.[24]
-
Conclusion: An Integrated Approach to Quality
The Certificate of Analysis for this compound is more than a collection of disparate data points. It is a holistic profile that validates the material's identity, strength, purity, and safety. Each test provides a unique piece of the puzzle: NMR and FTIR confirm the structure, HPLC and titration quantify the purity, polarimetry verifies the stereochemistry, and KF and GC-HS analyses ensure the absence of critical contaminants.
As a researcher, scientist, or drug development professional, a thorough review of the CoA is the first and most critical step in any experiment. It empowers you to proceed with confidence, knowing that your foundational materials are sound and that your results will be both meaningful and reproducible. Always demand a comprehensive CoA and take the time to understand the story it tells.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. digicollections.net [digicollections.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. mobilelocker-us-east-1.s3.amazonaws.com [mobilelocker-us-east-1.s3.amazonaws.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. mt.com [mt.com]
- 23. aqualab.com [aqualab.com]
- 24. uspnf.com [uspnf.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. scispec.co.th [scispec.co.th]
- 27. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
Boc protection of D-histidine
An In-depth Technical Guide to the Boc Protection of D-Histidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a cornerstone of modern peptide synthesis, enabling the precise assembly of complex biomolecules.[1] Among the trifunctional amino acids, histidine presents unique challenges due to the nucleophilic and basic nature of its imidazole side chain, which can lead to unwanted side reactions and racemization during peptide coupling.[2][3][4] This guide provides a comprehensive technical overview of the application of the tert-butyloxycarbonyl (Boc) group for the protection of D-histidine. We will delve into the underlying reaction mechanisms, provide a field-proven experimental protocol for selective Nα-protection, discuss the strategic implications of N(im)-Boc protection within orthogonal synthesis schemes, and offer insights into potential challenges and troubleshooting. This document is intended to serve as a practical resource for researchers engaged in peptide chemistry and drug development.
The Imperative for Histidine Protection
The success of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), hinges on the sequential and controlled formation of amide bonds.[2] The side chain of histidine contains an imidazole ring with two nitrogen atoms (N-π and N-τ), which complicates this process in two significant ways:
-
Side-Chain Reactivity: The imidazole nitrogen is nucleophilic and can react with activated amino acids during the coupling step, leading to undesired side-chain acylation.[3]
-
Racemization: More critically, the basicity of the imidazole ring can catalyze the epimerization of the activated histidine residue. The N-π atom can abstract the α-proton of the activated amino acid, leading to a planar enolate intermediate that loses its stereochemical integrity upon reprotonation.[5][6]
Therefore, masking the imidazole functionality is essential to maintain the stereochemical purity and synthetic fidelity of the final peptide.[3][5] The tert-butyloxycarbonyl (Boc) group is a widely employed, acid-labile protecting group for amines, valued for its reliability and straightforward application.[7][8]
The Mechanism of Boc Protection
The introduction of a Boc group is most commonly achieved using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The fundamental mechanism involves two key steps:
-
Activation of Nucleophile: A base is used to deprotonate the target amino group, significantly increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently decomposes into carbon dioxide and a tert-butoxide anion, which is protonated by the solvent or the conjugate acid of the base.[11][12]
Caption: General mechanism of amine protection using (Boc)₂O.
When applied to D-histidine, the situation is more complex due to its three nucleophilic centers: the α-amino group, the N-π, and the N-τ nitrogens of the imidazole ring. Under standard basic conditions, the α-amino group is the most nucleophilic and will react preferentially. However, with excess (Boc)₂O and appropriate conditions, it is possible to form the di-protected species, Nα,N(im)-di-Boc-D-histidine.[13][14]
Strategic Application in Peptide Synthesis: Nα vs. N(im) Protection
The choice of protecting group strategy is dictated by the principle of orthogonality, which requires that different classes of protecting groups can be removed under distinct conditions without affecting others.[15][16] The two dominant strategies in SPPS are the Boc/Bzl (graded acid lability) and Fmoc/tBu (base vs. acid lability) approaches.[16]
The N(im)-Boc group presents a specific strategic challenge within the context of Boc-based SPPS. The side-chain Boc group is cleaved under the same moderately acidic conditions (e.g., Trifluoroacetic acid, TFA) used to remove the temporary Nα-Boc group at each synthesis cycle.[3][17] This lack of orthogonality means that Boc-His(Boc)-OH is generally unsuitable for the synthesis of long peptides using a standard Boc-SPPS protocol . Its primary utility is found in:
-
The synthesis of short peptides where premature side-chain deprotection is less of a concern.[18]
-
The incorporation of a histidine residue at or near the N-terminus of a peptide.[3][17]
-
Solution-phase synthesis where protection/deprotection steps can be managed differently.
For most applications in Boc-SPPS, more robust imidazole protecting groups that are stable to TFA are required.
Data Presentation: Comparative Analysis of Histidine Side-Chain Protection in Boc-SPPS
The selection of a side-chain protecting group is a critical decision that balances racemization suppression, stability, and deprotection complexity.[5]
| Protecting Group | Structure Type | Stability to TFA | Deprotection Conditions | Racemization Suppression | Key Considerations |
| Boc | Urethane | Labile | TFA (same as Nα-Boc) | Moderate | Not orthogonal in Boc-SPPS. Best for N-terminal His or short peptides.[3][5] |
| Dnp (2,4-dinitrophenyl) | Aryl | Stable | Thiolysis (e.g., thiophenol) | Excellent | Orthogonal but deprotection adds complexity and colored byproducts.[3][5] |
| Tos (Tosyl) | Sulfonyl | Stable | HOBt, HF | Low to Moderate | Prone to removal by HOBt, a common coupling additive.[3][5] |
| Bom (Benzyloxymethyl) | Alkoxymethyl | Stable | Strong Acid (HF, TFMSA) | Excellent | Protects the N-π nitrogen, effectively suppressing racemization.[18] |
This comparison underscores that while N(im)-Boc is a valid protecting group, its application in Boc-SPPS is niche. For syntheses requiring robust protection against racemization, Dnp and Bom are superior choices.[5]
Experimental Protocol: Synthesis of Nα-Boc-D-Histidine
This protocol details a reliable method for the selective protection of the α-amino group of D-histidine. The key to selectivity is controlling the stoichiometry of the reagents.
Objective
To synthesize Nα-Boc-D-histidine from D-histidine with high yield and purity, minimizing the formation of the di-protected side product.
Materials and Reagents
-
D-Histidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water, Deionized
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
1M Hydrochloric Acid (HCl) or Citric Acid solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator, Magnetic stirrer, Separatory funnel, Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel)
Step-by-Step Methodology
Caption: Experimental workflow for Nα-Boc-D-Histidine synthesis.
-
Dissolution: In a round-bottom flask, dissolve D-histidine (1.0 eq) in a mixture of dioxane (or THF) and water. Add triethylamine (approx. 2.2 eq) or an aqueous solution of sodium carbonate to the suspension and stir until a clear solution is obtained.[13] The base deprotonates the α-amino group, rendering it nucleophilic. Cool the solution to 0 °C in an ice bath.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.05-1.1 eq) in a minimal amount of dioxane (or THF). Add this solution dropwise to the stirring D-histidine solution over 30-60 minutes, ensuring the temperature remains between 0-5 °C. Using a slight excess of (Boc)₂O ensures complete reaction of the starting material, but a large excess risks di-protection.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC (a typical eluent is Dichloromethane:Methanol:Acetic Acid, 90:8:2). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up and Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with ethyl acetate or ether (2-3 times) to remove any unreacted (Boc)₂O and other nonpolar impurities.[14] Discard the organic layers.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify the solution to pH ~3-4 by the slow addition of 1M HCl or citric acid solution while stirring vigorously. The Nα-Boc-D-histidine product will precipitate as a white solid. The isoelectric point of Boc-His-OH is lower than that of histidine, causing it to precipitate at this pH.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then dry it under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Data Presentation: Key Reaction Parameters
| Parameter | Condition | Rationale / Causality |
| Stoichiometry (His:(Boc)₂O) | 1 : 1.05 - 1.1 | A slight excess of (Boc)₂O drives the reaction to completion while minimizing di-protection.[13] |
| Solvent | Dioxane/Water or THF/Water | Provides solubility for both the polar amino acid salt and the nonpolar (Boc)₂O. |
| Base | Triethylamine or Na₂CO₃ | Deprotonates the α-ammonium to generate the nucleophilic free amine.[12] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; subsequent warming ensures completion. |
| Reaction Time | 12 - 24 hours | Allows for the complete conversion of the starting material. |
| Work-up pH | ~3-4 | Corresponds to the isoelectric point of the product, maximizing precipitation and yield. |
| Typical Yield | 65 - 85% | Dependent on precise control of stoichiometry and work-up conditions.[13] |
Conclusion
The is a foundational technique in peptide chemistry. While the direct protection of the imidazole side chain with a Boc group (N(im)-Boc) has limited utility in standard Boc-SPPS due to its acid lability, its synthesis is an important process.[3][18] The selective protection of the α-amino group, as detailed in this guide, yields Nα-Boc-D-histidine, a crucial building block for both solution-phase synthesis and for the Fmoc/tBu SPPS strategy, where Fmoc-D-His(Boc)-OH is a key reagent that offers excellent protection against racemization.[6][19] A thorough understanding of the reaction mechanism, careful control of experimental parameters to ensure selectivity, and a strategic awareness of the protecting group's properties are paramount for its successful application in the development of novel peptide-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. BOC Protection and Deprotection [bzchemicals.com]
- 19. chemimpex.com [chemimpex.com]
Role of protecting groups in peptide synthesis
An In-depth Technical Guide to the Role of Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides, essential tools in biochemistry and drug development, is a testament to controlled organic chemistry.[1] At its heart lies the strategic use of protecting groups, temporary modifications to reactive functional groups that prevent unwanted side reactions and ensure the precise, stepwise assembly of amino acids into a defined sequence.[1][2] This technical guide provides a comprehensive exploration of the principles underpinning protecting group strategy in peptide synthesis. We will delve into the causality behind the selection of orthogonal protection schemes, focusing on the two dominant strategies: Boc/Bzl and Fmoc/tBu.[3][4] This guide will furnish detailed mechanistic insights, comparative data, and field-proven protocols to empower researchers in the synthesis of high-purity peptides.
The Imperative for Protection: Directing Reactivity
Amino acids are bifunctional molecules, possessing both a nucleophilic amino group (-NH2) and an electrophilic carboxyl group (-COOH).[1] Many also feature reactive side-chain functionalities.[2] Without protection, attempts to form a peptide bond between two amino acids would result in a chaotic mixture of polymers and side products. Protecting groups are therefore indispensable, serving to:
-
Enforce Selectivity: By temporarily masking certain reactive sites, they direct the peptide bond formation to occur only between the desired carboxyl and amino groups.[1]
-
Prevent Side Reactions: They shield reactive side chains from participating in unintended chemical transformations during the coupling and deprotection cycles.[2]
-
Control Stereochemistry: Protecting groups help maintain the stereochemical integrity of the chiral amino acids throughout the synthesis process.[1]
The ideal protecting group is easily introduced, stable under the conditions of peptide bond formation, and, crucially, can be removed under specific conditions that do not affect other protecting groups or the newly formed peptide backbone—a concept known as orthogonality .[4][5]
The Core Principle of Orthogonal Protection
The success of modern Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield, hinges on the principle of orthogonal protection.[3][6] This strategy employs multiple classes of protecting groups within a single synthesis, where each class is labile to a specific set of chemical conditions.[2][3] This allows for the selective removal of one type of group while others remain intact, which is fundamental for the stepwise elongation of the peptide chain.[3]
In SPPS, protecting groups are generally categorized as:
-
Temporary (α-Amino) Protecting Groups: These shield the N-terminus of the incoming amino acid. They are removed at the beginning of each cycle to allow for the coupling of the next residue.[7]
-
Permanent (Side-Chain) Protecting Groups: These mask reactive side chains and are designed to be stable throughout the entire chain assembly process. They are typically removed only during the final cleavage of the peptide from the solid support.[3][7]
The two dominant orthogonal strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[4][]
Caption: The fundamental workflow of peptide synthesis relies on cycles of protection, coupling, and selective deprotection.
The Two Dominant Strategies: Fmoc vs. Boc
The choice between the Fmoc/tBu and Boc/Bzl strategies is a critical decision in planning a peptide synthesis, dictated by the peptide's sequence, length, and the presence of sensitive residues.[9]
The Fmoc/tBu Strategy
This is the most widely used approach in modern SPPS.[] It is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups, typically derived from tert-butyl (tBu), for permanent side-chain protection.[5]
-
Nα-Protection: Fmoc group.
-
Nα-Deprotection: Achieved with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7][10]
-
Side-Chain Protection: tert-Butyl (tBu), Trityl (Trt), and Boc groups are common.[]
-
Final Cleavage: A strong acid, usually trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[11]
Causality & Expertise: The key advantage of the Fmoc strategy is its mild deprotection condition for the temporary group.[7] This avoids repeated exposure of the growing peptide chain to strong acid, making it ideal for synthesizing peptides with acid-sensitive modifications like phosphorylation or glycosylation.[] The orthogonality is "perfect" because the conditions for removing the temporary (base) and permanent (acid) groups are chemically distinct.[5][]
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Boc/Bzl Strategy
The original workhorse of SPPS, the Boc/Bzl strategy, uses the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and strong-acid-labile groups, often benzyl (Bzl) based, for side-chain protection.[13]
-
Nα-Protection: Boc group.
-
Nα-Deprotection: Achieved with a moderately strong acid, like TFA.[11]
-
Side-Chain Protection: Benzyl (Bzl), 2-chlorobenzyloxycarbonyl (2-Cl-Z), and tosyl (Tos) are common.[14]
-
Final Cleavage: Requires a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage and deprotection.[11][13]
Causality & Expertise: This strategy is considered "quasi-orthogonal" because both temporary and permanent protecting groups are removed by acid, albeit of different strengths.[4][5] The repeated acid treatment for Boc removal can be harsh. However, a key advantage is that the protonated N-terminus generated after each deprotection step helps to reduce peptide aggregation, making this method effective for synthesizing long or hydrophobic sequences.[11][13] The requirement for highly corrosive HF for the final step necessitates specialized laboratory equipment.[9]
Comparative Summary
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Reference(s) |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) | [9] |
| Nα-Deprotection | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) | [9] |
| Side-Chain Protection | Acid-labile (tBu, Trt) | Strong acid-labile (Bzl, Tos) | [9] |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) | [9] |
| Orthogonality | Fully Orthogonal | Quasi-Orthogonal | [9] |
| Advantages | Milder conditions, good for acid-sensitive peptides. | Reduces aggregation, good for long/hydrophobic peptides. | [7][11][13] |
| Disadvantages | Potential for aggregation. | Harsh final cleavage, requires special equipment. | [9][13] |
A Deeper Dive into Protecting Groups
α-Amino Protecting Groups
The choice of the temporary Nα-protecting group defines the synthesis strategy.
| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Mechanism |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | 20% Piperidine/DMF | Base-catalyzed β-elimination.[10] |
| Boc | tert-Butoxycarbonyl | Boc Anhydride (Boc₂O) | TFA or HCl | Acid-catalyzed removal forms a stable tert-butyl cation.[15] |
| Z (Cbz) | Benzyloxycarbonyl | Benzyl Chloroformate | H₂/Pd or HBr/AcOH | Catalytic hydrogenolysis or strong acid.[16] |
Mechanistic Insight: Fmoc vs. Boc Deprotection
-
Fmoc Deprotection: A base (piperidine) abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination that releases the free amine, CO₂, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, trapping the reactive DBF to prevent side reactions.[10][17]
-
Boc Deprotection: A strong acid (TFA) protonates the carbonyl oxygen of the Boc group. This facilitates the loss of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[15][18]
Side-Chain Protecting Groups
Protecting the diverse functional groups on amino acid side chains is critical for success.[2] The choice is dictated by the primary synthesis strategy (Fmoc or Boc).
| Amino Acid | Functional Group | Fmoc Strategy PG (Acid-labile) | Boc Strategy PG (HF-labile) | Reference(s) |
| Asp, Glu | Carboxylic Acid | tert-Butyl ester (OtBu) | Benzyl ester (OBzl) | [16][19] |
| Lys, Orn | Amine | tert-Butoxycarbonyl (Boc) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | [14] |
| Ser, Thr, Tyr | Hydroxyl | tert-Butyl ether (tBu) | Benzyl ether (Bzl) | [16] |
| Cys | Thiol | Trityl (Trt), Acetamidomethyl (Acm) | 4-Methylbenzyl (Meb) | [16] |
| His | Imidazole | Trityl (Trt) | Tosyl (Tos), Dinitrophenyl (Dnp) | [14][16] |
| Arg | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Tosyl (Tos) | [14][16] |
| Trp | Indole | tert-Butoxycarbonyl (Boc) | Formyl (For) | [16] |
Causality & Expertise: The side-chain protecting groups for Asp and Glu must be esters to prevent side reactions like aspartimide formation, especially in Fmoc synthesis.[16][19] For Arg, the bulky Pbf group in Fmoc chemistry is designed to be cleaved by TFA, whereas the Tos group used in Boc chemistry requires the much harsher HF.[14][16]
Carboxyl Group Protection
In solid-phase synthesis, the C-terminal carboxyl group is protected by anchoring it to the insoluble resin support.[20] In solution-phase synthesis, it is typically protected as a simple methyl or benzyl ester, which can be removed by saponification or hydrogenolysis, respectively.[21]
Experimental Protocols: A Self-Validating System
The following protocols represent standard, field-proven methodologies. Accuracy in execution is paramount for trustworthiness in results.
Protocol 1: Standard Fmoc-SPPS Deprotection and Coupling Cycle
This protocol describes a single cycle of amino acid addition.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.[3]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 15-20 minutes. Drain.[10]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add a base (e.g., DIPEA, 6-10 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next cycle or final cleavage.
Protocol 2: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
This protocol releases the final peptide from the resin and removes side-chain protecting groups.
-
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation:
-
CAUTION: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. TFA is highly corrosive.
-
The composition of the "cocktail" depends on the peptide sequence. A standard, robust cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[22][23]
-
Causality: Scavengers are critical. Water and triisopropylsilane (TIS) trap tert-butyl cations. EDT protects Cys and Met from oxidation. Thioanisole helps deprotect Arg and scavenges other cations.[24][25]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.[23]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin once or twice with fresh TFA.
-
Combine the filtrates.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether several times to remove scavengers.
-
Dry the final peptide pellet. The crude peptide is now ready for purification, typically by HPLC.[24]
-
Conclusion
The strategic application of protecting groups is the cornerstone of successful peptide synthesis. By understanding the principles of orthogonality and the distinct chemical logics of the Fmoc/tBu and Boc/Bzl strategies, researchers can make informed decisions to assemble complex peptide molecules with high fidelity. The careful selection of temporary, permanent, and scavenger reagents, coupled with robust and validated protocols, forms a self-validating system that ensures the integrity and purity of the final product, paving the way for advancements in chemical biology and therapeutic development.
References
- 1. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. csbio.com [csbio.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. peptide.com [peptide.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. biotage.com [biotage.com]
Methodological & Application
Application Notes and Protocols for the Strategic Incorporation of Boc-D-His(Tos)-OH in Manual Peptide Synthesis
Abstract
Histidine, with its unique imidazole side chain, presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to its propensity for racemization and side reactions. The strategic selection of a side-chain protecting group is therefore paramount to the successful synthesis of histidine-containing peptides. This technical guide provides an in-depth exploration of Nα-Boc-D-histidine(τ-tosyl)-OH (Boc-D-His(Tos)-OH), a key building block in Boc-SPPS. We will elucidate the chemical rationale for the use of the tosyl protecting group, its advantages and limitations, and provide detailed, field-proven protocols for its efficient incorporation into peptide chains. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of complex peptides.
The Challenge of Histidine in Peptide Synthesis: A Case for Side-Chain Protection
The imidazole side chain of histidine is a double-edged sword in peptide chemistry. Its ability to act as a general base or a nucleophile is often crucial for the biological activity of peptides. However, this reactivity poses significant hurdles during SPPS. The unprotected imidazole nitrogen can catalyze the epimerization of the activated amino acid, leading to a loss of stereochemical integrity.[1][2] Furthermore, it can react with activated carboxyl groups, leading to unwanted side-chain acylation.[3]
To circumvent these issues, the imidazole group is temporarily protected during synthesis. In the context of Boc-SPPS, several protecting groups have been developed for the histidine side chain, including dinitrophenyl (Dnp), benzyloxymethyl (Bom), and trityl (Trt).[3][4][5] The tosyl (Tos) group, a sulfonyl-based protection, offers a distinct set of properties that make it a valuable tool in the peptide chemist's arsenal.
This compound: Properties and Strategic Considerations
This compound is a derivative of D-histidine where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the τ-nitrogen of the imidazole ring is protected by the tosyl group.[6]
The Role of the Tosyl Protecting Group
The electron-withdrawing nature of the tosyl group effectively suppresses the nucleophilicity of the imidazole nitrogen, thereby minimizing the risk of side-chain acylation and significantly reducing racemization during the coupling step.[3] This makes this compound a more reliable choice than unprotected Boc-D-His-OH.
Advantages and Limitations
The primary advantage of the tosyl group lies in its relative stability to the repetitive acid treatments used for Boc group removal (typically 50% trifluoroacetic acid in dichloromethane).[7] However, a key consideration is its lability under certain coupling conditions. The tosyl group can be cleaved by 1-hydroxybenzotriazole (HOBt), a common additive in carbodiimide-mediated coupling reactions used to suppress racemization.[3][6] This premature deprotection can expose the imidazole side chain, leading to the very side reactions the protecting group was intended to prevent.
Table 1: Comparison of Common Histidine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Key Advantages | Key Disadvantages | Recommended Use Cases |
| Tosyl (Tos) | Reduces racemization and side-chain acylation. | Labile to HOBt. | Short peptides or for introducing histidine near the N-terminus.[7][8] |
| Dinitrophenyl (Dnp) | Stable to most reaction and cleavage conditions. | Requires a specific deprotection step (e.g., thiolysis) before final cleavage. | Longer peptides and synthesis of protected peptide fragments.[3][8] |
| Benzyloxymethyl (Bom) | Very effective at suppressing racemization. | More expensive and difficult to prepare. | When racemization is a significant concern.[3][8] |
| Trityl (Trt) | Robust and widely used. | Can be bulky, potentially hindering coupling efficiency. | General-purpose histidine protection.[2][4] |
Due to its HOBt sensitivity, this compound is most effectively used for the synthesis of shorter peptides or for the incorporation of histidine residues near the N-terminus of the peptide chain.[7][8] For longer, more complex peptides, more robust protecting groups like Dnp or Bom may be preferable.
Experimental Protocols for Manual Boc-SPPS using this compound
The following protocols are designed for manual solid-phase peptide synthesis and assume a starting resin loading of 0.5-1.0 mmol/g.
Materials and Reagents
-
Resin: Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides.[9][10]
-
Amino Acids: Nα-Boc protected amino acids, including this compound.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).[11]
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[9][11]
-
Neutralization Base: 5-10% N,N-Diisopropylethylamine (DIEA) in DMF or DCM.[7][11]
-
Coupling Reagents:
-
Additives (Use with caution for His(Tos)): 1-Hydroxybenzotriazole (HOBt).
-
Washing Solvents: DCM, DMF, IPA.
The Boc-SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide using Boc chemistry follows a cyclical process, with each cycle adding one amino acid to the growing peptide chain.[14][15][16]
Figure 1: The cyclical workflow of manual Boc-SPPS.
Detailed Protocol for Incorporating this compound
This protocol details a single coupling cycle for the incorporation of this compound.
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for a similar duration.
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[9]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Activation and Coupling of this compound (HOBt-Free Method):
-
Rationale: To avoid premature deprotection of the tosyl group, it is crucial to perform the activation and coupling in the absence of HOBt.[3][6]
-
Procedure:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) or BOP (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. A comparative study has shown that BOP reagent can couple Boc-His(Tos) with less racemization than DCC, especially when the amount of DIEA is minimized.[13]
-
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test. A yellow color of the resin beads indicates a complete reaction (absence of free primary amines). If the test is positive (blue or purple beads), the coupling step should be repeated.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tosyl group) are removed simultaneously. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[14]
-
Cleavage Cocktail: A typical cleavage cocktail consists of HF:anisole:p-cresol:1,2-ethanedithiol (EDT) in a ratio of 90:5:3:2. The scavengers (anisole, p-cresol, EDT) are essential to trap the reactive carbocations generated from the protecting groups, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[7][11]
-
Procedure: The cleavage is typically performed at 0°C for 1-2 hours. After cleavage, the HF is removed by evaporation, and the crude peptide is precipitated with cold diethyl ether, washed, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Best Practices
-
Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling, a second coupling should be performed. If the coupling remains incomplete, this could indicate peptide aggregation or steric hindrance.
-
Racemization: While the tosyl group significantly reduces racemization, it does not eliminate it entirely. Minimizing the activation time and the amount of base (DIEA) can help to further suppress this side reaction.[13]
-
Premature Tosyl Group Removal: Avoid the use of HOBt or its derivatives (like HOAt) in the coupling step for this compound.[3]
Conclusion
This compound is a valuable reagent for the incorporation of D-histidine in manual peptide synthesis. A thorough understanding of its chemical properties, particularly the lability of the tosyl group to HOBt, is essential for its successful application. By following the HOBt-free coupling protocols outlined in this guide, researchers can effectively minimize side reactions and achieve the synthesis of high-quality histidine-containing peptides. The choice of protecting group strategy should always be tailored to the specific peptide sequence and the overall synthetic goals.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 18. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Automated Solid-Phase Synthesis of Peptides Containing Boc-D-His(Tos)-OH: An In-Depth Technical Guide
Introduction: Navigating the Nuances of Histidine Incorporation in Boc-SPPS
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, provides a robust and efficient methodology for the chemical synthesis of peptides.[1] The tert-butyloxycarbonyl (Boc) protecting group strategy, a cornerstone of SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group, which is typically removed by treatment with trifluoroacetic acid (TFA).[2] While the Boc/Bzl (benzyl) protection scheme is a powerful tool, the incorporation of certain amino acids, particularly histidine, presents unique challenges.
The imidazole side chain of histidine is nucleophilic and can lead to side reactions, such as acylation, during the coupling steps. More critically, the imidazole nitrogen can act as a base, catalyzing the racemization of the activated histidine residue, thereby compromising the stereochemical integrity of the final peptide.[3][4] To mitigate these issues, protection of the imidazole side chain is essential.
This application note provides a comprehensive guide to the automated solid-phase synthesis of peptides containing Boc-D-His(Tos)-OH. The tosyl (Tos) group is a well-established protecting group for the histidine side chain in Boc-SPPS. It offers excellent stability to the repetitive TFA treatments required for Nα-Boc deprotection while being readily removable during the final cleavage step with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3] Furthermore, the incorporation of D-amino acids, such as D-histidine, can enhance the enzymatic stability of peptides, a desirable characteristic for therapeutic applications.
This guide will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer troubleshooting insights to empower researchers, scientists, and drug development professionals in the successful synthesis of peptides containing the challenging yet crucial D-histidine residue.
Materials and Reagents
For the successful automated synthesis of peptides containing this compound, high-quality reagents and solvents are paramount.
| Category | Reagent/Material | Grade/Specification | Supplier |
| Resin | Merrifield Resin (1% DVB, 100-200 mesh) | 0.8-1.2 mmol/g substitution | Major chemical suppliers |
| MBHA Resin (for peptide amides) | 0.5-1.0 mmol/g substitution | Major chemical suppliers | |
| Amino Acids | This compound | Peptide synthesis grade | Major chemical suppliers |
| Other Boc-protected L- or D-amino acids | Peptide synthesis grade | Major chemical suppliers | |
| Solvents | Dichloromethane (DCM) | Peptide synthesis grade, anhydrous | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, anhydrous | Major chemical suppliers | |
| Isopropanol (IPA) | ACS grade | Major chemical suppliers | |
| Diethyl ether or Methyl-tert-butyl ether (MTBE) | Anhydrous, for precipitation | Major chemical suppliers | |
| Reagents | Trifluoroacetic acid (TFA) | Reagent grade, >99% | Major chemical suppliers |
| Diisopropylethylamine (DIEA) | Peptide synthesis grade, >99.5% | Major chemical suppliers | |
| Dicyclohexylcarbodiimide (DCC) | Reagent grade | Major chemical suppliers | |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Major chemical suppliers | |
| Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | >98% | Major chemical suppliers | |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Specialized gas suppliers | |
| Trifluoromethanesulfonic acid (TFMSA) | Reagent grade | Major chemical suppliers | |
| Scavengers | Anisole | Reagent grade | Major chemical suppliers |
| p-Cresol | Reagent grade | Major chemical suppliers | |
| Thioanisole | Reagent grade | Major chemical suppliers | |
| 1,2-Ethanedithiol (EDT) | Reagent grade | Major chemical suppliers |
Automated Synthesis Protocol: A Step-by-Step Workflow
The following protocol is designed for a standard automated peptide synthesizer and is based on the synthesis of a model peptide, a Thyrotropin-Releasing Hormone (TRH) analogue: pGlu-D-His-Pro-NH₂ .
Pre-Synthesis Setup
-
Resin Loading: The first amino acid is loaded onto the appropriate resin. For a C-terminal amide, MBHA resin is the support of choice.[2]
-
Solvent and Reagent Preparation: Ensure all solvent and reagent bottles on the synthesizer are filled with fresh, high-purity chemicals.
The Automated Boc-SPPS Cycle
The synthesis proceeds through a series of repetitive cycles, each adding one amino acid to the growing peptide chain.
Caption: Automated Boc-SPPS Cycle Workflow.
Step 1: Nα-Boc Deprotection
-
Reagent: 50% TFA in DCM.
-
Procedure:
-
The peptide-resin is treated with 50% TFA in DCM for 1-2 minutes (pre-wash).
-
The deprotection solution is drained.
-
A fresh portion of 50% TFA in DCM is added, and the reaction is agitated for 20-30 minutes.[2]
-
-
Causality: TFA cleaves the acid-labile Boc group, exposing the N-terminal amine for the next coupling reaction. The tosyl group on the histidine side chain is stable to these conditions.
Step 2: Neutralization
-
Reagent: 10% DIEA in DCM or DMF.
-
Procedure:
-
After thorough washing with DCM and IPA to remove residual TFA, the resin is treated with the DIEA solution twice for 1-2 minutes each.[4]
-
-
Causality: The N-terminal amine is protonated after TFA treatment (as a trifluoroacetate salt). The hindered base, DIEA, deprotonates the amine to its free, nucleophilic form, which is necessary for the subsequent coupling reaction.
Step 3: Amino Acid Coupling
-
Reagents:
-
Procedure:
-
In a separate vessel, the this compound is pre-activated with BOP and a minimal amount of DIEA in DMF.
-
This activated solution is then transferred to the reaction vessel containing the neutralized peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours.
-
-
Causality: BOP is an efficient coupling reagent that has been shown to minimize racemization of Boc-His(Tos)-OH compared to carbodiimide-based activators like DCC, especially when the amount of base (DIEA) is kept to a minimum.[5] A double coupling may be programmed for this sterically hindered D-amino acid to ensure complete reaction.
Monitoring the Synthesis
The completeness of each coupling reaction can be monitored using the qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
Cleavage and Final Deprotection: Releasing the Peptide
The final step involves cleaving the synthesized peptide from the resin support and simultaneously removing the side-chain protecting groups, including the Tos group from D-histidine.
Cleavage Cocktail
For peptides containing His(Tos), a strong acid cleavage is required. Anhydrous hydrogen fluoride (HF) is the most common and effective reagent.
"Low-High" HF Cleavage Procedure
This two-step procedure is recommended to minimize side reactions, particularly for peptides containing sensitive residues.[2][6]
-
Low HF Step (SN2 Conditions):
-
Reagents: HF/DMS/p-cresol (25:65:10, v/v).
-
Procedure: The peptide-resin is treated with the "low HF" cocktail for 2 hours at 0°C.
-
Causality: This step removes most of the benzyl-type protecting groups via an SN2 mechanism, which generates fewer reactive carbocations, thus reducing the risk of side reactions.[2]
-
-
High HF Step (SN1 Conditions):
-
Reagents: Anhydrous HF with scavengers (e.g., anisole, p-cresol).
-
Procedure: After evaporation of the low HF mixture, the resin is treated with "high HF" for 1 hour at 0°C. Peptides containing Arg(Tos) or His(Tos) may require longer cleavage times of up to 2 hours.[6]
-
Causality: The strong acidity of neat HF cleaves the more resistant protecting groups, such as the Tos group from histidine and arginine, and the peptide-resin linkage.[7]
-
Post-Cleavage Work-up
-
The HF is carefully evaporated under vacuum.
-
The crude peptide is precipitated from the resin by washing with cold diethyl ether or MTBE.[8]
-
The precipitated peptide is then collected by filtration, dissolved in an appropriate aqueous buffer (e.g., 10% acetic acid), and lyophilized.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Incomplete Coupling of this compound | Steric hindrance of the D-amino acid and the bulky Tos group. | Program a double coupling for the this compound residue. Ensure efficient mixing in the reaction vessel. |
| Racemization of Histidine | Prolonged activation time or excess base. | Use BOP as the coupling reagent and minimize the amount of DIEA.[5] Minimize pre-activation time. |
| Side Reactions During Cleavage | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during cleavage. | Use the "low-high" HF cleavage procedure.[2][6] Ensure the use of appropriate scavengers in the cleavage cocktail. |
| Incomplete Removal of Tos Group | Insufficient cleavage time or temperature. | Extend the "high HF" cleavage time to 2 hours.[6] Ensure the cleavage temperature is maintained at 0°C. |
Conclusion: A Robust Strategy for a Challenging Residue
The automated solid-phase synthesis of peptides containing this compound is a powerful technique for creating novel peptide analogues with potentially enhanced therapeutic properties. The tosyl protecting group provides the necessary stability for the imidazole side chain during the repetitive acidolytic deprotection steps of Boc-SPPS. Successful synthesis hinges on the careful selection of coupling reagents to minimize racemization, the implementation of robust automated synthesis cycles, and the use of appropriate strong acid conditions for the final cleavage and deprotection. By understanding the chemical principles behind each step and adhering to optimized protocols, researchers can confidently incorporate this challenging but valuable amino acid derivative into their peptide synthesis workflows.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Boc-D-His(Tos)-OH
A Strategic Guide for Researchers, Scientists, and Drug Development Professionals
The successful synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. The precise incorporation of functional amino acid residues is paramount to achieving the desired biological activity. Histidine, with its unique imidazole side chain, often plays a critical role in the structure and function of these peptides. However, its propensity for racemization during synthesis presents a significant challenge. This guide provides an in-depth exploration of the use of Nα-tert-butyloxycarbonyl-D-histidine(τ-tosyl)-OH (Boc-D-His(Tos)-OH) in solid-phase peptide synthesis (SPPS), offering a robust strategy to mitigate racemization and ensure the stereochemical integrity of the final peptide.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a framework for troubleshooting and optimization. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
The Challenge of Histidine Incorporation and the Role of the Tosyl Protecting Group
The imidazole ring of histidine can act as an internal base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, compromising the biological activity of the synthesized peptide.[1]
The strategic choice of a side-chain protecting group for histidine is therefore critical. The tosyl (Tos) group, a p-toluenesulfonyl moiety, offers several advantages in Boc-based SPPS:
-
Electron-Withdrawing Nature: The tosyl group is strongly electron-withdrawing, which reduces the basicity of the imidazole nitrogen, thereby suppressing its ability to catalyze racemization.
-
Stability: The N-Tos bond is stable to the moderately acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., 50% TFA in DCM).[2]
-
Compatibility: this compound is compatible with standard coupling reagents used in Boc-SPPS.
While other protecting groups for histidine exist, such as dinitrophenyl (Dnp) and benzyloxymethyl (Bom), the tosyl group provides a reliable balance of stability and eventual cleavability under strong acid conditions, making it a valuable tool for the synthesis of complex peptides.[2][3]
Core Principles of Boc-SPPS Using this compound
Boc-based SPPS is a well-established method for peptide synthesis.[4] The process involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support (resin).
The fundamental cycle of Boc-SPPS can be visualized as follows:
Caption: General workflow for one cycle of amino acid coupling in Boc-SPPS.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These can be adapted for automated peptide synthesizers.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Merrifield Resin or PAM Resin | 100-200 mesh, 0.5-1.0 mmol/g | Major chemical suppliers |
| This compound | Peptide synthesis grade | Major chemical suppliers |
| Other Boc-amino acids | Peptide synthesis grade | Major chemical suppliers |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent grade | Major chemical suppliers |
| Diisopropylethylamine (DIEA) | Redistilled, peptide synthesis grade | Major chemical suppliers |
| Coupling Reagents (HBTU, HATU, DIC/HOBt) | Peptide synthesis grade | Major chemical suppliers |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Specialized gas supplier |
| Scavengers (Anisole, p-cresol, thioanisole) | Reagent grade | Major chemical suppliers |
| Diethyl ether | Anhydrous | Major chemical suppliers |
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol outlines the iterative steps for elongating the peptide chain on the solid support.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Attachment (if starting from chloromethyl resin):
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt to the swollen resin in DMF and agitate the mixture overnight to facilitate esterification.
-
Wash the resin thoroughly with DMF and DCM to remove unreacted amino acid.
-
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling (Incorporation of this compound or other amino acids):
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
A comparative study has shown that using BOP reagent with minimal DIEA can couple Boc-His(Tos) with less racemization than with DCC.[5]
Protocol 2: Final Cleavage and Deprotection of His(Tos)
The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the tosyl group from histidine. This is typically achieved using strong acidolysis with anhydrous hydrogen fluoride (HF).
Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus by trained personnel.[6]
The "Low-High" HF Cleavage Procedure: This two-step procedure is recommended for peptides containing sensitive residues to minimize side reactions.[7]
-
"Low HF" Step (SN2 conditions):
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger mixture with a high concentration of a weak base like dimethyl sulfide (DMS). A typical mixture is HF:DMS:p-cresol (25:65:10 v/v/v).[8] This creates a low-acidity environment that favors an SN2 mechanism for deprotection, minimizing the formation of carbocations that can lead to side reactions.
-
Cool the vessel with liquid nitrogen and carefully distill the required amount of HF.
-
Allow the mixture to react at 0°C for 2 hours. This step removes more acid-labile protecting groups.
-
-
"High HF" Step (SN1 conditions):
-
Evaporate the "low HF" mixture under vacuum.
-
Add a new scavenger mixture, typically anisole or p-cresol.[7][8]
-
Distill a fresh batch of neat HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours. This stronger acidic condition is necessary to cleave the more resistant protecting groups like Arg(Tos) and the His(Tos) group, as well as the linkage to the resin.[7][9]
-
-
HF Evaporation: Carefully evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the crude peptide from the ether washings.
-
Collect the precipitated peptide by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
The following diagram illustrates the key stages of the cleavage and deprotection process:
Caption: Workflow for the "Low-High" HF cleavage and deprotection.
Purification and Characterization
The crude peptide obtained after cleavage and deprotection is typically a mixture of the target peptide and various side products. Purification is essential to obtain a highly pure product for biological assays.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptides.
General RP-HPLC Protocol:
-
Column: C18 or C4 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the peptides. The specific gradient will depend on the hydrophobicity of the target peptide and needs to be optimized.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if the peptide contains Trp or Tyr).
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Characterization by Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide by determining its molecular weight.
-
Electrospray Ionization (ESI-MS): A soft ionization technique suitable for analyzing peptides. It provides a mass-to-charge (m/z) ratio from which the molecular weight can be calculated.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): Another soft ionization technique that is well-suited for peptide analysis and can provide accurate molecular weight information.
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing definitive confirmation of its primary structure.
Case Study: Synthesis of a Bioactive Peptide Analog
The synthesis of analogs of Luteinizing Hormone-Releasing Hormone (LHRH) and Angiotensin often involves the incorporation of histidine residues.[10][11] The use of this compound in the synthesis of a D-histidine-containing analog of these peptides would follow the protocols outlined above. The D-amino acid is incorporated to enhance enzymatic stability and prolong the biological half-life of the peptide. The successful synthesis and purification would yield a peptide with the correct stereochemistry at the histidine position, which is crucial for its receptor binding and biological activity.
Conclusion
The use of this compound provides a reliable and effective strategy for the incorporation of D-histidine into bioactive peptides while minimizing the risk of racemization. The protocols and insights provided in this guide offer a comprehensive framework for researchers and professionals in the field of peptide synthesis and drug development. A thorough understanding of the underlying chemical principles, careful execution of the synthetic and purification steps, and rigorous characterization are paramount to obtaining high-quality peptides for advancing scientific discovery and therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Cleavage of Peptides Containing Boc-D-His(Tos)-OH
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the final cleavage of synthetic peptides containing the Nα-Boc-D-histidine(Nim-tosyl) derivative (Boc-D-His(Tos)-OH). The incorporation of histidine, a residue with a reactive imidazole side-chain, presents unique challenges in Boc-based Solid-Phase Peptide Synthesis (SPPS), including a high propensity for racemization and side-chain modification. The tosyl (Tos) protecting group offers robust protection of the imidazole nitrogen during synthesis. However, its removal requires carefully optimized strong acid cleavage conditions. This document delves into the mechanistic rationale behind various cleavage strategies, provides a comparative analysis of common cleavage cocktails—Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf)—and offers step-by-step protocols designed to maximize peptide purity and yield.
Introduction: The Challenge of Histidine in Boc-SPPS
In Boc-based Solid-Phase Peptide Synthesis (SPPS), the peptide is assembled on a solid support with the N-terminus temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] Side-chain functional groups are shielded by protecting groups that are stable to the conditions used for Boc removal (typically 50% trifluoroacetic acid in dichloromethane) but are cleaved during the final step.[1] The final cleavage employs a strong acid to simultaneously remove these side-chain protecting groups and release the peptide from the resin.[1][2]
The imidazole side-chain of histidine poses a significant challenge. Its nucleophilic nature can lead to undesirable side reactions, and its basicity can catalyze the racemization of the activated amino acid during coupling.[3] To mitigate these issues, the imidazole group must be protected. The p-toluenesulfonyl (tosyl, Tos) group is a widely used protecting group for histidine in Boc-SPPS. It effectively masks the imidazole nitrogen, preventing side reactions during synthesis.[4] However, the tosyl group is exceptionally stable and requires vigorous acidic conditions for its removal, making the final cleavage a critical and challenging step.[5][6]
This guide focuses on providing researchers with the necessary knowledge and protocols to successfully cleave peptides containing the this compound residue, ensuring high purity and structural integrity of the final product.
Mechanistic Overview of Tosyl Group Cleavage
The removal of the tosyl group from the histidine imidazole ring is an acid-catalyzed process. The mechanism involves the protonation of the sulfonyl oxygen by a strong acid (e.g., HF or TFMSA), which makes the sulfur atom more electrophilic. A nucleophile, often a scavenger like thioanisole or the acid's conjugate base, can then attack the sulfur atom, or the protonated tosyl group can depart, generating a cationic imidazole ring that is subsequently quenched. The overall process is an SN1 or SN2 type reaction at the sulfur center.
During this process, reactive carbocations are also generated from the cleavage of other protecting groups (e.g., benzyl, t-butyl) and the resin linker.[1] These electrophilic species can cause unwanted alkylation of nucleophilic residues like tryptophan, methionine, and tyrosine.[7] Therefore, the cleavage cocktail must contain a carefully selected mixture of "scavengers" to trap these carbocations and prevent side reactions.[1]
References
Application Note & Protocols: Post-Synthesis Modification of Peptides Containing D-Histidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of D-Histidine in Peptide Therapeutics
The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Among these, D-histidine holds a place of particular significance. Its unnatural stereochemistry confers enhanced resistance to proteolytic degradation, a critical factor in extending the in vivo half-life of peptide-based therapeutics[1]. Beyond stability, the unique imidazole side chain of D-histidine offers a rich chemical handle for post-synthesis modifications, enabling the introduction of various functionalities to fine-tune biological activity, improve delivery, or attach imaging agents[1][2].
However, the very reactivity that makes the histidine imidazole ring a versatile tool for modification also presents significant challenges. Its moderate nucleophilicity and propensity for racemization, particularly during solid-phase peptide synthesis (SPPS), demand carefully considered strategies for both its incorporation and subsequent functionalization[3][4][5]. This guide provides an in-depth exploration of the key strategies for the post-synthesis modification of D-histidine-containing peptides, detailing the underlying chemical principles and providing actionable protocols for laboratory application.
I. Foundational Considerations: The Chemistry of the D-Histidine Side Chain
The imidazole side chain of histidine is a heterocyclic aromatic ring containing two nitrogen atoms. Its chemical behavior is dictated by the pKa of the imidazolium ion, which is approximately 6.0[6]. This means that at physiological pH (~7.4), the imidazole ring is predominantly neutral, rendering it nucleophilic and capable of participating in a variety of chemical reactions.
It is this nucleophilicity that is most often exploited for post-synthesis modification. However, this reactivity is a double-edged sword. During peptide synthesis, an unprotected imidazole side chain can lead to undesirable side reactions, including acylation and, most critically, racemization of the α-carbon[4][5]. Therefore, the choice of protecting group for the D-histidine during SPPS is a critical first step that directly impacts the feasibility and success of post-synthesis modification strategies.
II. Key Modification Strategies for D-Histidine Containing Peptides
The post-synthesis modification of D-histidine can be broadly categorized into several key strategies, each with its own set of advantages and considerations.
A. N-Alkylation of the Imidazole Ring: A Classic Approach
Direct alkylation of the imidazole nitrogen atoms is a common strategy for introducing new functional groups. This reaction typically proceeds via an S_N2 mechanism, where the nucleophilic imidazole nitrogen attacks an electrophilic alkyl halide or a similar reagent.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often preferred to solvate the peptide and reagents without interfering with the nucleophilic attack.
-
Base: A mild, non-nucleophilic base is often added to deprotonate the imidazole ring, increasing its nucleophilicity and accelerating the reaction.
-
Temperature: Reactions are typically conducted at room temperature to avoid potential side reactions and degradation of the peptide.
Challenges:
-
Regioselectivity: The imidazole ring has two nitrogen atoms (π and τ), and alkylation can potentially occur at either position, leading to a mixture of isomers.
-
Chemoselectivity: Other nucleophilic residues in the peptide, such as lysine or the N-terminus, can also be alkylated, leading to a loss of selectivity[3]. Orthogonal protection strategies during SPPS are crucial to mitigate this[7][8].
B. Visible-Light-Promoted C-H Alkylation: A Modern, Selective Strategy
A significant advancement in histidine modification is the use of visible-light-promoted, radical-mediated C-H alkylation[3][9]. This approach offers exceptional selectivity for the C2 position of the imidazole ring, a position that is typically unreactive in traditional nucleophilic substitution reactions[3][9].
Mechanism Overview: This method often utilizes 4-alkyl-1,4-dihydropyridines (DHPs) as alkyl radical precursors. Under visible light irradiation in the presence of a photocatalyst, the DHP generates an alkyl radical, which then attacks the electron-deficient imidazole ring in a Minisci-type reaction[3][9]. A key advantage of this method is that the nitrogen atoms of the imidazole ring remain unmodified, preserving their potential for metal coordination and hydrogen bonding[3].
C. Acylation of the Imidazole Side Chain
Acylation of the D-histidine imidazole ring can be achieved using activated esters or other acylating agents. This modification introduces a carbonyl group, which can serve as a handle for further functionalization or to modulate the peptide's properties. Poly-histidine tags have been shown to direct acylation to specific sites within a peptide or protein[10].
Challenges:
-
Stability: Acyl-imidazole linkages can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Selectivity: Similar to alkylation, acylation can occur at other nucleophilic sites within the peptide.
D. Metal-Catalyzed Cross-Coupling and Coordination Chemistry
The imidazole side chain of histidine is an excellent ligand for various metal ions, including copper, zinc, and nickel[6][11][12]. This property can be exploited in several ways:
-
Metal-Catalyzed Cross-Coupling: While less common for direct histidine modification, palladium-catalyzed cross-coupling reactions can be employed on peptides containing halogenated histidine analogues, allowing for the introduction of a wide range of substituents.
-
Coordination-Driven Modification: The coordination of a metal ion to the D-histidine can alter the reactivity of the imidazole ring or adjacent residues, enabling site-selective modifications. For instance, metal-catalyzed oxidation of histidine to 2-oxo-histidine is a known modification pathway[13]. Copper-catalyzed oxidation can also lead to the formation of intramolecular histidine-histidine cross-links[14].
III. Experimental Protocols
The following protocols are generalized methodologies and should be optimized for each specific peptide and modification.
Protocol 1: General Procedure for N-Alkylation of D-Histidine Peptides
Caption: Workflow for N-alkylation of D-histidine peptides.
Materials:
-
D-Histidine containing peptide (lyophilized powder)
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
LC-MS system for reaction monitoring and characterization
Procedure:
-
Peptide Dissolution: Dissolve the D-histidine-containing peptide in a minimal amount of anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: In a separate vial, prepare a 10-fold molar excess solution of the alkylating agent in DMF.
-
Base Addition: Add 5-10 molar equivalents of DIPEA to the peptide solution.
-
Reaction Initiation: Add the alkylating agent solution to the peptide solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Lyophilize the mixture to remove the solvent.
-
Purification: Purify the modified peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and tandem MS (MS/MS) to confirm the site of modification.
Protocol 2: Visible-Light-Promoted C-H Alkylation of D-Histidine Peptides
Caption: Workflow for visible-light-promoted C-H alkylation.
Materials:
-
D-Histidine containing peptide
-
4-Alkyl-1,4-dihydropyridine (DHP) reagent
-
Photocatalyst (e.g., eosin Y or a suitable iridium or ruthenium complex)
-
Solvent (e.g., trifluoroethanol (TFE) or aqueous buffer)[9]
-
Visible light source (e.g., blue LED lamp)
-
Reverse-phase HPLC system
-
LC-MS system
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the peptide (1 equivalent), the DHP reagent (2-5 equivalents), and the photocatalyst (1-5 mol%) in the chosen solvent.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vial in front of a visible light source and irradiate with stirring for 1-12 hours at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the modified peptide by reverse-phase HPLC.
-
Characterization: Characterize the final product by high-resolution mass spectrometry. Tandem MS will be crucial to confirm alkylation at the C2 position of the imidazole ring.
IV. Data Presentation and Characterization
Thorough characterization is essential to confirm the success of the modification and to determine the purity and identity of the final product.
| Analytical Technique | Purpose | Key Information Obtained |
| LC-MS | Reaction monitoring, purity assessment, and molecular weight confirmation. | Retention time shift of the modified peptide, mass confirmation of the product. |
| High-Resolution MS | Accurate mass determination. | Elemental composition confirmation of the modified peptide. |
| Tandem MS (MS/MS) | Structural elucidation and confirmation of the modification site. | Fragmentation pattern analysis to pinpoint the modified residue and the specific site of modification (e.g., N vs. C alkylation). |
| Chiral Amino Acid Analysis | Assessment of racemization. | Quantification of D- and L-histidine content after peptide hydrolysis to ensure the stereochemical integrity of the D-histidine residue has been maintained.[15] |
| NMR Spectroscopy | Detailed structural analysis. | For complex modifications or to resolve ambiguities in MS data, 1D and 2D NMR can provide definitive structural information. |
V. Troubleshooting Common Challenges
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction, peptide degradation, or poor solubility. | Optimize reaction time, temperature, and reagent stoichiometry. Use a different solvent system. For difficult couplings, consider microwave-assisted synthesis[5]. |
| Mixture of Products | Lack of regioselectivity or chemoselectivity. | For N-alkylation, try different protecting groups on the imidazole ring during SPPS. For C-H alkylation, ensure reaction conditions are optimized for selectivity. |
| Racemization of D-Histidine | Harsh reaction conditions (e.g., strong base, high temperature). | Use milder reaction conditions. Analyze the stereochemical purity of the final product using chiral amino acid analysis. The choice of protecting group during SPPS is critical to minimize racemization[4][16]. |
| Difficulty in Purification | Similar chromatographic behavior of starting material and product. | Optimize the HPLC gradient and consider using a different stationary phase or ion-pairing reagent. |
VI. Conclusion
The post-synthesis modification of peptides containing D-histidine is a powerful strategy for the development of novel peptide therapeutics. While challenges related to selectivity and stereochemical integrity exist, modern chemical methods, particularly visible-light-promoted C-H functionalization, have opened up new avenues for precise and efficient modification. A thorough understanding of the underlying chemical principles, coupled with rigorous analytical characterization, is paramount to the successful implementation of these techniques. This guide provides a foundational framework to empower researchers in harnessing the full potential of D-histidine in their peptide drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemical tools for probing histidine modifications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Histidine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective chemical modification of poly-His tagged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supramolecular assemblies of histidine-containing peptides with switchable hydrolase and peroxidase activities through Cu(ii) binding and co-assembling - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Studies on transition-metal–peptide complexes. Part 8. Parent and mixed-ligand complexes of histidine-containing dipeptides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intramolecular Histidine Cross-Links Formed via Copper-Catalyzed Oxidation of Histatin Peptides. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Peptides Containing D-His(tos) by Mass Spectrometry
Introduction: The Analytical Challenge of Non-Canonical Peptides
In the landscape of modern drug development, peptides incorporating non-canonical amino acids, such as D-isomers and those with protecting groups, represent a frontier of innovation. The inclusion of D-amino acids can dramatically enhance peptide stability against enzymatic degradation, a critical factor for therapeutic efficacy.[1][2][3] Histidine, with its unique imidazole side chain, is a frequent site for such modifications. During solid-phase peptide synthesis (SPPS), the histidine side chain is often protected to prevent unwanted side reactions, with the tosyl (Tos) group being a common choice.[4]
The characterization of these complex peptides, specifically those containing D-histidine(tosyl) or D-His(tos), presents a significant analytical challenge. Standard proteomic workflows may be insufficient for unambiguous identification and localization of these modifications.[5][6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), stands as the primary tool for this purpose. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies and underlying principles for the robust characterization of D-His(tos)-containing peptides.
The Unique Nature of D-His(tos) in Mass Spectrometry
The presence of a D-amino acid introduces stereoisomerism, which does not alter the peptide's mass but can influence its three-dimensional structure. This can lead to subtle differences in chromatographic retention times and fragmentation patterns compared to the all-L-amino acid counterpart.[1][2][3] Ion mobility mass spectrometry (IM-MS) is a powerful technique that can separate such isomers based on their shape and size (collision cross-section), providing an additional layer of analytical certainty.[1][2][3]
The tosyl protecting group on the histidine side chain introduces a significant mass shift and a distinct chemical moiety that influences fragmentation. The tosyl group has a monoisotopic mass of 154.0089 Da. Therefore, a peptide containing a His(tos) residue will exhibit a corresponding mass increase.
| Modification | Structure of Moiety | Monoisotopic Mass Shift (Da) |
| Tosyl (Tos) | C₇H₇SO₂ | +154.0089 |
This application note will focus on collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), the most common fragmentation techniques.
Experimental Workflow for D-His(tos) Peptide Characterization
A systematic approach is crucial for the successful characterization of peptides containing D-His(tos). The following workflow outlines the key stages from sample preparation to data interpretation.
Caption: A generalized workflow for the characterization of D-His(tos) peptides.
Detailed Protocols
Protocol 1: Sample Preparation for LC-MS/MS
The goal of sample preparation is to ensure the peptide is in a suitable solvent for electrospray ionization (ESI) and free of contaminants like salts that can interfere with the analysis.[7][8]
-
Solubilization:
-
Dissolve the lyophilized peptide in a solution of 0.1% formic acid in water to a concentration of approximately 1 mg/mL to create a stock solution. Formic acid aids in protonation, which is essential for positive-ion ESI.
-
Dilute the stock solution with 0.1% formic acid in 50% acetonitrile/water to a final concentration suitable for your instrument, typically in the range of 1-10 pmol/µL.
-
-
Desalting (if necessary):
-
If the peptide sample contains non-volatile salts from synthesis or purification, desalting is critical.
-
Use a C18 StageTip or ZipTip according to the manufacturer's protocol.
-
Condition the tip with 100% acetonitrile, followed by equilibration with 0.1% formic acid in water.
-
Bind the peptide to the C18 material.
-
Wash away salts with 0.1% formic acid in water.
-
Elute the peptide with 0.1% formic acid in 50-70% acetonitrile.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method using a standard nano-LC system coupled to a high-resolution mass spectrometer.
-
Liquid Chromatography (LC) Setup:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be 2-40% B over 30 minutes, followed by a wash and re-equilibration. The gradient should be optimized to achieve good separation of the peptide of interest from any impurities.
-
Flow Rate: 200-300 nL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 (Full Scan):
-
Mass Range: m/z 300-2000.
-
Resolution: >60,000 to ensure accurate mass measurement of the precursor ion.
-
-
MS2 (Tandem MS):
-
Method: Data-Dependent Acquisition (DDA).
-
Precursor Selection: Isolate the most intense precursor ions from the MS1 scan for fragmentation. Include the expected m/z of the D-His(tos) peptide in an inclusion list if known.
-
Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Use a normalized collision energy (NCE) of 25-35% as a starting point and optimize as needed. For peptides with protecting groups, a stepped NCE can be beneficial to observe both backbone fragmentation and fragmentation of the modification.
-
Resolution (MS2): >15,000 to accurately determine the mass of fragment ions.
-
-
Fragmentation Behavior and Data Interpretation
The key to characterizing a D-His(tos) peptide lies in interpreting its MS/MS spectrum. The presence of the D-amino acid may lead to altered relative intensities of b- and y-ions compared to its L-counterpart, though the fragment masses will be identical.[2][9] The tosyl group, however, will produce characteristic fragmentation patterns.
Expected Fragmentation Pathways
Under CID/HCD conditions, fragmentation will occur along the peptide backbone, producing b- and y-type ions, and may also involve the tosylated histidine side chain.
Caption: Proposed fragmentation pathways for a peptide containing D-His(tos).
-
Backbone Fragmentation (b- and y-ions): The primary evidence for the peptide sequence will come from the series of b- and y-ions. The mass difference between adjacent ions in a series will correspond to an amino acid residue. The His residue will be identified by a mass of 291.0883 Da (unmodified His residue mass + tosyl group mass).
-
Characteristic Neutral Losses: The tosyl group can be labile under CID conditions. Look for a neutral loss of 156.0245 Da (toluenesulfonic acid) from the precursor ion or from fragment ions containing the His(tos) residue. This is a strong indicator of the presence of the tosyl group.
-
Modified Immonium Ion: Histidine produces a characteristic immonium ion at m/z 110.0718. For His(tos), a modified immonium ion at m/z 264.0801 (110.0718 + 154.0083) should be observable. The presence of this ion is a powerful confirmation of the modification on the histidine residue.
Data Analysis Strategy
-
Automated Database Search:
-
Use a proteomics search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify the peptide sequence if known, or search against a relevant database.
-
Crucially, define a variable modification on Histidine corresponding to the mass of the tosyl group (+154.0089 Da).
-
Set high mass accuracy tolerances for both precursor and fragment ions (e.g., <10 ppm for precursor, <20 ppm for fragments on an Orbitrap).
-
-
Manual Spectral Validation:
-
Always manually inspect the MS/MS spectra for the key features described above.
-
Annotate the b- and y-ion series to confirm the peptide backbone sequence.
-
Identify the modified immonium ion (m/z 264.0801) and any neutral loss peaks.
-
The combination of a complete ion series with these characteristic fragment ions provides the highest confidence in the characterization.
-
Conclusion
The characterization of peptides containing D-His(tos) requires a meticulous and informed approach to mass spectrometry. By combining high-resolution LC-MS/MS with a detailed understanding of the potential fragmentation pathways, researchers can confidently determine the peptide sequence and localize the tosylated D-histidine residue. The protocols and interpretation strategies outlined in this application note provide a robust framework for the analysis of these complex and therapeutically promising molecules, ensuring data integrity and accelerating drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Peptide Synthesis Using Boc-D-His(Tos)-OH
Introduction: The Strategic Imperative for Histidine Protection in Large-Scale Peptide Synthesis
The incorporation of histidine residues into therapeutic peptides presents a unique set of challenges, primarily due to the nucleophilic nature of its imidazole side chain. Unprotected, this side chain can lead to a host of undesirable side reactions, including racemization, side-chain acylation, and the formation of deletion sequences, all of which compromise the purity, yield, and biological activity of the final peptide.[1][2] In the context of large-scale peptide synthesis, where efficiency, reproducibility, and cost-effectiveness are paramount, the strategic selection of a suitable protecting group for the histidine side chain is a critical determinant of success.
While the 9-fluorenylmethoxycarbonyl (Fmoc) strategy has become a mainstream choice for its mild reaction conditions, the tert-butyloxycarbonyl (Boc) protection strategy retains significant value, particularly for the synthesis of complex, hydrophobic, or aggregation-prone peptides.[3][][5] The Boc/Bzl (benzyl) protection scheme, a cornerstone of solid-phase peptide synthesis (SPPS), utilizes the acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based protecting groups for the side chains.[6]
This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of peptides containing D-histidine using Nα-Boc-D-His(Nim-Tos)-OH. The tosyl (Tos) protecting group offers a robust and reliable method for shielding the imidazole side chain of histidine, preventing unwanted side reactions during the synthesis. However, its use requires a nuanced understanding of its chemical properties to mitigate potential pitfalls. This document will elucidate the underlying chemistry, provide step-by-step protocols, and address common challenges to empower researchers, scientists, and drug development professionals in their large-scale peptide synthesis endeavors.
Core Principles: The Chemistry of Boc-D-His(Tos)-OH in SPPS
The success of SPPS hinges on the principle of orthogonal protection, where different protecting groups can be selectively removed without affecting others.[7] In the Boc/Bzl strategy, the Nα-Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), while the side-chain protecting groups and the peptide-resin linkage remain intact. These are then cleaved in a final, single step using a strong acid like hydrofluoric acid (HF).[5][6]
The tosyl group is a sulfonyl group derived from p-toluenesulfonic acid.[8] When attached to the imidazole nitrogen of histidine, it effectively masks its nucleophilicity. The key advantages of using the tosyl group for histidine protection in Boc-SPPS include:
-
Prevention of Side-Chain Acylation: The electron-withdrawing nature of the tosyl group deactivates the imidazole ring, preventing it from being acylated during the coupling steps.
-
Reduction of Racemization: The imidazole side chain of histidine can act as an intramolecular base, leading to racemization during carboxyl group activation.[2] The tosyl group mitigates this risk.
-
Compatibility with Boc Chemistry: The tosyl group is stable to the repetitive TFA treatments used for Nα-Boc deprotection.
However, it is crucial to be aware of the liabilities of the tosyl group. It can be sensitive to the nucleophile hydroxyl-benzotriazole (HOBt), which is often used as an additive in coupling reactions. This can lead to the removal of the tosyl group and subsequent side reactions.[9]
Visualizing the Boc-SPPS Cycle for Histidine Incorporation
Figure 1: A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.
Detailed Protocols for Large-Scale Synthesis
These protocols are designed for manual or semi-automated large-scale SPPS. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Resin Selection: For Boc chemistry, Merrifield or PAM resins are commonly used for synthesizing peptide acids, while BHA or MBHA resins are used for peptide amides.[10]
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for at least 30 minutes in the reaction vessel. Drain the DCM.[11]
-
First Amino Acid Attachment (for Merrifield Resin):
-
The first Boc-protected amino acid is typically attached to the resin as its cesium salt to ensure racemization-free esterification.[10]
-
Dissolve the Boc-amino acid in a suitable solvent (e.g., DMF) and neutralize it with cesium carbonate.
-
Add the cesium salt of the amino acid to the swollen resin and heat the mixture to 50-60°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, methanol, and DCM to remove unreacted amino acid and byproducts.
-
Perform a capping step (e.g., with acetic anhydride and DIEA) to block any unreacted chloromethyl groups on the resin.
-
Protocol 2: Standard Synthesis Cycle for this compound Incorporation
This cycle is repeated for each amino acid in the peptide sequence.
-
Nα-Boc Deprotection:
-
Treat the peptide-resin with a 50% solution of TFA in DCM for 5 minutes (pre-wash).[10]
-
Drain the solution and add fresh 50% TFA/DCM. Agitate for 20-30 minutes.[11]
-
Expert Tip: When the sequence contains sensitive residues like Cys, Met, or Trp, add scavengers such as 0.5% dithiothreitol (DTE) to the TFA solution to prevent side reactions from the tert-butyl cation.[10][11]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times), followed by DCM (3-5 times).[11]
-
-
Neutralization:
-
To deprotonate the N-terminal ammonium salt, treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.[11]
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[11]
-
Self-Validation: Perform a Kaiser (ninhydrin) test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.[11]
-
-
Amino Acid Coupling:
-
Dissolve 3-5 equivalents of this compound and an equivalent amount of a coupling reagent (e.g., HBTU/HATU) in DMF.[2]
-
Add 2 equivalents of DIEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Expert Tip: To minimize potential side reactions with the tosyl group, avoid the use of HOBt as an additive. If using carbodiimide-based coupling (e.g., DIC), perform the reaction without HOBt.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive after 2 hours, a second coupling may be necessary.
-
After complete coupling, drain the solution and wash the resin with DMF and DCM.
-
Protocol 3: Final Cleavage and Deprotection
The final cleavage step removes the peptide from the resin and cleaves the side-chain protecting groups. This is a hazardous procedure that must be performed with extreme caution in specialized equipment.
-
Cleavage Cocktail Preparation:
-
The choice of cleavage cocktail depends on the peptide sequence. A common cocktail for peptides containing His(Tos) is a mixture of a strong acid and scavengers.
-
"Low-High" HF Cleavage: This two-step procedure is often used to minimize side reactions.
-
Step 1 (Low HF): Treat the peptide-resin with a mixture of HF:dimethyl sulfide (DMS):p-cresol (25:65:10 v/v) at 0°C for 2 hours. This removes the more labile side-chain protecting groups.
-
Step 2 (High HF): After removing the low HF mixture, treat the resin with HF:p-cresol (90:10 v/v) at 0°C for 1 hour to cleave the peptide from the resin and remove the remaining protecting groups, including the tosyl group.
-
-
TFMSA Cleavage: Trifluoromethanesulfonic acid (TFMSA) can be used as an alternative to HF.[10] A typical cocktail is TFMSA:TFA:thioanisole.
-
-
Peptide Precipitation and Isolation:
-
After cleavage, the strong acid is removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated by adding cold diethyl ether.
-
The precipitate is collected by filtration or centrifugation, washed with cold ether, and dried under vacuum.
-
Critical Parameters for Large-Scale Synthesis
| Parameter | Recommendation | Rationale |
| Resin Loading | 0.3 - 0.7 mmol/g | Higher loading can lead to aggregation and incomplete reactions in long peptides. Lower loading improves solvent accessibility. |
| Solvent Quality | Peptide synthesis grade | Impurities in solvents can cause unwanted side reactions. |
| Reagent Equivalents | 3-5 equivalents of amino acid and coupling reagents | Ensures the reaction goes to completion in a reasonable timeframe. |
| Reaction Monitoring | Kaiser test after each coupling and deprotection step | Provides real-time feedback on the efficiency of each step, allowing for immediate intervention if a reaction is incomplete.[12] |
Challenges and Mitigation Strategies
-
Racemization of Histidine: While the tosyl group significantly reduces racemization, it is still a potential risk, especially during the activation step.[2]
-
Mitigation: Use coupling reagents that minimize racemization, such as HATU or HBTU. Pre-activation of the amino acid should be kept to a minimum.
-
-
Tosyl Group Instability: The tosyl group can be labile in the presence of HOBt.[9]
-
Mitigation: Avoid using HOBt as an additive in coupling reactions. If a carbodiimide is used, perform the coupling in the absence of HOBt.
-
-
Glycine Insertion: A known side reaction with Boc-His(Tos)-OH can lead to the insertion of a glycine residue.[8][9]
-
Mitigation: This side reaction is sequence-dependent and can be difficult to avoid completely. Careful monitoring of the crude product by mass spectrometry is essential to identify and quantify this impurity.
-
-
Aggregation: Long or hydrophobic peptides are prone to aggregation, leading to incomplete reactions.[13]
-
Mitigation: Use resins with lower substitution, perform couplings at elevated temperatures, or incorporate "difficult sequence" protocols, such as the use of pseudoproline dipeptides.[13]
-
Purification and Quality Control
Purification Protocol
-
Crude Peptide Dissolution: Dissolve the crude peptide in an appropriate solvent, such as aqueous acetic acid or a buffer containing a denaturant like guanidine hydrochloride for poorly soluble peptides.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is the standard method for peptide purification.[14] A C18 column is typically used.
-
The mobile phase usually consists of a gradient of acetonitrile in water, with 0.1% TFA as an ion-pairing agent.[15]
-
Monitor the elution profile at 210-220 nm.[14]
-
Collect fractions containing the target peptide.
-
-
Fraction Analysis and Pooling: Analyze the collected fractions by analytical HPLC and mass spectrometry to determine their purity and identity. Pool the fractions that meet the desired purity specifications.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final peptide as a fluffy white powder.[14]
Quality Control Workflow
Figure 2: A standard workflow for the purification and quality control of synthetic peptides.
Analytical Methods
| Method | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess the purity of the final peptide.[16] | A single major peak corresponding to the target peptide, with purity typically >95% or >98%. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm the molecular weight and identity of the peptide.[16] | The observed molecular weight should match the calculated molecular weight of the target peptide. |
| Amino Acid Analysis | Determine the amino acid composition and quantify the net peptide content.[16] | The measured amino acid ratios should be consistent with the peptide sequence. Net peptide content is typically 70-90%.[16] |
Conclusion
The large-scale synthesis of peptides containing D-histidine using this compound is a robust and viable strategy, particularly for complex sequences where the Boc/Bzl approach offers advantages. The success of this methodology relies on a thorough understanding of the chemistry of the tosyl protecting group, meticulous execution of the synthesis protocols, and vigilant monitoring for potential side reactions. By implementing the detailed protocols and mitigation strategies outlined in this guide, researchers and drug development professionals can confidently and efficiently produce high-quality, histidine-containing peptides for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. bachem.com [bachem.com]
- 15. agilent.com [agilent.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Troubleshooting & Optimization
Preventing racemization of Boc-D-his(tos)-OH during coupling
A-Level Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of peptide synthesis. This guide is specifically designed to address the critical issue of racemization when coupling Boc-D-His(Tos)-OH, a challenge frequently encountered in the synthesis of stereochemically pure peptides.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound, their root causes, and actionable solutions.
Problem 1: Significant D-to-L Epimerization Detected Post-Coupling
You've completed the coupling of this compound, but analytical data (e.g., chiral HPLC, NMR) reveals a higher-than-expected percentage of the L-His diastereomer.[1][2][3]
| Potential Cause | Rationale & Explanation | Recommended Solution & Protocol |
| Inappropriate Coupling Reagent | Carbodiimide reagents like DCC and DIC, when used alone, form highly reactive O-acylisourea intermediates that are prone to forming an oxazolone, a key intermediate in the racemization pathway.[4][5] | Solution: Employ phosphonium or aminium/uronium salt coupling reagents which are known to suppress racemization.[6][7] Preferred Reagents: BOP, HBTU, HATU, or PyBOP are excellent choices as they form less racemization-prone active esters.[6][8][9] Protocol: Utilize a BOP-mediated coupling. A study showed that Boc-His(Tos) can be coupled using BOP with less racemization than with DCC.[8] |
| Excessive or Strong Base | The presence of a strong or sterically unhindered base can readily abstract the acidic α-proton from the activated histidine, leading to racemization.[4][10] Diisopropylethylamine (DIEA) and triethylamine (TEA) are common culprits.[6] | Solution: Opt for a weaker, non-nucleophilic base. Preferred Bases: N-methylmorpholine (NMM) or collidine are recommended over DIEA or TEA for sensitive couplings.[6][10] Note: A comparative study on the coupling of Boc-His(Tos) showed that minimizing the amount of DIEA significantly reduced epimerization.[8] |
| Elevated Reaction Temperature | Higher temperatures accelerate all reactions, including the undesirable racemization side reaction.[11][12] | Solution: Maintain a low reaction temperature. Protocol: Perform the coupling reaction at 0°C. If racemization is still a significant issue, consider even lower temperatures if the reaction kinetics are favorable.[6][11] |
| Prolonged Pre-activation Time | The longer the activated this compound exists in solution before coupling to the amine, the greater the opportunity for racemization to occur.[11][13] | Solution: Minimize the pre-activation time. Protocol: Mix the this compound with the coupling reagent and additive for a short duration (typically 1-5 minutes) immediately before adding it to the resin-bound peptide.[11] |
| Inadequate Side-Chain Protection | The tosyl (Tos) group on the imidazole nitrogen helps to reduce, but not completely eliminate, racemization.[14] The free π-nitrogen in an unprotected or inadequately protected histidine side chain can act as an internal base, catalyzing racemization.[14][15][16] | Solution: While you are using a Tos-protected histidine, for extremely sensitive sequences, consider alternative protecting groups known for superior racemization suppression. Alternative Protecting Groups: The benzyloxymethyl (Bom) group is highly effective at suppressing racemization.[14][16] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the chemistry and prevention of this compound racemization.
Q1: What is the primary mechanism of histidine racemization during peptide coupling?
A1: The primary mechanism of histidine racemization is intramolecular base catalysis.[16] The lone pair of electrons on the π-nitrogen of the imidazole side chain can abstract the proton on the α-carbon of the activated histidine residue.[15][16][17] This leads to the formation of a planar, achiral enolate intermediate.[17][18] Subsequent, non-stereospecific reprotonation of this intermediate results in a mixture of both D- and L-isomers, thus compromising the stereochemical purity of the final peptide.[16]
Q2: Why is this compound particularly susceptible to racemization?
A2: Histidine is one of the most racemization-prone amino acids, along with cysteine.[6][7][19] The tosyl (Tos) protecting group on the imidazole nitrogen reduces the basicity of the ring and, consequently, its ability to catalyze racemization.[14] However, the Tos group can be labile and may be partially removed by HOBt, which is often used as an additive in coupling reactions.[14] This can expose the imidazole nitrogen, increasing the risk of racemization.
Q3: How do additives like HOBt and HOAt help in preventing racemization?
A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4][19][20] They work by reacting with the highly reactive O-acylisourea intermediate to form a more stable active ester.[5][6] This active ester is less prone to forming the oxazolone intermediate that leads to racemization, thereby providing a "safer" activated form for the subsequent coupling reaction.[6] The use of additives like HOBt has been shown to be effective in reducing racemization.[19]
Q4: What is the impact of solvent choice on the racemization of this compound?
A4: The choice of solvent is a critical parameter in solid-phase peptide synthesis (SPPS) that can significantly influence the extent of racemization.[11] An ideal solvent must effectively solvate the growing peptide chain and fully dissolve the amino acid and coupling reagents to prevent aggregation, which can lead to incomplete couplings and an increased likelihood of racemization.[11][17] Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used.[11] However, it's crucial to use high-purity, anhydrous solvents, as impurities like dimethylamine in old DMF can cause side reactions.[11]
Q5: Are there any analytical methods to quantify the extent of racemization?
A5: Yes, several analytical techniques can be employed to determine the enantiomeric purity of your peptide. A common and effective method is chiral High-Performance Liquid Chromatography (HPLC).[2][18] This involves using a chiral stationary phase that can separate the desired peptide from its diastereomeric impurity. Additionally, gas chromatography of derivatized amino acid enantiomers can also be used.[1] For a definitive analysis, synthesizing a sample of the peptide with L-histidine can serve as a standard to confirm the elution order of the diastereomers.[18]
Section 3: Experimental Protocols & Visual Guides
Recommended Low-Racemization Coupling Protocol for this compound using BOP/NMM
This protocol provides a step-by-step methodology designed to minimize racemization during the coupling of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) (3 equivalents)
-
N-methylmorpholine (NMM) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Boc deprotection and neutralization (e.g., TFA, DIEA)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group using standard procedures (e.g., 50% TFA in DCM for 30 minutes).
-
Washing: Thoroughly wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes (repeat twice), followed by thorough washing with DMF (3x).
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 eq.) and BOP (3 eq.) in anhydrous DMF.
-
Add NMM (6 eq.) to the solution.
-
Allow the mixture to pre-activate for a maximum of 2 minutes.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for reaction completion. A negative result (yellow beads) indicates a complete coupling.
-
Final Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizing the Mechanism of Racemization
The following diagram illustrates the key steps in the base-catalyzed racemization of an activated amino acid via the oxazolone intermediate.
Caption: Mechanism of racemization and its suppression during activation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve issues with this compound racemization.
Caption: Recommended workflow for low-racemization coupling.
References
- 1. [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting incomplete coupling of Boc-D-his(tos)-OH
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for scientists encountering challenges with the coupling of Boc-D-His(Tos)-OH in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have structured this resource to move from initial problem identification to root cause analysis and finally to robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Here we address the most common issues reported by users.
Q1: My Kaiser test is bright blue after coupling this compound. What does this mean and what is my immediate next step?
A bright blue result from a Kaiser (ninhydrin) test indicates a high concentration of unreacted primary amines on your peptide-resin.[1][2] This signifies that the coupling of this compound was significantly incomplete.
Your immediate action should be to perform a "double coupling."[1] This involves washing the resin thoroughly with DMF to remove byproducts and unreacted reagents from the first attempt, and then repeating the coupling step with a fresh preparation of activated this compound before proceeding to the next deprotection cycle.[3] If the Kaiser test is still positive after a second coupling, a more systematic troubleshooting approach is required.
Q2: Why is this compound considered a "difficult" amino acid to couple?
The coupling challenges with this compound stem from a combination of factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group on the alpha-amine and the large tosyl (Tos) group on the imidazole side chain create significant steric hindrance.[1][3] This bulk can physically obstruct the activated amino acid from reaching the N-terminus of the growing peptide chain, especially as the peptide elongates and secondary structures begin to form.[1][3]
-
Electronic Effects of the Tosyl Group: The electron-withdrawing nature of the tosyl group on the imidazole ring can influence the reactivity of the histidine derivative.
-
Risk of Racemization: Histidine is particularly prone to racemization (loss of stereochemical purity) during the activation step. The α-proton can be abstracted, facilitated by the imidazole ring.[4] While the tosyl protecting group is designed to mitigate this, aggressive activation conditions can still lead to epimer formation.[5]
Q3: I performed a double coupling, but the Kaiser test is still positive. What are the underlying causes I should investigate?
Persistent coupling failure points to more systemic issues beyond simple reaction kinetics. The primary causes to investigate are peptide aggregation and suboptimal reaction conditions.
-
Peptide Aggregation: As the peptide chain grows, it can fold and form intermolecular hydrogen bonds, creating β-sheet-like structures that render the N-terminal amine inaccessible.[3] This is particularly common in hydrophobic sequences.
-
Suboptimal Reagent Choice or Activation: Your standard coupling protocol may not be sufficiently potent for this hindered residue. The choice of coupling reagent, base, and solvent system is critical.[3] Inadequate activation of the amino acid is a common failure point.[3]
-
Poor Resin Swelling: The solid support must be adequately swollen for reagents to diffuse and access the reactive sites. Poor swelling in your chosen solvent can dramatically hinder the reaction.[3]
Troubleshooting Workflow & Diagnostic Protocols
When initial steps fail, a logical workflow is essential to diagnose and solve the problem.
Caption: Troubleshooting decision tree for incomplete coupling.
Protocol 1: Qualitative Monitoring with the Kaiser Test
This test detects free primary amines on the resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[3]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[3]
-
Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[3]
Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.[3]
-
Add 2-3 drops of each reagent (A, B, and C) to the tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: High concentration of free amines (failed coupling). Recoupling is necessary.[1]
-
Yellow/Colorless: Absence of free primary amines (successful coupling).[1]
-
Solution is light blue, beads are dark blue: Coupling is incomplete; recouple.[2]
Protocol 2: Diagnostic Cleavage and HPLC Analysis
To definitively quantify the failure, cleave a small amount of peptide from the resin for analysis.
-
Sample Preparation: Take ~20 mg of dried peptide-resin and place it in a microcentrifuge tube.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your resin and other protecting groups. For many Boc-SPPS resins, a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage: Add 200 µL of the cleavage cocktail to the resin. Agitate at room temperature for 2 hours.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Re-dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by HPLC and Mass Spectrometry (MS).
-
Interpretation: Look for a major peak in the mass spectrum corresponding to the mass of the "deletion sequence" (the peptide missing the His residue). The HPLC chromatogram will show a low-purity profile, confirming the incomplete coupling.
Advanced Solutions & Optimization Strategies
If diagnostics confirm a persistent issue, modify your synthetic strategy.
Q4: Which coupling reagents and conditions are most effective for this compound?
When standard carbodiimide methods (DCC/DIC) fail, upgrading to a more potent activating agent is the most effective solution. Uronium/aminium salt-based reagents are highly efficient for sterically hindered couplings.[1][3]
| Coupling Reagent | Class | Characteristics | Recommendation |
| DIC/HOBt | Carbodiimide | Standard, cost-effective. Can be insufficient for difficult couplings. Prone to racemization with His.[6] | Baseline method. If it fails, upgrade immediately. |
| HBTU/DIPEA | Aminium Salt | Highly efficient, fast reaction times.[6][7] Well-established for difficult couplings. | First-line upgrade. Use 1.95 eq. relative to the amino acid. Pre-activate for 2-5 minutes. |
| HATU/DIPEA | Aminium Salt | More reactive than HBTU, especially for hindered residues.[3][8] Known to suppress racemization. | Premium choice for critical couplings. More expensive but highly effective.[3] |
| BOP/DIPEA | Phosphonium Salt | Very powerful reagent, successfully used for Boc-His(Tos) coupling with minimal racemization if base is limited.[5] Byproduct is carcinogenic.[7] | Effective, but use with caution due to safety concerns. PyBOP is a safer alternative.[7] |
General Recommendations:
-
Increase Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 3-4 equivalents relative to the resin substitution).[1]
-
Elevate Temperature: Gently increasing the reaction temperature to 30-40°C can significantly improve the reaction rate for difficult couplings.[1]
-
Solvent Choice: If aggregation is suspected, switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures.
Q5: My coupling is still incomplete. What is the "last resort" option?
If all optimization attempts fail, you can "cap" the unreacted N-terminal amines.[3] This permanently blocks them from further reaction, preventing the formation of deletion sequences that can be difficult to separate during purification.[3] The capped, shorter peptides are chemically different and typically easier to remove.
Capping Protocol (Acetylation):
-
After the failed coupling attempt, wash the resin thoroughly with DMF.
-
Prepare a capping solution, typically Acetic Anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes.[3]
-
Wash the resin thoroughly with DMF.[3]
-
Perform a Kaiser test. It should now be negative (yellow/colorless), confirming all amines have been acetylated.
-
Proceed with the deprotection of the Boc group on the newly (and successfully) coupled His residue and the coupling of the next amino acid.
Caption: Mechanism of HBTU-mediated coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Navigating Side Reactions of Boc-D-His(Tos)-OH in Solid-Phase Peptide Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals employing Boc-D-His(Tos)-OH in Solid-Phase Peptide Synthesis (SPPS). The incorporation of histidine, a residue critical for the biological activity of many peptides, presents unique challenges in Boc chemistry. This guide provides in-depth technical support, troubleshooting strategies, and answers to frequently asked questions to help you mitigate side reactions and ensure the successful synthesis of your target peptide.
Introduction: The Role and Challenges of this compound
This compound is a protected form of D-histidine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the imidazole side chain is protected by a p-toluenesulfonyl (Tosyl) group.[1] This protection scheme is designed for use in Boc-SPPS, a strategy that relies on graded acid lability for the removal of the temporary Nα-Boc group and the more permanent side-chain protecting groups.[2]
The tosyl group is a robust protecting group, stable to the repetitive TFA treatments used for Nα-Boc removal.[3] However, its use is not without complications. The primary challenges associated with this compound in SPPS include racemization of the chiral center and side reactions related to the tosyl group itself, particularly during the final cleavage from the resin.
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction associated with this compound during coupling?
A1: The most critical side reaction during the coupling of this compound is racemization . The imidazole ring of histidine can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar intermediate that can be protonated from either face, resulting in a mixture of D- and L-histidine enantiomers in your peptide sequence.[4] While the tosyl group on the imidazole ring mitigates this, the risk is not entirely eliminated, especially with prolonged activation times or elevated temperatures.
Q2: How does the tosyl protecting group influence racemization?
A2: The electron-withdrawing nature of the tosyl group reduces the basicity of the imidazole nitrogen, thereby suppressing its ability to catalyze racemization. However, compared to other protecting groups like benzyloxymethyl (Bom), the tosyl group is considered less effective at completely preventing racemization under harsh coupling conditions.[5]
Q3: What are the potential side reactions involving the tosyl group during final cleavage?
A3: During the final cleavage step, typically performed with strong acids like anhydrous hydrogen fluoride (HF), the tosyl group can be involved in side reactions. The most notable is the transfer of the tosyl group from the histidine side chain to other nucleophilic residues in the peptide, particularly tryptophan.[6][7] This results in the formation of a tosylated tryptophan impurity that can be difficult to separate from the desired peptide.
Q4: Is the tosyl group completely stable to the repetitive TFA deprotection steps in Boc-SPPS?
A4: The tosyl group is generally stable to the standard conditions used for Boc deprotection (e.g., 50% TFA in DCM).[3] However, prolonged or repeated exposure to strong acid can lead to partial cleavage of the tosyl group, especially in longer syntheses. One source notes that the tosyl group on the imidazole can be cleaved under mild acid conditions and that HOBt, often used as an additive in coupling reactions, can cleave this protecting group.[8] Therefore, it is advisable to activate this compound without the addition of HOBt.[8]
Q5: Can I use standard coupling reagents with this compound?
A5: Yes, standard coupling reagents used in Boc-SPPS can be employed. However, to minimize racemization, it is crucial to use conditions that promote rapid amide bond formation and minimize the lifetime of the activated histidine derivative. Carbodiimide-mediated couplings (e.g., using DIC) are often preferred. As mentioned, it is recommended to avoid additives like HOBt which can cleave the tosyl group.[8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Presence of a Diastereomeric Impurity in the Final Peptide
Symptom: HPLC or LC-MS analysis of the crude peptide shows a peak eluting close to the main product peak, with the same mass.
Potential Cause: Racemization of the D-histidine residue to L-histidine during the coupling step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization of D-Histidine.
Corrective Actions:
-
Confirm Racemization: Utilize chiral HPLC or tandem mass spectrometry (MS/MS) to confirm that the impurity is indeed a diastereomer resulting from histidine racemization.
-
Optimize Coupling Conditions:
-
Minimize Pre-activation Time: If using a pre-activation strategy, reduce the time the this compound is in its activated state before addition to the resin.
-
Lower the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Choice of Coupling Reagent: Employ carbodiimide reagents like Diisopropylcarbodiimide (DIC) which are known to cause less racemization compared to some onium salt reagents, especially when used without HOBt.[8][9]
-
-
Re-synthesize and Verify: After implementing the optimized protocol, re-synthesize the peptide and verify its stereochemical purity.
Issue 2: Unexpected Modification of Tryptophan Residues
Symptom: Mass spectrometry analysis of the crude peptide reveals a +154 Da modification on tryptophan residues.
Potential Cause: Transfer of the tosyl group from the histidine side chain to the indole ring of tryptophan during the final HF cleavage.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tosyl group transfer to Tryptophan.
Corrective Actions:
-
Confirm Modification: Use MS/MS to fragment the modified peptide and confirm that the +154 Da modification is localized to the tryptophan residue.
-
Optimize Cleavage Cocktail:
-
Use Appropriate Scavengers: The addition of scavengers to the HF cleavage mixture is crucial. Thioanisole is particularly effective at preventing the tosylation of tryptophan.[7] A standard scavenger cocktail for peptides containing tryptophan is a mixture of HF, anisole, and thioanisole.
-
Consider a Two-Step Cleavage: A "low-high" HF cleavage procedure can be employed. The "low HF" step uses a lower concentration of HF with a higher concentration of scavengers to remove more labile protecting groups, followed by a "high HF" step to cleave the more resistant groups like Arg(Tos).[10] This can minimize contact time of the reactive species with the deprotected peptide.
-
-
Alternative Tryptophan Protection: For sequences that are particularly susceptible to this side reaction, consider using an indole-protected tryptophan derivative, such as Boc-Trp(For)-OH, during the synthesis. The formyl group protects the indole ring from modification during cleavage.[6]
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using DIC
This protocol is designed to minimize racemization during the incorporation of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Perform the standard Nα-Boc deprotection using 50% TFA in DCM, followed by thorough washing with DCM and DMF, and neutralization with a suitable base (e.g., 5% DIEA in DMF).
-
Amino Acid Preparation: In a separate vessel, dissolve 3 equivalents of this compound in a minimal amount of DMF.
-
Coupling: Add the this compound solution to the resin. Immediately add 3 equivalents of DIC to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). The reaction is typically complete within 1-2 hours.
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash it three times with DMF, followed by three times with DCM.
Protocol 2: Standard HF Cleavage with Scavengers
This protocol outlines the final cleavage of the peptide from the resin and removal of side-chain protecting groups, including the tosyl group from histidine.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Thioanisole (scavenger, if Trp is present)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus and with appropriate personal protective equipment.
-
Preparation: Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.
-
Add Scavengers: For a standard peptide, add a scavenger mixture of anisole (e.g., 1 mL per gram of resin). If the peptide contains tryptophan, a mixture of anisole and thioanisole is recommended.[7] For peptides containing Cys(Meb), a combination of p-cresol and p-thiocresol is often used.[10]
-
HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF into the vessel (typically 10 mL per gram of resin).
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides containing Arg(Tos), a longer reaction time may be necessary.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the reaction vessel.
-
Washing and Isolation: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers. Dry the crude peptide under vacuum. The peptide is then ready for purification by HPLC.
Data Presentation
Table 1: Comparison of Histidine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Racemization Suppression | Cleavage Conditions | Key Considerations |
| Tosyl (Tos) | p-Toluenesulfonyl | Moderate | Strong Acid (HF) | Risk of tosyl group transfer to Trp during cleavage.[6][7] |
| Benzyloxymethyl (Bom) | -CH₂-O-CH₂-Ph | High | Strong Acid (HF) | More effective at suppressing racemization than Tos, but can be more expensive.[5] |
| Dinitrophenyl (Dnp) | 2,4-Dinitrophenyl | High | Thiolysis (e.g., thiophenol) prior to HF cleavage | Requires a separate deprotection step before final cleavage.[11] |
| tert-Butoxycarbonyl (Boc) | -C(O)O-t-Bu | Moderate | TFA (same as Nα-Boc) | Only suitable for short peptides or for His near the N-terminus due to its lability.[2][5] |
Conclusion
The successful synthesis of histidine-containing peptides using this compound is achievable with a thorough understanding of the potential side reactions and the implementation of optimized protocols. By carefully controlling coupling conditions to minimize racemization and by employing appropriate scavenger strategies during the final HF cleavage, researchers can significantly improve the purity and yield of their target peptides. This guide serves as a starting point for troubleshooting and optimizing your synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Solubility of Protected Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor solubility in protected peptides. As your partner in research, we aim to equip you with the knowledge to not only solve existing solubility issues but also to proactively design more soluble and synthetically accessible peptide sequences.
Introduction: The Root of the Problem
The insolubility of protected peptides is a frequent and formidable obstacle in solid-phase peptide synthesis (SPPS) and subsequent downstream applications.[1][2] This issue primarily stems from strong intermolecular hydrogen bonding between peptide backbones, leading to the formation of aggregates.[1] This aggregation is particularly prevalent in sequences rich in β-sheet-forming amino acids such as Val, Ile, Leu, Phe, and Gln.[1] The protecting groups on amino acid side chains, while essential for synthesis, often increase the overall hydrophobicity of the peptide, further exacerbating solubility challenges.[1][3]
Solubility problems can emerge during SPPS, especially as the peptide chain elongates beyond 6-8 residues, and can persist after cleavage from the resin.[1] On-resin aggregation can lead to incomplete deprotection and coupling reactions, resulting in truncated or deletion sequences and significantly lower yields of the desired product.[1][4] Post-cleavage, the protected peptide may be challenging to dissolve for purification or for use in solution-phase ligations.[1]
This guide is structured to provide a logical workflow for diagnosing and resolving these solubility issues, from initial troubleshooting to advanced preventative strategies.
Part 1: Troubleshooting Guide - My Protected Peptide Won't Dissolve
This section provides a systematic approach to tackle the immediate problem of an insoluble protected peptide.
Initial Assessment: Quick Checks
Before embarking on extensive solubility testing, it's prudent to perform a few simple checks:
-
Visual Inspection: Is the undissolved material crystalline or amorphous? Crystalline material might suggest a purer, but still insoluble, product, while an amorphous solid could indicate a mixture of peptides and byproducts.
-
Mechanical Agitation: Have you tried vigorous vortexing or sonication?[3][5][6] Sonication can be particularly effective at breaking up small aggregates.[5][6] However, use it judiciously, as prolonged sonication can generate heat and potentially degrade the peptide.[7][8]
-
Gentle Warming: Gently warming the solution (typically not exceeding 40°C) can sometimes improve solubility.[3][5][7] Be cautious to avoid peptide degradation.[5]
Systematic Solvent Screening
If initial attempts fail, a systematic solvent screening is the next logical step. It is highly recommended to perform a small-scale solubility test with a small aliquot of your peptide to avoid wasting your entire sample.[5][8]
Objective: To identify a suitable solvent or solvent mixture for a poorly soluble protected peptide.
Materials:
-
Small, known amount of the protected peptide (e.g., 1 mg)
-
Microcentrifuge tubes
-
A range of solvents (see Table 1)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, known amount of the protected peptide (e.g., 1 mg) into several microcentrifuge tubes.[1]
-
To each tube, add a measured volume (e.g., 100 µL) of a different solvent.[1]
-
Vortex each tube vigorously for at least 2 minutes to attempt to dissolve the peptide.[1]
-
Visually inspect each tube for the presence of undissolved solid.[1]
-
If the peptide has dissolved, you can add more peptide to determine the approximate saturation point.
-
For tubes with undissolved solid, centrifuge at 10,000 x g for 5 minutes.[1] A solid pellet indicates insolubility.
| Solvent Class | Examples | Properties & Considerations |
| Polar Aprotic | DMF, NMP, DMSO, DMAc | Good starting points for many protected peptides. NMP and DMSO have better solvating properties than DMF for many aggregating sequences.[9][10] Caution: DMSO can oxidize Met and Cys residues.[5][11] |
| Chlorinated | Dichloromethane (DCM) | Often used in Boc chemistry.[10] Can be mixed with other solvents. |
| Fluorinated Alcohols | Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | Powerful solvents for dissolving sparingly-soluble protected peptides, often used in mixtures with DCM or trichloromethane (TCM).[12][13] |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) | Has been shown to be effective for the synthesis and dissolution of hydrophobic peptides.[2][9] |
Advanced Solubilization Techniques
If standard solvents are ineffective, more aggressive methods may be required.
Chaotropic agents, such as guanidinium chloride and urea, disrupt the hydrogen bonding network that leads to aggregation.[1][14] They are particularly useful for peptides that have formed gels or visible aggregates.[7][8]
Objective: To dissolve a highly aggregated protected peptide.
Materials:
-
Insoluble peptide
-
6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea in a suitable buffer or solvent.
-
Vortex mixer
Procedure:
-
Prepare a stock solution of 6 M GdmCl or 8 M urea.[8]
-
Add a small volume of the chaotropic agent solution to the peptide.
-
Vortex until the peptide dissolves.[8]
Important Consideration: Chaotropic agents can interfere with many biological assays and may need to be removed by dialysis or dilution before use.[8][15]
Part 2: Proactive Strategies to Prevent Solubility Issues
The most effective approach to managing solubility is to anticipate and prevent problems before they arise. This section focuses on strategies to be implemented during the design and synthesis of your peptide.
Sequence Design and Amino Acid Composition
The amino acid sequence is a primary determinant of a peptide's solubility.[1]
-
Hydrophobicity: Peptides with a high proportion of hydrophobic residues (e.g., Val, Ile, Leu, Ala, Phe, Trp) are more prone to aggregation.[9][16] As a general guideline, aim for a hydrophobic residue content of less than 40%.[17]
-
β-Branched Amino Acids: Sequences rich in β-branched amino acids (Val, Ile, Thr) can lead to steric hindrance and promote aggregation.[9][17] Avoid long, continuous stretches of these residues.[17]
-
Alternating Hydrophobic and Hydrophilic Residues: Such patterns can favor the formation of insoluble β-sheet structures.[1]
Strategic Modifications During SPPS
Several "on-resin" strategies can be employed to disrupt aggregation during synthesis.
Incorporating backbone-protecting groups is one of the most effective methods to prevent aggregation.[9][18][19] These groups disrupt the hydrogen bonding network necessary for secondary structure formation.[9]
-
Pseudoproline Dipeptides: These are formed by the temporary cyclization of a Ser or Thr residue into a proline-like oxazolidine ring.[9] This introduces a "kink" in the peptide backbone, effectively disrupting aggregation.[20]
-
2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups: These can be attached to the backbone amide nitrogen, physically preventing hydrogen bond formation.[4][19]
The choice of resin can significantly impact on-resin aggregation.
-
Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[9]
-
PEG-based Resins: Resins containing a polyethylene glycol (PEG) linker can improve the solvation of the growing peptide chain.[1][9]
-
Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 60-90°C) can disrupt aggregates and improve reaction kinetics.[1][4] Microwave-assisted SPPS is particularly effective for this purpose.[9]
-
Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can help break up existing secondary structures.[9] It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with the subsequent coupling reaction.[9]
Part 3: Frequently Asked Questions (FAQs)
Q1: At what point during synthesis do solubility problems typically start?
A1: Solubility issues often arise when the peptide chain reaches a critical length of 6-8 residues and can worsen as the chain elongates.[1] This is when intermolecular hydrogen bonding and aggregation become more pronounced.
Q2: Can the choice of side-chain protecting groups affect solubility?
A2: Absolutely. Bulky and hydrophobic protecting groups can increase the overall hydrophobicity of the peptide, contributing to insolubility.[1] However, in some cases, specific protecting groups, like the trityl (Trt) group on Asn and Gln, can improve the solubility of the protected amino acid derivative itself.[21]
Q3: My peptide seems to form a gel. What does this mean and how can I handle it?
A3: Gel formation is a sign of extensive intermolecular hydrogen bonding and aggregation.[22] Peptides with a high proportion (>75%) of residues like Asp, Glu, His, Lys, Asn, Gln, Arg, Ser, Thr, and Tyr are prone to this.[22] To dissolve a gelled peptide, treat it as a highly aggregated, hydrophobic peptide. The use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea is often effective.[7][23]
Q4: How can I determine the best solvent for my peptide without wasting the entire sample?
A4: It is highly recommended to perform a small-scale solubility test with a small aliquot of your peptide.[5][6][8][22] This allows you to test a variety of solvents and conditions without significantly depleting your valuable product.
Q5: I've dissolved my peptide in an organic solvent, but it precipitates when I add my aqueous buffer. What should I do?
A5: This is a common issue when diluting a peptide stock. To avoid this, add the peptide solution dropwise to the aqueous buffer while gently but constantly stirring.[23] This prevents localized high concentrations of the peptide that can lead to precipitation.[23] If precipitation still occurs, you may need to adjust the final concentration or the ratio of organic solvent to aqueous buffer.
Visualizing the Workflow
Troubleshooting Workflow for Insoluble Protected Peptides
Caption: A logical workflow for systematically troubleshooting peptide solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 12. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SOLUBILIZATION OF PARTICULATE PROTEINS AND NONELECTROLYTES BY CHAOTROPIC AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 16. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 17. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 18. polypeptide.com [polypeptide.com]
- 19. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
- 22. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 23. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Addressing aggregation during peptide synthesis with Boc-D-his(tos)-OH
A Senior Application Scientist's Guide to Overcoming Aggregation in Boc-SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during solid-phase peptide synthesis (SPPS) using Boc-D-His(Tos)-OH. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesis failing or yielding poor results after incorporating this compound?
Answer: While this compound itself is not solely a cause of aggregation, its incorporation can coincide with the onset of synthesis difficulty. Aggregation is a sequence-dependent phenomenon driven by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable β-sheet structures[1][2][3]. This self-association renders the N-terminus of the peptide chain inaccessible to incoming reagents, resulting in incomplete coupling and deprotection steps[3][4].
Several factors related to histidine and the Boc/Bzl strategy can exacerbate this issue:
-
Hydrophobicity: Peptide sequences rich in hydrophobic residues are inherently more prone to aggregation to minimize contact with polar synthesis solvents like DMF[5].
-
Histidine's Imidazole Ring: The imidazole side chain can participate in non-covalent interactions, contributing to the network of bonds that stabilize aggregates[6].
-
Racemization Proneness: Boc-His(Tos)-OH is particularly susceptible to racemization during activation[7]. The conditions that lead to incomplete coupling (aggregation) often involve extended reaction times, which in turn increase the likelihood of epimerization, compromising the stereochemical integrity of your final peptide[7][8].
Q2: What are the tell-tale signs of on-resin aggregation?
Answer: Identifying aggregation early is critical. Look for these common physical and chemical indicators during your synthesis:
-
Poor Resin Swelling: The resin beads may appear clumped, shrunken, or fail to swell adequately in the synthesis solvent. This is a primary indicator that the peptide chains are collapsing onto themselves rather than being solvated[3][5].
-
Incomplete or Slow Reactions: A positive Kaiser test (ninhydrin test) after a coupling step, indicating unreacted free primary amines, is a classic sign of aggregation blocking the reactive sites[5]. Similarly, deprotection steps may become sluggish.
-
Physical Clumping: The resin may become sticky, gelatinous, or difficult to agitate, preventing efficient mixing with reagents and solvents[5].
-
Broadening of UV Monitoring Peaks: In automated synthesizers with continuous flow monitoring, a distinct broadening and flattening of the Fmoc-deprotection peak (in Fmoc-SPPS, but the principle applies to monitoring in general) signals hindered reagent diffusion due to aggregation[4][9].
-
Poor Yield and Purity: Ultimately, aggregation manifests as low yields of the crude peptide and a complex HPLC profile showing multiple deletion sequences.
Q3: Is the tosyl (Tos) protecting group the problem? Should I use a different protecting group for Histidine?
Answer: The tosyl group is not a direct cause of aggregation, but its chemical properties make Boc-His(Tos)-OH a less robust choice for "difficult" or long sequences compared to other derivatives. The primary drawback of the Tos group in Boc chemistry is its lability towards HOBt, a common additive in carbodiimide coupling, and its limited effectiveness in preventing racemization[7].
For challenging syntheses where aggregation is anticipated and stereochemical purity is paramount, switching to a different protecting group is a scientifically sound strategy.
| Derivative | Side-Chain Group | Advantages | Disadvantages | Racemization Risk |
| Boc-His(Tos)-OH | Nτ-Tos (Sulfonyl) | Cost-effective and commercially available. | Prone to racemization, especially with extended activation times. The Tosyl group can be labile to HOBt[7]. | High |
| Boc-His(Dnp)-OH | Nτ-Dnp (Aryl) | Strong electron-withdrawing group provides excellent suppression of racemization. Stable to TFA[7]. | Requires a separate, orthogonal deprotection step using thiolysis (e.g., thiophenol), adding complexity[7]. | Low |
| Boc-His(Bom)-OH | Nπ-Bom (Alkoxymethyl) | Considered the premium choice for suppressing racemization by protecting the π-nitrogen, which is key to the intramolecular base catalysis mechanism[7]. | Higher cost. Cleavage with strong acids (HF) can release formaldehyde, requiring specific scavengers[7]. | Very Low |
Recommendation: For high-value, long, or complex peptides, the additional cost of Boc-His(Bom)-OH is often justified by the significantly reduced risk of racemization and improved synthesis outcomes[7].
Troubleshooting Guide: Mitigating Aggregation
When you suspect aggregation, a systematic approach is required. The following strategies are designed to disrupt the intermolecular forces responsible for aggregation and improve the solvation of the peptide-resin matrix.
Issue: Positive Kaiser Test After Coupling this compound
This indicates incomplete coupling, likely due to aggregation. The N-termini of the growing peptide chains are inaccessible.
Decision Workflow for Troubleshooting Aggregation
Caption: A decision-making workflow for troubleshooting peptide aggregation.
Level 1: Immediate Intervention
These strategies can be implemented immediately on the current synthesis cycle.
Double Coupling
The simplest approach is to repeat the coupling step with a fresh solution of activated amino acid and reagents. This can help drive the reaction to completion for any accessible amines that reacted slowly in the first attempt.
Switch to a More Potent Coupling Reagent
If you are using a carbodiimide like DCC or DIC, switching to a more potent uronium/aminium or phosphonium salt is highly recommended for difficult couplings. These reagents form highly reactive intermediates that can improve coupling efficiency.
| Reagent Class | Examples | Coupling Efficiency | Notes |
| Carbodiimide | DCC, DIC | Moderate | Inexpensive but can cause racemization; DCC produces an insoluble DCU byproduct[10]. |
| Uronium/Aminium | HBTU, HATU | High - Very High | Highly efficient for hindered couplings with rapid reaction times. HATU is often superior in reducing side reactions[5][6]. |
| Phosphonium | PyBOP, PyAOP | High | Also highly effective, particularly for challenging couplings. |
Recommendation: Switch to HATU for sterically hindered or aggregation-prone couplings. See Protocol 2 for an optimized HATU coupling cycle.
Level 2: System-Wide Modifications
These strategies involve altering the chemical environment for all subsequent synthesis cycles.
Solvent System Optimization
Standard solvents like DMF may not be sufficient to solvate aggregated peptides.
-
N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and can help disrupt aggregates[3].
-
Dimethyl Sulfoxide (DMSO): Adding up to 25% DMSO to DMF can significantly enhance solvation.
-
Chaotropic Salt Addition: These salts disrupt the hydrogen bonding networks that hold aggregates together[11][12][13]. The most common are Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN).
Caption: Mechanism of chaotropic salts disrupting peptide aggregation.
High-Temperature Synthesis
Performing coupling and deprotection reactions at elevated temperatures (e.g., 40-60°C) increases the kinetic energy of the peptide chains, disrupting secondary structures and improving reaction rates[14]. This can be achieved with jacketed reaction vessels or microwave peptide synthesizers. Note that high temperatures can increase the risk of racemization for sensitive amino acids like histidine, so this must be used judiciously[7].
Use of Specialized Resins
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the physical distance between peptide chains, reducing the opportunity for intermolecular interactions[4].
-
PEGylated Resins: Resins like NovaSyn® TG or PEGA incorporate polyethylene glycol (PEG) linkers, which improve swelling and create a more solvating environment that helps keep peptide chains separated.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle (Manual)
This protocol outlines a single cycle for adding an amino acid.
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel[15].
-
Boc Deprotection:
-
Washing:
-
Drain the deprotection solution. Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally DMF (3x)[15].
-
-
Neutralization:
-
Amino Acid Coupling (HBTU):
-
In a separate vessel, dissolve the Nα-Boc protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to check for completion.
-
If the test is negative (yellow beads), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Protocol 2: Modified Coupling with Chaotropic Salt Wash
Use this protocol when aggregation is suspected, prior to the coupling step.
-
Deprotection and Neutralization: Perform steps 1-4 from Protocol 1 as usual.
-
Chaotropic Wash:
-
After the final DMF wash post-neutralization, add a solution of 0.4 M LiCl in DMF to the resin[10].
-
Agitate for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin with DMF (2x) to remove the bulk of the salt.
-
-
Coupling:
-
Proceed immediately with the Amino Acid Coupling (step 5) from Protocol 1 . The residual salt in the resin bed is generally not detrimental to the coupling reaction.
-
Protocol 3: High-Temperature Coupling
This protocol requires a synthesizer or reaction vessel capable of controlled heating.
-
Preparation: Perform Deprotection, Washing, and Neutralization steps as in Protocol 1 .
-
Pre-heat Solvent: If possible, pre-heat the DMF to be used for the coupling solution to the target temperature.
-
Coupling:
-
Prepare the activated amino acid solution as described in Protocol 1 .
-
Add the solution to the resin.
-
Heat the reaction vessel to 50°C and agitate for 30-60 minutes.
-
Caution: Monitor the reaction closely. For His residues, prolonged high temperatures can increase racemization[7].
-
-
Monitoring & Washing: Cool the vessel to room temperature before performing the Kaiser test and subsequent washes.
References
- 1. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. benchchem.com [benchchem.com]
- 11. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
Technical Support Center: Optimization of Cleavage Conditions to Minimize Side Products
Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into optimizing the critical final step of solid-phase peptide synthesis (SPPS): cleavage and deprotection. Our goal is to equip you, our fellow researchers, scientists, and drug development professionals, with the knowledge to troubleshoot common issues, minimize side products, and ensure the highest possible purity of your synthetic peptides.
This center is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will delve into the causality behind experimental choices, moving beyond simple protocols to explain the "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of side product formation during peptide cleavage?
A1: During acidic cleavage, typically with trifluoroacetic acid (TFA), highly reactive cationic species are generated from the removal of side-chain protecting groups (e.g., tert-butyl, trityl) and from the resin linker.[1][2][3][4] These electrophilic carbocations can then attack nucleophilic amino acid side chains, leading to a variety of unwanted byproducts.[1][5] The most susceptible residues include Tryptophan, Methionine, Cysteine, and Tyrosine.[2] Inadequate trapping of these carbocations is a primary driver of side product formation.
Q2: What is a "cleavage cocktail," and why is a simple acid solution often insufficient?
A2: A cleavage cocktail is a mixture of a strong acid (most commonly TFA) and one or more "scavengers".[3][6] A simple acid solution is often insufficient because it does not neutralize the reactive carbocations generated during deprotection.[1] Scavengers are nucleophilic reagents that "trap" or quench these reactive species before they can modify the peptide, thereby minimizing the formation of side products.[1][2] The choice and combination of scavengers are critical and depend on the specific amino acid composition of your peptide.[3][6]
Q3: How do I choose the right cleavage cocktail for my peptide?
A3: The selection of an appropriate cleavage cocktail is crucial for obtaining a high-purity crude peptide and is highly dependent on the amino acid composition of the sequence.[3] For most peptides synthesized using Fmoc chemistry on standard resins, a TFA-based cocktail is sufficient.[7] The key is to select the appropriate scavengers to protect sensitive residues in your sequence.[7]
Below is a decision-making workflow to guide your selection:
References
Technical Support Center: Deletion Sequences in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the identification and minimization of deletion sequences, a common and frustrating impurity in Solid-Phase Peptide Synthesis (SPPS).
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about deletion sequences.
Q1: What exactly is a peptide deletion sequence?
A deletion sequence is an impurity formed during SPPS where one or more amino acid residues are missing from the target peptide sequence.[1] This occurs when an amino acid fails to couple to the growing peptide chain on the solid-phase resin. In the subsequent cycle, the next amino acid in the sequence successfully couples to the unreacted amine group, resulting in a final peptide that is shorter than intended and lacks the specific residue.[2][3]
Q2: What are the primary causes of deletion sequences?
Deletion sequences arise from incomplete or failed coupling reactions.[1] The primary causes can be broadly categorized as:
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile, Thr) or those with large side-chain protecting groups (e.g., Arg(Pbf)) can physically obstruct the reaction, slowing down or preventing complete coupling.[4][5]
-
Secondary Structure Formation: As the peptide chain elongates on the resin, it can fold into secondary structures like β-sheets.[6] This can make the N-terminal amine inaccessible to the incoming activated amino acid, leading to a failed coupling.[6][7]
-
Suboptimal Reaction Conditions: Factors such as low reagent concentration, inadequate activation of the incoming amino acid, or insufficient reaction time can lead to incomplete couplings.[8][9]
-
Resin-Related Issues: Poor resin swelling can limit the accessibility of reagents to the growing peptide chain, hindering reaction efficiency.[10] High resin loading can also lead to steric crowding between adjacent peptide chains.[10]
Q3: How do deletion sequences impact my research?
The presence of deletion sequences can have significant negative consequences:
-
Altered Biological Activity: A missing amino acid can drastically change the peptide's three-dimensional structure, receptor binding affinity, and overall biological function, leading to misleading or incorrect experimental results.[1][11]
-
Purification Challenges: Deletion sequences often have physicochemical properties (like hydrophobicity) very similar to the target peptide, making them difficult to separate by standard purification techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]
-
Reduced Yield: Failed coupling reactions directly reduce the overall yield of the desired full-length peptide.[12]
Part 2: Troubleshooting Guide - Identification of Deletion Sequences
Identifying the presence and location of a deletion is the first critical step in troubleshooting.
Q4: My HPLC chromatogram shows multiple peaks close to my main product. Could these be deletion sequences?
Yes, this is a strong possibility. RP-HPLC separates peptides based largely on hydrophobicity.[13] The loss of a single amino acid may only cause a small shift in retention time, leading to peaks that are poorly resolved from the main product peak.[14]
-
What to do: Collect fractions for each major peak and analyze them separately using mass spectrometry (MS).[15]
Q5: How do I use Mass Spectrometry (MS) to confirm a deletion sequence?
Mass spectrometry is the definitive tool for identifying deletion sequences by measuring the precise molecular weight of the peptide.[16][17]
-
Step 1: Initial MS Analysis: Analyze your crude or purified peptide sample. A deletion sequence will appear as a peak with a mass lower than the theoretical mass of your target peptide.[3][15] The mass difference should correspond exactly to the mass of the missing amino acid residue.
-
Step 2: Calculate the Mass Difference: Compare the observed mass of the impurity with the expected mass of the target peptide. For example, if you observe a mass that is 71.04 Da lower than your target, this indicates a potential deletion of an Alanine residue.
Table 1: Monoisotopic Residue Masses of Common Amino Acids for Deletion Analysis
| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Residue Mass (Da) |
| Glycine | Gly | G | 57.02 |
| Alanine | Ala | A | 71.04 |
| Valine | Val | V | 99.07 |
| Leucine | Leu | L | 113.08 |
| Isoleucine | Ile | I | 113.08 |
| Proline | Pro | P | 97.05 |
| Phenylalanine | Phe | F | 147.07 |
| Tryptophan | Trp | W | 186.08 |
| Serine | Ser | S | 87.03 |
| Threonine | Thr | T | 101.05 |
| Cysteine | Cys | C | 103.01 |
| Methionine | Met | M | 131.04 |
| Asparagine | Asn | N | 114.04 |
| Glutamine | Gln | Q | 128.06 |
| Aspartic Acid | Asp | D | 115.03 |
| Glutamic Acid | Glu | E | 129.04 |
| Lysine | Lys | K | 128.09 |
| Arginine | Arg | R | 156.10 |
| Histidine | His | H | 137.06 |
Source: Data compiled from multiple biochemical resources.[15]
Q6: The mass difference points to a deletion, but my peptide has multiple instances of that amino acid. How can I find the exact location?
For this, you need tandem mass spectrometry (MS/MS).[15] In an MS/MS experiment, the parent ion of the suspected deletion sequence is isolated and fragmented. This creates a series of b- and y-ions that reveal the peptide's sequence. A gap in the b-ion or y-ion series corresponding to the mass of the missing amino acid will pinpoint the exact location of the deletion.[15][18]
Diagram 1: General Workflow for Identifying Peptide Deletion Sequences
Caption: Workflow for the identification and confirmation of deletion sequences.
Part 3: Troubleshooting Guide - Minimizing Deletion Sequences
Once a deletion-prone residue or sequence has been identified, the synthesis strategy must be optimized.
Q7: I've identified a "difficult coupling" that is causing a deletion. What is my first line of defense?
The simplest and often most effective initial strategy is double coupling .[2][4]
-
What it is: After the first coupling reaction is complete, the reagents are drained, and the resin is washed. Then, a fresh solution of activated amino acid and coupling reagents is added to the vessel to repeat the coupling step.[2]
-
Why it works: This provides a second opportunity for the reaction to proceed to completion, pushing the equilibrium towards the desired product and coupling any remaining free amines. This is especially useful for sterically hindered amino acids like Val or Ile, or for residues like Arginine.[4][5]
Q8: Double coupling helped, but didn't solve the problem. Should I change my coupling reagents?
Yes. The choice of coupling reagent is critical for difficult sequences.[19] If you are using a carbodiimide-based reagent like DIC, switching to a more potent onium salt-based reagent is a standard corrective action.[2][20]
-
Why it works: Onium salt reagents (Uronium/Aminium or Phosphonium salts) form more reactive activated esters with the incoming amino acid, which can overcome the higher activation energy associated with sterically hindered couplings.[8][21]
Table 2: Comparison of Common Coupling Reagents for SPPS
| Reagent Class | Examples | Potency | Key Advantages | Common Issues |
| Carbodiimide | DIC, EDC | Moderate | Cost-effective, widely used. Used with additives like Oxyma or HOBt to reduce racemization.[22] | Slower reaction rates; less effective for hindered couplings.[20] |
| Uronium/Aminium | HBTU, HATU, HCTU | High | Very fast and efficient, especially for difficult sequences.[8] HATU is considered one of the most powerful. | Can cause guanidinylation of the free N-terminus if pre-activation is not done correctly.[20] |
| Phosphonium | PyBOP, PyAOP | High | High coupling efficiency with a lower risk of racemization compared to some uronium salts.[8] Byproducts are generally soluble.[20] | Can react with unprotected phosphorylated residues. |
Source: Compiled from multiple peptide synthesis guides.[8][20][22]
Q9: Can I modify other reaction conditions besides the reagents?
Absolutely. Several parameters can be adjusted to improve coupling efficiency:
-
Increase Reaction Time: For difficult couplings, extending the reaction time from the standard 30-60 minutes to 2-4 hours can allow the reaction to go to completion.[2]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) increases the probability of molecular interactions, driving the reaction forward.[4]
-
Elevate Temperature: For synthesizers equipped with temperature control, increasing the temperature (e.g., to 50-75°C), often in combination with microwave irradiation, can provide the necessary energy to overcome activation barriers for difficult couplings.[8][9]
-
Change the Solvent: If peptide aggregation is suspected, switching the primary solvent from DMF to NMP, or using solvent mixtures containing DCM or DMSO, can help disrupt secondary structures and improve solvation of the growing peptide chain.[23]
Q10: I've tried everything and I still get a small amount of deletion. Is there a way to remove the failed sequences from my synthesis?
Yes, by implementing a capping step.
-
What it is: After a difficult coupling step, the resin is treated with a highly reactive acetylating agent, most commonly acetic anhydride with a base like DIPEA.[2][24]
-
Why it works: Capping permanently blocks any unreacted N-terminal amines by acetylating them.[9] This ensures that these chains cannot react in subsequent coupling cycles. The resulting capped, truncated sequences are typically much shorter and have different properties from the full-length peptide, making them significantly easier to remove during the final purification step.[2]
Diagram 2: Strategy for Minimizing Deletion Sequences
Caption: A tiered approach to troubleshooting and minimizing deletion sequences.
Part 4: Key Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[13]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[13]
-
Sample Preparation: Dissolve a small amount of crude peptide in Mobile Phase A or a suitable solvent to a concentration of ~1 mg/mL. Centrifuge to pellet any insoluble material.[11][15]
-
Gradient: Run a linear gradient appropriate for the peptide's hydrophobicity. A typical starting point is 5% to 65% Mobile Phase B over 30 minutes.[15]
-
Detection: Monitor absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).[11]
-
Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.[11]
Protocol 2: Double Coupling and Capping for a Difficult Residue (Manual Synthesis Example)
-
Fmoc Deprotection: Perform the standard Fmoc deprotection cycle on the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[2]
-
First Coupling:
-
In a separate vessel, pre-activate the difficult Fmoc-amino acid (4 eq.) with a coupling reagent (e.g., HATU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 2-5 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
-
Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).[2]
-
Second Coupling (Double Coupling):
-
Prepare a fresh solution of activated Fmoc-amino acid as described in step 3.
-
Add the fresh solution to the resin.
-
Agitate the reaction mixture for another 45-60 minutes.[2]
-
-
Post-Coupling Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
(Optional) Capping Step:
References
- 1. Investigation of Impurities in Peptide Pools [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. biovera.com.au [biovera.com.au]
- 14. pepdoopeptides.com [pepdoopeptides.com]
- 15. benchchem.com [benchchem.com]
- 16. apexpeptidesupply.com [apexpeptidesupply.com]
- 17. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 20. benchchem.com [benchchem.com]
- 21. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 22. bachem.com [bachem.com]
- 23. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Double Coupling Strategy for Difficult Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the double coupling strategy, a critical technique for incorporating difficult amino acids and overcoming challenging peptide sequences. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your synthetic workflows.
Troubleshooting Guide: Overcoming Incomplete Coupling
Incomplete coupling is a frequent challenge in SPPS, leading to deletion sequences that can be difficult to separate from the target peptide. The double coupling strategy is a primary response to this issue. This section provides a systematic approach to troubleshooting when a single coupling proves insufficient.
Problem 1: Positive Kaiser Test After a Single Coupling of a Hindered Amino Acid
A positive Kaiser test (blue or purple beads) after a coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction.[1][2] This is a common occurrence when incorporating sterically hindered amino acids.
Immediate Action: Perform a Double Coupling
If a monitoring test indicates incomplete coupling, the most straightforward initial step is to perform a second coupling (double coupling).[3][4] This involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection cycle.[3]
Step-by-Step Double Coupling Protocol:
-
Following the initial coupling and subsequent washes with a suitable solvent like N,N-dimethylformamide (DMF), perform a Kaiser test.[2]
-
If the test is positive, drain the solvent from the reaction vessel.
-
Prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling.
-
Add the fresh activation solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first, or potentially longer.[3]
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform another Kaiser test to confirm the completion of the reaction (yellow beads).[3]
-
If the test is negative, proceed with the synthesis. If it remains positive, consider a capping step to block the unreacted amines.[2][3]
Problem 2: Persistent Positive Kaiser Test After Double Coupling
If the Kaiser test remains positive even after a second coupling, it suggests a more significant underlying issue, such as severe steric hindrance or peptide aggregation.[1][3] Simply repeating the coupling may not be sufficient.
Advanced Troubleshooting Strategies:
-
Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can significantly improve the reaction rate for difficult couplings.[3] However, this should be done cautiously as higher temperatures can increase the risk of side reactions like racemization.[3] Microwave-assisted SPPS is a modern technique that utilizes microwave energy to efficiently drive difficult couplings to completion.[3]
-
Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide like DCC or DIC, switching to a more potent uronium/aminium salt-based reagent can be highly effective.[2][3] Reagents like HATU, HBTU, or HCTU are known for their high efficiency in difficult couplings.[2][5] HATU is particularly effective for sterically hindered and N-methylated amino acids.[5]
-
Optimize Solvent System: Ensure you are using high-purity, anhydrous solvents.[3] In cases of suspected peptide aggregation, switching from DMF to N-methyl-2-pyrrolidone (NMP) or even dimethyl sulfoxide (DMSO) can help to better solvate the growing peptide chain and disrupt secondary structures.[1][3]
-
Capping Unreacted Amines: If all attempts to complete the coupling fail, the remaining unreacted amines should be permanently blocked through a process called "capping".[2][4] This is typically done using acetic anhydride with a base like diisopropylethylamine (DIEA).[2] Capping prevents the formation of deletion sequences, which can simplify the final purification of the target peptide.[2]
Troubleshooting Decision Workflow:
Caption: Decision-making workflow for troubleshooting incomplete coupling.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the double coupling strategy and the synthesis of peptides containing difficult amino acids.
Q1: What makes an amino acid "difficult" to couple?
Difficult couplings are often caused by:
-
Steric Hindrance: Amino acids with bulky side chains, particularly β-branched residues like Valine, Isoleucine, and Threonine, can physically block the approach of the activated amino acid.[2] α,α-disubstituted amino acids and N-methylated amino acids also present significant steric challenges.[6][7]
-
Peptide Aggregation: As the peptide chain grows, it can fold and form secondary structures, such as β-sheets, especially with hydrophobic residues.[2] This aggregation can make the N-terminus of the growing peptide inaccessible.[2]
-
Difficult Sequences: Certain peptide sequences are inherently prone to aggregation or contain multiple sterically hindered residues, making synthesis challenging.[2]
Q2: When should I proactively use a double coupling strategy?
While monitoring each coupling step is ideal, you might consider a proactive double coupling strategy for:
-
Known Difficult Residues: For notoriously difficult amino acids like Arginine, especially when it is adjacent to another bulky residue, a preemptive double coupling can improve the crude peptide purity.[8][9]
-
Repetitive Sequences: When synthesizing peptides with several identical amino acids in a row, double coupling the second or third residue in the sequence can help reduce the formation of deletion sequences.[8]
-
Historically Problematic Sequences: If you are re-synthesizing a peptide that has previously shown incomplete coupling at a specific position, implementing a double coupling at that step from the outset is a prudent measure.
Q3: Can I just extend the time of a single coupling instead of performing a double coupling?
Extending the coupling time can be beneficial, but a double coupling is often more effective.[3][4] The rationale is that the activated amino acid species can be unstable and may degrade over an extended period.[10] A double coupling introduces a fresh batch of activated amino acid, ensuring a high concentration of the reactive species for the second reaction period.
Q4: What are the best coupling reagents for difficult amino acids?
The choice of coupling reagent is critical. While older carbodiimide reagents like DCC and DIC are effective for many standard couplings, they often fall short with sterically hindered residues.[3] Modern onium salt-based reagents are generally preferred for challenging couplings.
| Coupling Reagent | Class | Reactivity | Key Advantages |
| HATU | Aminium/Uronium | Very High | Highly efficient for difficult and sterically hindered couplings with low racemization.[2][5] |
| HBTU | Aminium/Uronium | High | A widely used and effective reagent for many standard and challenging couplings. |
| HCTU | Aminium/Uronium | Very High | Offers high reactivity, often comparable to or exceeding HBTU. |
| PyBOP | Phosphonium | High | A powerful reagent, particularly useful for sterically hindered couplings.[11] |
Q5: How can I monitor the completion of a coupling reaction?
Accurate monitoring is key to deciding if a double coupling is necessary.
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative test for primary amines.[1][2] A blue or purple color indicates free amines (incomplete coupling), while a yellow or colorless result signifies a complete reaction.[2]
-
Alternative Colorimetric Tests: For secondary amines like proline, the Kaiser test is unreliable.[1] In these cases, the Chloranil test or the Isatin test should be used.[1]
-
HPLC Analysis: For a quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC to determine the ratio of the desired product to any deletion sequences.[12]
Mechanism of Double Coupling:
Caption: The double coupling strategy introduces a fresh batch of activated amino acid to drive the reaction to completion.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scienmag.com [scienmag.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc-D-His(Tos)-OH Incorporation
Welcome to the technical support guide for the successful incorporation of Nα-Boc-D-His(Tos)-OH in Solid Phase Peptide Synthesis (SPPS). The unique structure of histidine presents considerable challenges, primarily the high risk of racemization during carboxyl group activation. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, ensuring high purity and yield for your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-D-His(Tos)-OH so prone to racemization during coupling?
A1: The racemization of histidine during peptide bond formation is a well-documented issue primarily driven by the chemical nature of its imidazole side chain.[1][2] The process occurs through the formation of a planar 5(4H)-oxazolone intermediate after the carboxylic acid is activated by the coupling reagent.[3][4] The lone pair of electrons on the π-nitrogen of the imidazole ring is uniquely positioned to act as an intramolecular base, abstracting the proton from the α-carbon.[1][2] This deprotonation creates a planar, achiral enolate, which can be re-protonated from either face, leading to a mixture of D- and L-isomers and compromising the stereochemical integrity of your final peptide.[1][2] The tosyl (Tos) protecting group on the τ-nitrogen helps to reduce this tendency but does not eliminate it entirely.
Caption: Mechanism of Histidine Racemization via Oxazolone Intermediate.
Q2: I see a significant diastereomeric impurity after my His coupling step. Which coupling reagent should I use to minimize this?
A2: This is a classic sign of racemization. While no single reagent is perfect, some are demonstrably superior at suppressing this side reaction. Aminium/uronium salt-based reagents that form more reactive esters, particularly those based on HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure, generally provide the best results.[4][5]
-
Top Recommendation (Low Racemization): HATU or COMU . HATU generates a highly reactive OAt ester, and the pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the desired coupling reaction over the racemization pathway.[5] COMU, an Oxyma-based reagent, is also highly efficient and is reported to have very low racemization potential, often below 1%, while avoiding the use of potentially explosive benzotriazole derivatives.[6]
-
Good Recommendation (Balanced Performance): HBTU . HBTU is a reliable and efficient reagent that offers a good balance between reactivity and cost.[5] While generally better than carbodiimide methods, it can show higher racemization than HATU under identical conditions.[4][6]
-
Use with Caution: DIC/HOBt . While the addition of HOBt to a carbodiimide like DIC is a classic strategy to suppress racemization, it can be problematic with Boc-His(Tos)-OH for a different reason (see Q3).[3][5]
-
Not Recommended: BOP . Due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), BOP has been largely replaced by safer alternatives like PyBOP.[3][4] Modern aminium/uronium reagents typically offer better performance with fewer safety concerns.
Q3: My final peptide has a mass of [Target Mass - 154 Da]. What happened?
A3: A mass loss of ~154 Da corresponds to the cleavage of the tosyl protecting group from the histidine side chain. This is a known side reaction when using coupling conditions that involve 1-hydroxybenzotriazole (HOBt) .[7] The Tos group is labile to the nucleophilic HOBt, which is either added as a component in DIC/HOBt couplings or is generated as a byproduct when using HBTU.[7] While HOBt is crucial for minimizing racemization, its prolonged presence can lead to partial or complete deprotection of the His(Tos) side chain.
Q4: How can I prevent the loss of the Tosyl group while still suppressing racemization?
A4: This requires a careful balancing act. Here are the recommended strategies:
-
Minimize Pre-activation Time: When using HBTU, minimize the time the activated amino acid solution sits before being added to the resin. A short pre-activation of 1-2 minutes is often sufficient. This reduces the exposure of the Tosyl group to the generated HOBt.
-
Use an Alternative Additive: Switch from HOBt to Oxyma Pure in combination with DIC. Oxyma is a non-nucleophilic additive that effectively suppresses racemization without attacking the Tosyl group.
-
Switch Reagents: Use a coupling reagent that does not involve HOBt, such as DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one). DEPBT is noted for its remarkable resistance to racemization and is an excellent choice for coupling racemization-prone residues like His(Trt) and, by extension, His(Tos).[3][8]
Troubleshooting Guide: Common Scenarios
This guide provides a logical workflow for diagnosing and resolving issues during this compound incorporation.
Caption: Troubleshooting Workflow for this compound Incorporation.
Quantitative Data Summary
Direct comparative studies on this compound are limited; however, data from other racemization-prone systems provide a strong basis for reagent selection. The choice of base is as critical as the coupling reagent itself.
Table 1: Impact of Coupling Reagent and Base on Racemization (Data adapted from studies on challenging couplings, such as glycosylated amino acids, which serve as a reliable proxy for histidine.)[4]
| Coupling Reagent | Base | Racemization / Epimerization (%) | Relative Performance & Key Considerations |
| HATU | NMM | ~0.4% | Excellent. The combination of a highly reactive OAt-ester and a weaker base provides the best results. |
| HBTU | NMM | ~0.6% | Very Good. NMM significantly reduces racemization compared to DIEA. |
| HATU | DIEA | ~1.3% | Good. Superior to HBTU with the same strong base. |
| HBTU | DIEA | ~1.7% | Moderate. A common protocol, but higher risk of racemization due to the strong base. |
| PyBOP | DIEA | ~3.8% | Fair to Poor. Significantly higher racemization compared to aminium/uronium salts. |
| DIC / HOBt | DIEA | Variable | Use with caution. Risk of Tosyl group loss. Racemization is generally low but dependent on conditions. |
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU/NMM
This protocol is recommended for critical sequences where minimizing racemization is the highest priority.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Nα-Boc deprotection using 50% TFA in DCM, followed by standard DCM and DMF washes.
-
Neutralization: Neutralize the resin-bound amine salt with 5% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 min). Wash thoroughly with DMF (5x) to remove all excess base.
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and N-Methylmorpholine (NMM) (6.0 eq.) in a minimal volume of anhydrous DMF.
-
Pre-activation & Coupling: Allow the activation mixture to stand for no more than 2 minutes . Immediately add the solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring & Washing: Perform a Kaiser test to confirm reaction completion (negative result = yellow beads). If the test is positive (blue beads), consider a second coupling. Once complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
Protocol 2: Standard Coupling using HBTU/DIEA with Minimized Pre-activation
This is a robust and widely used protocol. The key modification is minimizing pre-activation to protect the Tosyl group.
-
Resin Preparation & Neutralization: Follow steps 1 and 2 from Protocol 1.
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in a minimal volume of anhydrous DMF.
-
Pre-activation & Coupling: Add DIEA (6.0 eq.) to the amino acid/HBTU solution. Swirl briefly and add the solution to the resin immediately (within 1 minute).
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring & Washing: Follow step 6 from Protocol 1.
References
Technical Support Center: Managing Premature Tosyl Group Lability
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of p-toluenesulfonyl (tosyl) groups in their synthetic workflows. Premature lability of a tosylate can lead to undesired side reactions, reduced yields, and complex purification challenges. This resource provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you navigate these issues effectively.
Introduction: The Duality of the Tosyl Group
The p-toluenesulfonyl (tosyl) group is an indispensable tool in modern organic chemistry. By converting a poorly reactive hydroxyl group into a tosylate, we transform it into an excellent leaving group, ready for nucleophilic substitution or elimination reactions.[1] This utility stems from the high stability of the resulting tosylate anion, which is resonance-stabilized across its sulfonyl group.[2]
However, this inherent reactivity is a double-edged sword. The very factors that make the tosylate a good leaving group can also render it susceptible to premature cleavage under various experimental conditions. This guide will address the causes of this lability and provide field-proven strategies to manage it.
Frequently Asked Questions (FAQs)
Q1: My tosylation reaction isn't going to completion. What's the problem?
A1: Incomplete tosylation is often due to reagent or solvent quality. Tosyl chloride (TsCl) is sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid. Similarly, amine bases like pyridine and triethylamine are hygroscopic. Any water present will consume your TsCl.
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or recrystallized TsCl. Ensure your amine base has been freshly distilled or stored over a desiccant.
-
Solvent Purity: Use rigorously dried, anhydrous solvents for the reaction.
-
Stoichiometry: A slight excess of TsCl (1.2–1.5 equivalents) can help drive the reaction to completion.
-
Temperature: For sterically hindered or less reactive alcohols, you may need to increase the reaction temperature from the standard 0 °C to room temperature or even gently heat it (e.g., 60-80°C in pyridine).[3][4]
Q2: After my tosylation workup, I see a new, nonpolar spot on my TLC that isn't my product or starting material. What is it?
A2: A common byproduct is the corresponding alkyl chloride. This forms when the chloride ion (a byproduct of the reaction between the alcohol and TsCl) acts as a nucleophile and displaces the newly formed tosylate group. This is especially prevalent for activated alcohols like benzylic or allylic systems.[5]
Preventative Measures:
-
Low Temperature: Performing the tosylation at 0 °C or below minimizes this SN2 side reaction.[6]
-
Alternative Reagents: For highly sensitive substrates, consider using p-toluenesulfonic anhydride (Ts₂O). This avoids introducing chloride ions into the reaction mixture.
-
Base Selection: Using pyridine as both the base and solvent can sometimes favor the desired tosylation over chloride formation.
Q3: My tosylate seems to decompose during flash chromatography on silica gel. How can I purify it safely?
A3: Silica gel is inherently acidic and can catalyze the hydrolysis or elimination of sensitive tosylates.[5] Allylic, benzylic, and some sterically hindered secondary tosylates are particularly prone to this.[5]
Purification Solutions:
-
Neutralized Silica: Prepare your silica gel slurry in an eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica, preventing on-column decomposition.[5]
-
Rapid Purification: Use a short plug of silica for filtration rather than a long column to minimize contact time. Elute your compound as quickly as possible.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
-
Recrystallization: If your product is a solid, recrystallization is an excellent, non-destructive purification method.
Q4: I'm working with a molecule that has multiple functional groups. How can I ensure the tosylate remains stable during subsequent reaction steps?
A4: This requires careful strategic planning and an understanding of the tosyl group's stability limits.
-
pH Control: Tosylates are generally stable in neutral to moderately acidic conditions but can be labile to strong acids and bases. Avoid harsh acidic (e.g., concentrated H₂SO₄) or basic (e.g., NaOH, alkoxides) conditions if possible.[7]
-
Temperature Management: Keep subsequent reactions at the lowest effective temperature to minimize the risk of thermal decomposition or elimination.
-
Nucleophile Choice: Be mindful of strong nucleophiles that could displace the tosylate prematurely.
-
Consider Alternatives: If your synthetic route involves conditions known to be harsh for tosylates, consider a more robust or orthogonally-labile sulfonate group from the outset.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Lability Caused by Neighboring Group Participation (NGP)
Neighboring group participation (NGP), or anchimeric assistance, is a phenomenon where a nearby functional group within the same molecule acts as an internal nucleophile, displacing the tosylate. This can dramatically accelerate the rate of reaction and lead to unexpected stereochemical outcomes.
-
Mechanism of NGP: The participating group (e.g., a heteroatom lone pair, a π-bond from an alkene or aromatic ring) attacks the carbon bearing the tosylate in an intramolecular SN2 reaction, forming a cyclic intermediate. An external nucleophile then attacks this intermediate to give the final product.
-
Symptoms of NGP:
-
Anomalously Fast Reaction Rates: If your tosylate reacts much faster than a similar substrate lacking the participating group, NGP is likely at play. For example, some unsaturated tosylates have been observed to react 10¹¹ times faster than their saturated counterparts.[5][8]
-
Retention of Stereochemistry: A standard SN2 reaction results in inversion of stereochemistry. NGP involves two consecutive SN2 reactions (one intramolecular, one intermolecular), leading to an overall retention of configuration, which can be a key diagnostic clue.
-
-
Common Participating Groups & Mitigation Strategies:
| Participating Group | Structural Motif & Effect | Mitigation Strategy |
| Alkene π-Bond | An alkene positioned to attack the tosylated carbon (e.g., homoallylic tosylates) forms a stabilized carbocationic intermediate, drastically increasing solvolysis rates.[8] | If substitution is desired, use highly concentrated, potent nucleophiles in aprotic solvents to favor a direct SN2 pathway over the NGP-mediated solvolysis. |
| Aromatic π-Bond | A β-aromatic ring can form a bridged "phenonium ion," leading to scrambled stereochemistry and rapid reaction.[5][8] | Use non-polar, aprotic solvents to disfavor the charge separation required for phenonium ion formation. |
| Heteroatom Lone Pairs | Lone pairs on oxygen (ethers, esters), nitrogen (amines, amides), or sulfur (sulfides) can readily participate, forming cyclic onium ions.[8] | Temporarily protect the participating heteroatom with a suitable protecting group before installing and reacting the tosylate. |
Guide 2: Managing Lability in Different Chemical Environments
The stability of a tosylate is highly dependent on the reaction medium. Understanding these effects is key to preventing premature cleavage.
-
Solvent Effects:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents excel at stabilizing both the departing leaving group (tosylate anion) and any carbocationic intermediates. They strongly promote SN1-type solvolysis, which is often a source of premature lability.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for SN2 reactions involving tosylates. They solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring a direct displacement mechanism over solvolysis.
-
Non-Polar Solvents (e.g., DCM, THF, toluene): These are often the best choice for the tosylation reaction itself, as they minimize side reactions. For subsequent steps, they can be used to suppress ionization pathways.
-
-
pH Effects:
-
Acidic Conditions: While tosylates are stable to mild acids, strong, hot acids (e.g., refluxing HBr) can cleave them.[7] The mechanism can involve protonation of the tosylate oxygen, further enhancing its leaving group ability.
-
Basic Conditions: Strong, non-nucleophilic bases (e.g., t-BuOK, DBU) will promote E2 elimination, especially with secondary and tertiary tosylates.[9][10] Strong nucleophilic bases (e.g., NaOH) can lead to a mixture of substitution and elimination.
-
-
Temperature Effects:
-
Higher temperatures provide the activation energy for undesired pathways like elimination and decomposition. Benzylic and allylic tosylates are particularly thermally unstable.[5] Whenever possible, conduct reactions at or below room temperature. If heating is necessary, do so cautiously and monitor the reaction closely for byproduct formation.
-
Experimental Protocols
Protocol 1: Gentle Tosylation of a Sensitive Secondary Alcohol
This protocol is designed to minimize side reactions like chloride formation and elimination for sensitive substrates.
-
Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add freshly distilled pyridine (3.0 eq.) to the solution and stir for 5 minutes.
-
Tosylation: Slowly add solid p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in small portions, ensuring the temperature remains at or below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting alcohol by Thin-Layer Chromatography (TLC). The reaction may take several hours.
-
Workup:
-
Once the reaction is complete, slowly pour the mixture into a separatory funnel containing cold, dilute HCl (e.g., 1 M) to neutralize the pyridine.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
-
Purification: Purify immediately, preferably by recrystallization or flash chromatography on neutralized silica gel (see Protocol 2).
Protocol 2: Purification of a Labile Tosylate via Neutralized Flash Chromatography
This method prevents the degradation of acid-sensitive tosylates on silica gel.
-
Prepare Eluent: Select an appropriate eluent system (e.g., Hexane/Ethyl Acetate) based on TLC analysis of the crude product. Add triethylamine to the eluent to a final concentration of 1-2% (v/v).
-
Pack Column: Prepare a slurry of silica gel in the neutralized eluent. Pack the chromatography column with this slurry and equilibrate by flushing with 2-3 column volumes of the same eluent.
-
Load Sample: Dissolve the crude tosylate in a minimal amount of cold DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Perform the flash chromatography as quickly as possible, collecting fractions into tubes kept on ice to maintain product stability.
-
Analysis & Concentration: Immediately analyze the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure at a low temperature. Place the purified product under a high vacuum for a short period to remove residual solvent and store it immediately under an inert gas in a freezer (-20 °C or below).[5]
Alternative Sulfonate Esters and Methods
When a tosylate proves too labile for your synthetic route, consider these alternatives.
| Sulfonate Ester | Abbreviation | Key Features & Applications |
| Mesylate | OMs | Slightly more reactive than tosylate but sterically less demanding. Often used interchangeably with tosylate.[11] |
| Nosylate | ONs | More reactive than tosylate due to the electron-withdrawing nitro group. Can be cleaved under milder, non-reductive conditions (e.g., with a thiol nucleophile), offering orthogonal removal.[12][13] |
| Brosylate | OBs | Reactivity is very similar to tosylate; the bromine atom provides a heavy-atom label for X-ray crystallography.[12] |
| Triflate | OTf | An extremely reactive leaving group (10⁴-10⁵ times more reactive than tosylate), used for unreactive substrates where tosylates fail. Precursors are often less stable.[12][14] |
For converting amines, the Fukuyama-Mitsunobu reaction provides a powerful alternative to tosylation followed by displacement. It allows for the N-alkylation of a nosyl-protected amine under mild Mitsunobu conditions, followed by easy deprotection of the nosyl group.[13][15]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgosolver.com [orgosolver.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. benchchem.com [benchchem.com]
- 15. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ninhydrin Test for Monitoring Coupling Efficiency
Welcome to the technical support center for the Ninhydrin test, a cornerstone of solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application and troubleshooting of this critical monitoring technique. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are self-validating systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Ninhydrin test in SPPS?
The Ninhydrin test, also known as the Kaiser test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In the context of SPPS, its primary role is to qualitatively assess the completion of two critical steps in each cycle: the deprotection of the N-terminal protecting group (typically Fmoc) and the subsequent coupling of the next amino acid.[3]
The underlying chemistry involves the reaction of two ninhydrin molecules with a primary amine.[4][5] The amino acid undergoes oxidative deamination and decarboxylation, releasing ammonia.[6][7] This ammonia then condenses with a second ninhydrin molecule and the reduced form of the first to produce a deep blue-purple chromophore called Ruhemann's purple.[3][4] The intensity of this color is directly proportional to the concentration of free primary amines on the resin support.[8][9]
A successful deprotection step will yield a strong positive result (intense blue color), indicating the presence of free N-terminal amines ready for the next coupling reaction.[2][3] Conversely, a successful coupling reaction will result in a negative test (yellow or colorless solution and beads), signifying that the N-terminal amines have been acylated and are no longer free.[3][10]
Q2: Why does N-terminal proline give a different color result?
Proline, and other secondary amines like hydroxyproline, react differently with ninhydrin, typically producing a yellow-orange or reddish-brown color instead of the characteristic Ruhemann's purple.[4][10][11] This is because the reaction mechanism with secondary amines yields an iminium salt, which has a different chromophoric property.[4] This can sometimes be misinterpreted as a negative or failed coupling. For critical applications involving N-terminal proline, alternative tests like the isatin or chloranil test are recommended for a more definitive result.[10]
Q3: Can the Ninhydrin test be used for quantitative analysis?
Yes, the Ninhydrin test can be adapted for quantitative analysis to determine the concentration of free amines on the peptide-resin.[2][5] This involves eluting the colored product from a known quantity of resin and measuring its absorbance using a spectrophotometer, typically at 570 nm for Ruhemann's purple and 440 nm for the proline-ninhydrin adduct.[4][5] By creating a standard curve with known concentrations of an amino acid, the amount of unreacted amine on the resin can be accurately determined.[4][9]
Q4: How stable are the Ninhydrin test reagents and how should they be stored?
The stability of the Ninhydrin test reagents is critical for reliable results. It is generally recommended to prepare fresh solutions for optimal performance.[3] However, they can be stored for a limited time under appropriate conditions. For instance, a common formulation involves three reagents:
-
Reagent A (KCN in Pyridine): Can be stored in a well-sealed, dark glass bottle at 4°C and is typically stable for up to two weeks.[3]
-
Reagent B (Ninhydrin in n-Butanol): Should also be stored in a dark bottle at 4°C.
-
Reagent C (Phenol in n-Butanol): Store under the same conditions as Reagent B.
Always be cautious of pyridine's potential to prematurely remove the Fmoc protecting group, especially with prolonged heating, which can lead to false positive results.[10][12]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: False Positive Result - Blue color observed after a coupling reaction.
A blue color after the coupling step suggests the presence of unreacted primary amines, indicating an incomplete or failed coupling.
Possible Causes & Solutions:
-
Steric Hindrance: Bulky amino acids (e.g., Valine, Isoleucine) at the N-terminus or in the incoming activated amino acid can physically block the reaction.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, making the N-terminus inaccessible.[1] This is more common with hydrophobic sequences.
-
Solution: Change the solvent to one that can disrupt aggregation, such as NMP, DMSO, or a DCM/DMF mixture.[10]
-
-
Suboptimal Reagents or Conditions: Inadequate activation of the amino acid or degradation of coupling reagents can lead to inefficient coupling.
-
Solution: Always use fresh, high-quality reagents. Ensure the correct stoichiometry of amino acid and coupling reagents is used.
-
-
Poor Resin Swelling: The resin must be adequately swollen for reagents to access the growing peptide chain.[1]
-
Solution: Ensure the resin is properly swelled in the appropriate solvent before the first deprotection step.
-
dot graph TD { A[Positive Kaiser Test After Coupling] --> B{Cause?}; B --> C[Steric Hindrance]; C --> D[Solution: Double Couple / Use Stronger Reagent]; B --> E[Peptide Aggregation]; E --> F[Solution: Change Solvent (NMP, DMSO)]; B --> G[Suboptimal Reagents]; G --> H[Solution: Use Fresh Reagents]; B --> I[Poor Resin Swelling]; I --> J[Solution: Ensure Proper Swelling]; A -- "If recoupling fails" --> K[Capping with Acetic Anhydride];
} caption: Troubleshooting workflow for a positive Kaiser test.
Issue 2: False Negative Result - No color or yellow color after a deprotection step.
This indicates the absence of free primary amines, suggesting the deprotection step failed.
Possible Causes & Solutions:
-
Incomplete Deprotection: The deprotection reagent (e.g., 20% piperidine in DMF) may not have been in contact with the resin for a sufficient amount of time or may have degraded.
-
Solution: Repeat the deprotection step, ensuring adequate reaction time. Use freshly prepared deprotection solution.
-
-
N-Terminal Secondary Amine: If the N-terminal amino acid is proline or another secondary amine, a yellow or reddish-brown color is expected.[10] A completely colorless result would still indicate a problem.
-
Solution: For proline, a yellow color is a positive result. If no color develops, troubleshoot the deprotection step. Consider using an isatin test for confirmation.[10]
-
-
Inaccessibility due to Aggregation: Severe on-resin aggregation can prevent the deprotection reagent from reaching the N-terminal Fmoc group.[13]
-
Solution: As with coupling issues, try switching to a solvent known to disrupt secondary structures.[10]
-
Issue 3: Inconsistent or Ambiguous Color Results.
Sometimes, the color is not a clear positive or negative, such as a light blue solution with dark beads, or a dark solution with colorless beads.
Interpretation & Action:
-
Dark blue solution but colorless beads: This often indicates nearly complete coupling.[10][14] You may choose to extend the coupling time or proceed to a capping step to block any remaining unreacted chains.[10]
-
Light blue solution but dark blue beads: This signifies incomplete coupling.[10][14] A second coupling is strongly recommended.[10]
-
Faint blue color: This can indicate a very small amount of unreacted amines. Capping with acetic anhydride is a good strategy to prevent the formation of deletion peptides.[1][10]
-
Proline sample turns purple: This is an unusual result and likely points to contamination of your proline sample with primary amino acids or ammonia.[15]
-
Solution: Ensure high-purity reagents and meticulously clean glassware. Run a blank to check for reagent contamination.[15]
-
Experimental Protocols
Qualitative Ninhydrin (Kaiser) Test
This rapid test is used for routine monitoring of coupling and deprotection steps.[3]
Reagents:
| Reagent | Preparation | Storage |
| Reagent A | 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water. 2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[3][14] | Store in a well-sealed, dark glass bottle at 4°C. Stable for up to 2 weeks.[3] |
| Reagent B | Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][14] | Store in a dark bottle at 4°C. |
| Reagent C | Dissolve 40 g of phenol in 20 mL of n-butanol.[1][14] | Store in a dark bottle at 4°C. |
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small glass test tube.[14][16]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[14][16]
-
Observe the color of the beads and the solution.[1]
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Free primary amines are present. | Successful deprotection or failed coupling. Proceed with coupling or repeat the coupling step.[3] |
| Yellow or colorless solution and beads | No free primary amines are present. | Successful coupling. Proceed with the next deprotection step.[3] |
| Yellow-orange/Reddish-brown color | N-terminal secondary amine (e.g., Proline) is present. | Successful deprotection of a secondary amine. Proceed with coupling.[10] |
dot graph TD { subgraph "Qualitative Ninhydrin Test Workflow" A[Collect Resin Sample] --> B[Add Reagents A, B, C]; B --> C[Heat at 100-110°C for 5 min]; C --> D{Observe Color}; D -- "Intense Blue" --> E[Successful Deprotection / Failed Coupling]; D -- "Yellow / Colorless" --> F[Successful Coupling]; D -- "Yellow-Orange" --> G[N-Terminal Proline Deprotected]; end
} caption: Workflow of the qualitative Ninhydrin test.
Quantitative Ninhydrin Test
This protocol allows for the determination of the concentration of free amines on the resin.
Reagents:
-
Same reagents as the qualitative test.
-
Diluent Solvent: Mix equal volumes of n-propanol and deionized water.[5]
-
Standard Solution: Prepare a series of known concentrations of an amino acid (e.g., Leucine) in a suitable solvent.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.[3]
-
Reagent Addition: Add 1 mL of each of the Kaiser test reagents (A, B, and C) to the test tube.[3] Prepare a blank (reagents only) and standards in parallel.
-
Incubation: Heat the mixture at 100°C for 5-10 minutes.[3]
-
Elution: After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the color.[3]
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 570 nm (440 nm for proline) against the blank.[4][5]
-
Calculation: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of free amines on your peptide-resin by interpolating its absorbance on the standard curve.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. peptide.com [peptide.com]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Tale of Two Guardians: Navigating Histidine Protection in Boc-SPPS with Boc-D-His(Tos)-OH and Boc-D-His(Trt)-OH
For researchers, scientists, and drug development professionals entrenched in the meticulous world of solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a recurring and formidable challenge. The nucleophilic character of its imidazole side chain makes it a hotbed for undesirable side reactions, most notably racemization, which can irrevocably compromise the biological activity of the final peptide. In the realm of Boc-SPPS, the strategic selection of a side-chain protecting group for histidine is a critical decision that dictates the success of the synthesis. This guide provides an in-depth, objective comparison of two commonly employed protected D-histidine derivatives: Nα-Boc-Nim-tosyl-D-histidine (Boc-D-His(Tos)-OH) and Nα-Boc-N(im)-trityl-D-histidine (Boc-D-His(Trt)-OH).
The Histidine Conundrum: A Prime Suspect for Racemization
The primary challenge with histidine lies in the basicity of the π-nitrogen within its imidazole ring. During the activation of the C-terminus for coupling, this nitrogen can act as an intramolecular base, abstracting the α-proton. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, thereby scrambling the stereochemical integrity of the peptide.[1][2]
Caption: Mechanism of histidine racemization via an achiral enolate intermediate.
Side-chain protecting groups are therefore not merely a suggestion but a necessity to mitigate this and other potential side reactions. The choice between the tosyl (Tos) and trityl (Trt) groups for this protective role involves a careful consideration of their chemical properties, stability, and the conditions required for their removal.
Head-to-Head Comparison: Tos vs. Trt Protection
While direct, quantitative, side-by-side comparisons of this compound and Boc-D-His(Trt)-OH in Boc-SPPS are not extensively documented in peer-reviewed literature, a comprehensive analysis can be formulated based on the known chemical principles of these protecting groups and data extrapolated from Fmoc-SPPS studies.
| Feature | This compound | Boc-D-His(Trt)-OH |
| Protecting Group | p-Toluenesulfonyl (Tos) | Triphenylmethyl (Trityl, Trt) |
| Attachment Point | π-nitrogen of the imidazole ring | τ-nitrogen of the imidazole ring |
| Racemization Suppression | More effective due to the electron-withdrawing nature of the tosyl group, which reduces the basicity of the π-nitrogen.[3] | Less effective as the π-nitrogen remains unprotected and can still facilitate racemization, although the steric bulk of the Trt group offers some hindrance.[4][5] |
| Deprotection Conditions | Cleaved by strong acids like HF.[3] Can be labile to HOBt, which is often used in coupling reactions.[3] | Cleaved by strong acids like HF or TFA.[5] |
| Side Reactions | The released tosyl group can modify tryptophan residues during HF cleavage.[3] Glycine insertion through Nim-Nα transfer has been reported if the Tos group is prematurely removed.[3] | The bulky Trt group can sometimes impede coupling efficiency.[6] |
| Stability in Solution | Generally stable, but premature cleavage by HOBt is a concern. | Less stable in solution over extended periods, with discoloration and degradation observed in some studies.[4] |
| Cost | Generally less expensive. | Can be more expensive. |
| Primary Application | Useful for short peptides or for introducing histidine near the N-terminus.[3][7] | General use in Boc-SPPS. |
Deep Dive into Performance and Experimental Considerations
Racemization: The Deciding Factor
The most significant differentiator between the Tos and Trt protecting groups in the context of histidine is their efficacy in suppressing racemization. The tosyl group, being strongly electron-withdrawing, significantly reduces the basicity of the π-nitrogen to which it is attached. This electronic shielding is the primary mechanism by which Boc-His(Tos)-OH minimizes the abstraction of the α-proton, thereby preserving the stereochemical integrity of the histidine residue.[3]
In contrast, the trityl group is attached to the τ-nitrogen, leaving the problematic π-nitrogen electronically unshielded. While the sheer bulk of the Trt group provides some steric hindrance against side reactions, it is less effective at preventing the intramolecular base catalysis that leads to racemization.[4][5] This is particularly evident in studies using Fmoc-SPPS at elevated temperatures, where Fmoc-His(Trt)-OH shows significantly higher levels of epimerization compared to derivatives with π-nitrogen protection.[4][8]
Coupling and Deprotection: A Practical Workflow
The successful incorporation of these protected histidine derivatives requires careful consideration of the entire SPPS workflow, from coupling to final cleavage.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Experimental Protocol: Coupling of Boc-D-His(PG)-OH (PG = Tos or Trt)
-
Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine after TFA deprotection and neutralization.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-D-His(PG)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Note for this compound: Avoid the use of HOBt as an additive, as it can prematurely cleave the Tos group.[3]
-
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Thoroughly wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.
Final Cleavage and Deprotection
The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF).[9]
Experimental Protocol: HF Cleavage
-
Pre-cleavage Preparation:
-
Remove the N-terminal Boc group with TFA.
-
Thoroughly wash and dry the peptide-resin under vacuum.
-
-
HF Reaction:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add scavengers to the reaction vessel. A common cocktail is p-cresol and p-thiocresol to trap carbocations generated during deprotection.
-
Note for Tryptophan-containing peptides with His(Tos): The addition of thioanisole is recommended to prevent the modification of tryptophan by the released tosyl group.[3]
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect the precipitated peptide by filtration and dry under vacuum.
-
Conclusion and Recommendations: A Strategic Choice
The selection between this compound and Boc-D-His(Trt)-OH is a strategic decision that should be guided by the specific demands of the peptide sequence and the overarching goals of the synthesis.
-
For syntheses where the highest degree of stereochemical purity is paramount, this compound is the superior choice. Its electron-withdrawing tosyl group offers more robust protection against racemization. However, careful consideration must be given to the lability of the Tos group in the presence of HOBt and the potential for side reactions during HF cleavage.
-
Boc-D-His(Trt)-OH remains a viable option for general peptide synthesis. While it is more prone to racemization, its compatibility with standard Boc-SPPS protocols makes it a convenient choice. For sequences that are not particularly susceptible to racemization, or where a small degree of epimerization is tolerable, the Trt-protected derivative may be adequate.
Ultimately, the onus is on the researcher to weigh the trade-offs between racemization risk, potential side reactions, and practical considerations such as cost and availability. For challenging sequences, particularly those intended for therapeutic applications where purity is non-negotiable, the enhanced protection offered by the tosyl group makes This compound the more prudent and scientifically sound choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. peptide.com [peptide.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Histidine Incorporation: A Comparative Analysis of Boc-D-His(Tos)-OH and Fmoc-D-His(Trt)-OH
Introduction: The Histidine Challenge in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, enabling the construction of complex biomolecules for therapeutic and research applications.[1] The success of SPPS is dictated by the precise, sequential addition of amino acids, a process heavily reliant on the strategic use of protecting groups. Two strategies have dominated the field: the classic tert-butyloxycarbonyl (Boc) method and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) approach.[1][]
Within this framework, the incorporation of certain amino acids presents unique hurdles. Histidine is notoriously problematic due to its imidazole side chain, which can trigger undesirable side reactions and, most critically, lead to a loss of stereochemical integrity through racemization.[3][4] The selection of an appropriate side-chain protecting group for histidine is therefore a critical decision that profoundly impacts the yield, purity, and biological activity of the final peptide.
This guide provides an in-depth, objective comparison of two widely used D-histidine derivatives: Boc-D-His(Tos)-OH for Boc-based SPPS and Fmoc-D-His(Trt)-OH for Fmoc-based SPPS. We will dissect their underlying chemistries, evaluate their performance based on experimental data, and provide detailed protocols to guide researchers, scientists, and drug development professionals in making the optimal choice for their synthetic needs.
Foundational Chemistry: A Tale of Two Orthogonal Strategies
The core difference between Boc and Fmoc SPPS lies in the chemical nature of the temporary Nα-protecting group, which dictates the entire synthetic workflow.[1]
-
The Boc Strategy: This approach utilizes the acid-labile Boc group to protect the α-amino terminus. Each cycle of synthesis involves a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA).[] Side-chain protecting groups are designed to be stable to this repeated acid treatment and are removed in a final, single step using a much stronger acid like hydrofluoric acid (HF).[1] This compound is designed for this strategy, featuring the acid-labile Boc group at the Nα-position and a p-toluenesulfonyl (Tos) group protecting the imidazole side chain.[5][6]
-
The Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[] This allows for the use of acid-labile side-chain protecting groups (e.g., tert-butyl, Trityl), which can be removed simultaneously with the peptide's cleavage from the resin using a moderately strong acid like TFA.[] This true orthogonality—where temporary and permanent protecting groups are removed by chemically distinct mechanisms—is a key advantage of the Fmoc approach.[1][] Fmoc-D-His(Trt)-OH fits this workflow, with a base-labile Fmoc group at the Nα-position and an acid-labile Trityl (Trt) group on the side chain.[8][9]
Side-Chain Protection Deep Dive: Tos vs. Trt
The choice of side-chain protection is paramount for histidine. The primary challenge is the imidazole ring's π-nitrogen, which is basic enough to act as an intramolecular catalyst, abstracting the alpha-proton of the activated amino acid.[3][4] This leads to an achiral intermediate, and subsequent reprotonation can result in the undesired D-histidine epimer, a process known as racemization.
Tosyl (Tos) Group in Boc-SPPS
The tosyl group is an electron-withdrawing group attached to the π-nitrogen of the imidazole ring.[5]
-
Mechanism of Protection: By attaching to the problematic π-nitrogen, the Tos group effectively suppresses its ability to act as an internal base, thereby reducing the risk of racemization.
-
Stability & Cleavage: The Tos group is stable to the repetitive TFA treatments used in Boc-SPPS. However, its significant weakness is its lability towards nucleophiles, including the common coupling additive 1-hydroxybenzotriazole (HOBt).[5][10][11] This premature cleavage can expose the side chain, leading to side reactions. Final removal requires strong acids like HF or trifluoromethanesulfonic acid (TFMSA).[1]
Trityl (Trt) Group in Fmoc-SPPS
The trityl group is a bulky, acid-labile protecting group attached to the τ-nitrogen (the nitrogen further from the side chain backbone).[3]
-
Mechanism of Protection: The steric bulk of the Trt group shields the imidazole ring, preventing unwanted N-acylation.[3] It is stable to the basic piperidine washes used for Fmoc deprotection and is conveniently cleaved during the final TFA-mediated release from the resin.[8]
-
The Racemization Drawback: This is the most significant disadvantage of Trt protection. Because the Trt group is attached to the τ-nitrogen, the lone pair of electrons on the π-nitrogen remains available to facilitate racemization.[3][12] This side reaction is particularly pronounced during extended coupling times, at elevated temperatures, or when using base-mediated coupling methods.[13]
Head-to-Head Performance Analysis
The theoretical differences between these derivatives translate into significant practical implications for peptide synthesis.
Racemization: The Critical Failure Point
The risk of epimerization is the single most important factor when choosing a histidine derivative. As discussed, the position of the protecting group is key. Nτ-protection (Trt) leaves the catalytic Nπ-nitrogen free, posing a high risk of racemization. Nπ-protection (Tos) directly blocks this pathway, offering superior stereochemical protection, provided the group remains intact.
Table 1: Comparative Racemization of Histidine Derivatives
| Coupling Conditions | Fmoc-His(Trt)-OH (% D-Isomer) | Fmoc-His(Boc)-OH* (% D-Isomer) | Key Takeaway |
|---|---|---|---|
| 50°C, 10 min coupling | 6.8% | 0.18% | Nτ-Trt protection leads to significant racemization even under moderate heat. |
| 90°C, 10 min coupling | >16% | 0.81% | At elevated temperatures, racemization with Trt protection becomes unacceptable. |
*Fmoc-His(Boc)-OH, an Nπ-protected derivative, is used here as a proxy to demonstrate the effectiveness of Nπ vs. Nτ protection. Data adapted from comparative studies.[14]
This data clearly illustrates that for syntheses requiring elevated temperatures (e.g., for difficult couplings or microwave-assisted SPPS), Fmoc-D-His(Trt)-OH carries a substantial risk of producing diastereomeric impurities that can be difficult to remove. [13]
Synthetic Versatility and Product Purity
| Parameter | This compound | Fmoc-D-His(Trt)-OH | Senior Scientist's Insight |
| Overall Strategy | Boc-SPPS | Fmoc-SPPS | Fmoc is the dominant strategy in modern labs due to its milder conditions, broader compatibility with sensitive residues, and higher crude purities.[1][] |
| Coupling Conditions | Requires coupling reagents that do not contain HOBt (e.g., DIC/DMAP) to prevent premature Tos cleavage. | To minimize racemization, use carbodiimide activators with acidic additives (e.g., DIC/HOBt) and avoid pre-activation.[12] | The need to avoid HOBt with Boc-His(Tos)-OH is a significant limitation, as HOBt is a highly effective racemization suppressant for other amino acids. |
| Cleavage Conditions | Strong acid (e.g., HF, TFMSA). Requires specialized, hazardous equipment. | Standard TFA "cocktail" (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[15] | The safety and convenience of TFA cleavage are major drivers for the adoption of the Fmoc strategy. |
| Crude Purity | Generally lower due to harsh final cleavage conditions which can cause side reactions. | Generally higher due to milder deprotection cycles.[1] However, Trt-derived cations can cause alkylation of Trp or Met if not properly scavenged.[16] | Effective scavenging with triisopropylsilane (TIS) is non-negotiable when using Trt-protected residues. |
| Ideal Applications | Short peptides where HOBt can be avoided. | Routine synthesis of a wide range of peptides, but requires careful control of coupling conditions to manage racemization. | For critical applications where stereopurity is absolute, alternative Nπ-protected Fmoc-His derivatives (e.g., Fmoc-His(Boc)-OH) are strongly recommended over Fmoc-His(Trt)-OH.[14] |
Experimental Protocols: A Practical Guide
The following are generalized, validated protocols for the manual incorporation of these derivatives.
Protocol 1: Incorporation of this compound in Boc-SPPS
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine following the standard deprotection/neutralization cycle.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in a minimal amount of DMF.
-
Causality Note: HBTU is used as the coupling agent. HOBt is explicitly avoided to prevent cleavage of the Tos group. DIEA is the activation base.
-
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion (a negative test indicates a free primary amine is no longer present).
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Cycle Repetition: Proceed to the next cycle, starting with Nα-Boc deprotection using TFA.
Protocol 2: Incorporation of Fmoc-D-His(Trt)-OH in Fmoc-SPPS (Racemization Suppression)
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine following piperidine-mediated Fmoc deprotection and thorough washing.
-
Coupling Solution Preparation: Prepare a solution of Fmoc-D-His(Trt)-OH (3 eq.) and an additive such as HOBt (3 eq.) or Oxyma Pure (3 eq.) in DMF.
-
Coupling Reaction (In-situ Activation): Add the amino acid/additive solution to the resin. Then, add the carbodiimide activator, such as DIC (3 eq.), directly to the reaction vessel. Agitate immediately.
-
Causality Note: We employ in-situ activation (adding DIC last) rather than pre-activation. Pre-activating Fmoc-His(Trt)-OH allows the activated ester to exist for a prolonged period before coupling, significantly increasing the window for racemization to occur.[13]
-
-
Monitoring & Washing: Monitor with a Kaiser test. Upon completion (typically 1-2 hours), wash the resin thoroughly with DMF and DCM.
-
Cycle Repetition: Proceed to the next Fmoc deprotection step.
Protocol 3: Final Peptide Cleavage
-
For Boc-SPPS (from Protocol 1): The dried peptidyl-resin is treated with anhydrous HF containing a scavenger like anisole at 0°C for 1 hour. This procedure requires a specialized Teflon apparatus and extreme caution.
-
For Fmoc-SPPS (from Protocol 2): The dried peptidyl-resin is treated with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[15] The peptide is then filtered from the resin and precipitated in cold diethyl ether. The TIS scavenger is essential to trap the reactive trityl cations released during cleavage.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-His(Trt)-OH is fundamentally a choice between two distinct synthetic philosophies. The modern consensus favors the Fmoc strategy for its milder conditions, higher safety profile, and broader applicability.[1][]
-
Fmoc-D-His(Trt)-OH is the more versatile and commonly used reagent, fitting seamlessly into the preferred Fmoc-SPPS workflow. However, its utility is critically undermined by its high propensity for racemization.[3][12] Its use is acceptable for routine applications where minor diastereomeric impurities can be tolerated or removed, but only if coupling conditions are scrupulously controlled to minimize this side reaction. For the synthesis of pharmaceutical ingredients or peptides where biological activity is exquisitely sensitive to stereochemistry, we strongly recommend using an alternative Nπ-protected derivative (e.g., Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH) despite the higher cost. [12][14]
-
This compound offers superior protection against racemization due to its Nπ-tosyl group.[5] However, this advantage is often negated by its instability to HOBt, a crucial additive for modern coupling protocols, and its confinement to the increasingly niche Boc-SPPS strategy, which requires hazardous reagents for final cleavage.[10][11] It remains a viable, albeit limited, choice for the synthesis of short peptides within a dedicated Boc-SPPS laboratory.
Ultimately, the scientist must weigh the trade-offs between stereochemical purity, cost, synthetic strategy, and safety. While Fmoc-D-His(Trt)-OH is a workhorse of many labs, a deep understanding of its chemical liabilities is essential to prevent the generation of flawed peptides.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-His(Tos)-OH | 35899-43-5 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. scbt.com [scbt.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 17. peptide.com [peptide.com]
Navigating the Challenges of Histidine Incorporation: A Comparative Guide to Tosyl Protection
For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine presents a persistent challenge. The unique imidazole side chain of histidine, while crucial for the biological function of many peptides, is a primary source of side reactions, most notably racemization, which can compromise the stereochemical integrity and therapeutic efficacy of the final product. The selection of an appropriate protecting group for the imidazole ring is therefore a critical decision in the strategic design of any peptide synthesis protocol.
This in-depth technical guide provides a comprehensive analysis of the p-toluenesulfonyl (tosyl) protecting group for histidine, primarily in the context of tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will objectively compare its performance against other common histidine protection strategies, supported by experimental data, and provide detailed protocols to guide your synthetic endeavors.
The Double-Edged Sword: Histidine's Imidazole Ring
The core challenge in synthesizing histidine-containing peptides lies in the chemical nature of its imidazole side chain. The π-nitrogen of the ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This reactivity leads to two major complications during peptide synthesis:
-
Racemization: The imidazole ring can act as an intramolecular base, abstracting the α-proton from the activated carboxylic acid of the histidine residue during coupling.[1][2] This forms a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of the desired L-isomer and the undesired D-isomer, a process known as epimerization or racemization.[2]
-
Side-Chain Acylation: The nucleophilic imidazole nitrogen can react with the activated carboxyl group of the incoming amino acid, leading to undesired acylation of the side chain.
Protecting the imidazole side chain is essential to mitigate these issues and ensure the synthesis of a pure, stereochemically defined peptide.[2]
The Tosyl Group: A Classic Contender in Histidine Protection
The p-toluenesulfonyl (Tos) group is a well-established protecting group for the imidazole side chain of histidine, introduced as Nα-Boc-Nτ-tosyl-L-histidine (Boc-His(Tos)-OH). The electron-withdrawing nature of the sulfonyl group reduces the basicity of the imidazole ring, thereby providing a moderate level of protection against racemization.
Advantages of Tosyl Protection
-
Cost-Effectiveness: Boc-His(Tos)-OH is a commercially available and often more economical option compared to more advanced protected histidine derivatives.[2]
-
Moderate Racemization Suppression in Boc-SPPS: The tosyl group diminishes the propensity of the imidazole ring to catalyze racemization, particularly when appropriate coupling conditions are employed.[1][2]
Disadvantages and Critical Considerations
Despite its utility, tosyl protection for histidine is fraught with significant limitations that must be carefully considered.
-
Incomplete Racemization Suppression: While helpful, the tosyl group is generally less effective at preventing racemization compared to other protecting groups like 2,4-dinitrophenyl (Dnp) or benzyloxymethyl (Bom).[2] The extent of racemization is highly dependent on the coupling conditions. A comparative study on the synthesis of Thyrotropin-releasing hormone (TRH) demonstrated that coupling Boc-His(Tos)-OH with the BOP reagent resulted in less racemization than with DCC, provided the amount of the base diisopropylethylamine (DIEA) was kept to a minimum.[1] However, with higher concentrations of DIEA, approximately 3% of the D-epimer was formed.[1]
-
Lability to HOBt: A major drawback of the tosyl group is its instability in the presence of 1-hydroxybenzotriazole (HOBt).[2][3] HOBt is a common additive in carbodiimide-mediated coupling reactions (e.g., DCC/HOBt or DIC/HOBt) used to improve efficiency and reduce racemization. Unfortunately, HOBt can cleave the tosyl group from the imidazole ring, leaving it unprotected and vulnerable to side reactions.[3] Therefore, coupling of Boc-His(Tos)-OH must be performed using HOBt-free methods.
-
Glycine Insertion Side Reaction: A significant side reaction associated with Boc-His(Tos)-OH is the insertion of an extra glycine residue into the peptide chain. This occurs when the tosyl group is prematurely cleaved by HOBt during the coupling of a subsequent amino acid. If the next amino acid to be coupled is Boc-Gly-OH, it can be incorporated onto the newly deprotected imidazole nitrogen of the histidine residue. During the subsequent Boc deprotection step (with TFA), the Nim-Glycyl moiety can undergo an intramolecular transfer to the α-amino group, resulting in the insertion of a glycine residue.[4] This side reaction makes the use of Boc-His(Tos)-OH particularly risky in sequences containing glycine.
-
Limited Compatibility with Fmoc-SPPS: The application of tosyl protection for histidine is almost exclusively documented within the Boc/Bzl synthesis strategy. There is a notable lack of literature supporting the use of an Fmoc-His(Tos)-OH derivative, indicating its general incompatibility with the base-labile conditions of Fmoc-SPPS.
Comparative Analysis of Histidine Protecting Groups in Boc-SPPS
The choice of protecting group is a critical decision that balances racemization suppression, stability, cost, and the complexity of the synthesis and deprotection workflow.
| Protecting Group | Derivative | Racemization Suppression | Key Advantages | Major Disadvantages/Side Reactions | Deprotection Conditions |
| Tosyl (Tos) | Boc-His(Tos)-OH | Low-Moderate[2] | Cost-effective.[2] | Prone to racemization with excess base.[1] Labile to HOBt .[2][3] Risk of glycine insertion.[4] | HF, TFMSA, Na/liquid NH₃.[5] |
| Trityl (Trt) | Boc-His(Trt)-OH | Low | Provides good steric hindrance. | Limited suppression of racemization.[6] | TFA, HBr/AcOH. |
| 2,4-Dinitrophenyl (Dnp) | Boc-His(Dnp)-OH | High | Robust protection, stable to TFA. Excellent suppression of racemization.[2][6] | Requires a separate, orthogonal thiolysis deprotection step (e.g., thiophenol), which adds complexity and colored byproducts.[2][6] | Thiophenol/base.[6] |
| Benzyloxymethyl (Bom) | Boc-His(Bom)-OH | Very High | Nπ-protection provides highly effective racemization suppression.[2] | Higher cost.[2] Cleavage with strong acids can release formaldehyde, requiring specific scavengers. | HF, TFMSA.[2] |
Visualizing the Chemistry
To better understand the underlying mechanisms, the following diagrams illustrate key pathways and workflows.
Experimental Protocols
The successful application of Boc-His(Tos)-OH requires careful control of the coupling conditions to minimize side reactions.
Protocol 1: HOBt-Free Coupling of Boc-His(Tos)-OH in Manual Boc-SPPS
This protocol outlines a standard cycle for incorporating Boc-His(Tos)-OH using a carbodiimide coupling agent without HOBt.
Materials:
-
MBHA resin (for C-terminal amide) or Merrifield resin (for C-terminal acid)
-
Boc-protected amino acids
-
Boc-His(Tos)-OH
-
Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 5% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling agent: N,N'-Diisopropylcarbodiimide (DIC)
-
Solvents: N,N-Dimethylformamide (DMF), DCM (peptide synthesis grade)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 50% TFA/DCM solution to the resin, agitate for 1-2 minutes, and drain.
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).
-
-
Neutralization:
-
Add the 5% DIEA/DCM solution to the resin and agitate for 2 minutes. Repeat once.
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Activation and Coupling of Boc-His(Tos)-OH:
-
In a separate vessel, dissolve Boc-His(Tos)-OH (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the dissolved Boc-His(Tos)-OH to the neutralized resin.
-
Add DIC (3 equivalents) to the reaction vessel. Crucially, do not add HOBt.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.
-
A yellow/brown color indicates a complete reaction (absence of free primary amines). If the test is positive (blue/purple beads), the coupling step should be repeated with fresh reagents.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (1x).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence. For other amino acids, a standard coupling protocol (e.g., DIC/HOBt) can be used.
Protocol 2: Final Cleavage and Deprotection
The tosyl group is stable to the repetitive TFA treatments used for Nα-Boc removal but can be cleaved simultaneously with the peptide from the resin using strong acids like anhydrous Hydrogen Fluoride (HF).
Warning: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
-
Acetonitrile, water (HPLC grade)
-
Lyophilizer
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Cleavage:
-
Place the dried resin in the reaction vessel of an HF apparatus.
-
Add appropriate scavengers (e.g., anisole, ~1.0 mL per gram of resin) to protect sensitive residues from reactive cations generated during cleavage.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether. Repeat the ether wash twice.
-
-
Extraction and Lyophilization:
-
Extract the peptide from the resin with an appropriate solvent (e.g., 10% aqueous acetic acid or acetonitrile/water mixture).
-
Filter to remove the resin beads.
-
Freeze-dry (lyophilize) the solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: The Verdict on Tosyl Protection for Histidine
The tosyl protecting group for histidine occupies a specific niche in the landscape of peptide synthesis. Its primary advantage is its cost-effectiveness, making it a viable option for the synthesis of short, non-critical peptides via the Boc-SPPS strategy. However, its utility is severely hampered by its moderate efficacy in suppressing racemization, its critical instability towards the common coupling additive HOBt, and its propensity to induce a glycine insertion side reaction. Furthermore, its incompatibility with the widely used Fmoc-SPPS methodology limits its application.
For the synthesis of complex, high-purity peptides, particularly those intended for therapeutic use, more robust and reliable protecting groups such as Bom or Dnp are demonstrably superior choices, despite their higher cost or more complex deprotection protocols. The decision to use tosyl protection for histidine should be made with a full understanding of its limitations and requires careful optimization of coupling conditions to minimize the significant risks of side reactions and loss of stereochemical integrity.
References
A Senior Application Scientist's Guide to Selecting the Optimal Histidine Protecting Group in Boc-SPPS
For researchers engaged in the synthesis of complex peptides, the incorporation of histidine represents a critical, often challenging, step. Within the robust framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the unique chemical properties of histidine's imidazole side chain necessitate a carefully chosen protecting group strategy. The imidazole ring, particularly its π-nitrogen, can act as an intramolecular base, catalyzing the racemization of the activated histidine residue during coupling—a side reaction that can compromise the biological activity and purity of the final peptide.[1][2][3]
This guide provides an in-depth comparison of the most common histidine side-chain protecting groups used in Boc chemistry. We will explore the mechanistic basis for their efficacy, present comparative data to guide your selection, and provide a validated experimental protocol for their evaluation. Our goal is to equip you, the peptide chemist, with the knowledge to navigate these challenges and select the optimal protecting group that balances stereochemical purity, synthetic efficiency, and procedural simplicity.
The Core Challenge: Histidine Racemization
The primary difficulty in histidine incorporation is its propensity for racemization during the carboxyl group activation required for peptide bond formation. The unprotected π-nitrogen (Nπ) of the imidazole ring is sufficiently basic to abstract the α-proton of the activated histidine, forming a planar, achiral enolate intermediate.[3][4] This intermediate can then be re-protonated from either face, leading to a mixture of L- and D-isomers in the final peptide.[3] This side reaction is particularly pronounced when using highly activating coupling reagents or when the coupling reaction is slow.[2]
Therefore, the most effective strategy to preserve chiral integrity is to mitigate the basicity of the Nπ atom, either through steric hindrance or by attaching an electron-withdrawing protecting group.[2][4]
Caption: Intramolecular catalysis of racemization by the imidazole Nπ atom.
Comparative Analysis of Histidine Protecting Groups
The choice of protecting group is a trade-off between racemization suppression, stability during synthesis, and ease of removal. Below, we compare the workhorses of Boc-His protection.
Caption: Structures and key features of common Boc-His derivatives.
Nτ-2,4-dinitrophenyl (DNP)
The DNP group is a classic choice, offering robust protection due to its strong electron-withdrawing nature. Attached to the tele-nitrogen (Nτ), it significantly reduces the basicity of the entire imidazole ring system, thereby disfavoring the abstraction of the α-proton.
-
Advantages:
-
Disadvantages:
-
Orthogonal Deprotection Required: It is not cleaved by the final HF treatment. A separate, dedicated deprotection step using thiolysis (e.g., 2-mercaptoethanol or thiophenol in DMF) is required before the final cleavage from the resin.[1] This adds complexity and an extra step to the synthesis workflow.
-
Potential for Side Reactions: The thiolysis deprotection can sometimes be slow or incomplete, and the reagents used can be harsh on the peptide.
-
Nτ-Tosyl (Tos)
The tosyl group is another electron-withdrawing group that provides moderate protection against racemization. Its stability profile is a key consideration in its application.
-
Advantages:
-
Sufficient Protection for Many Sequences: Offers a good balance of protection and lability for routine syntheses.
-
HF Labile: It is conveniently removed during the final HF cleavage step.
-
-
Disadvantages:
-
Instability to HOBt: The Tos group is labile to nucleophiles, notably hydroxybenzotriazole (HOBt), which is frequently used as an additive in coupling reactions to... ironically, suppress racemization.[1] It is also generated as a byproduct of common coupling reagents like HBTU. This premature deprotection can expose the histidine side chain to unwanted acylation or racemization in subsequent steps.
-
Limited Applicability: Due to its HOBt lability, Boc-His(Tos)-OH is best reserved for synthesizing short peptides or for placing histidine near the N-terminus of a sequence, where it will undergo fewer subsequent coupling cycles.[1]
-
Nπ-Benzyloxymethyl (Bom)
The Bom group is mechanistically distinct from DNP and Tos. It is attached to the pros-nitrogen (Nπ), the atom directly responsible for catalyzing racemization. By sterically and electronically blocking this position, it provides the most direct and effective means of preventing racemization.[2][5]
-
Advantages:
-
Disadvantages:
-
Cost: The synthesis of Boc-His(Bom)-OH is more complex than other derivatives, making it significantly more expensive.[1][5]
-
Incomplete Nα-Boc Deprotection: The presence of the Bom group can sterically hinder the approach of TFA, leading to incomplete removal of the Nα-Boc group.[6] This can result in deletion sequences. To circumvent this, extended TFA deprotection times or higher TFA concentrations are often necessary.[6]
-
Formaldehyde Formation: During the final HF cleavage, the Bom group can decompose to release formaldehyde, which can modify sensitive residues like Trp or Cys.[6] This necessitates the use of effective scavengers in the cleavage cocktail.
-
Nτ-Trityl (Trt)
While more commonly associated with Fmoc chemistry, the bulky trityl group is also used in Boc-SPPS. It primarily offers steric protection for the imidazole ring.
-
Advantages:
-
Prevents Side-Chain Acylation: The steric bulk effectively prevents the acylation of the imidazole ring.
-
Acid Labile: The Trt group is removed by the standard TFA deprotection steps, meaning the histidine side chain is unprotected for much of the synthesis.
-
-
Disadvantages:
-
Minimal Racemization Suppression: Because it is attached at the Nτ position and is often removed early in the synthesis, it offers little to no protection against Nπ-catalyzed racemization during subsequent coupling steps. Its use is generally not recommended for sequences where histidine racemization is a known risk.
-
Quantitative Comparison and Recommendations
The selection of a protecting group should be a deliberate choice based on the specific demands of the peptide sequence.
| Protecting Group | Attachment | Racemization Suppression | Stability to TFA (50%) | Deprotection Conditions | Key Side Reactions / Issues | Ideal Application |
| Nim-DNP | Nτ | Excellent | Stable | Thiolysis (pre-cleavage) | Requires extra orthogonal step | Long, complex peptides; sequences with high racemization risk. |
| Nim-Tos | Nτ | Good | Stable | HF, HOBt | Premature removal by HOBt | Short peptides; Histidine near N-terminus; HOBt-free coupling methods. |
| Nim-Bom | Nπ | Superior | Stable | HF | Incomplete Nα-Boc removal; Formaldehyde release | Peptides where absolute stereochemical purity is critical; known difficult couplings. |
| Nim-Trt | Nτ | Poor | Labile | TFA / HF | Offers little protection after first coupling | Syntheses where only prevention of side-chain acylation is needed and racemization is not a concern. |
Senior Scientist Recommendation:
-
For routine, short peptides , Boc-His(Tos)-OH is often a cost-effective and adequate choice, provided that HOBt-generating coupling reagents are avoided.
-
For long, challenging syntheses where reliability is paramount, Boc-His(DNP)-OH is the workhorse. The extra deprotection step is a small price for the security it provides.
-
When a peptide sequence is exceptionally prone to racemization or is intended for therapeutic use where stereochemical purity is non-negotiable, Boc-His(Bom)-OH is the unequivocal choice, despite its cost and the need for optimized deprotection protocols.[5]
Experimental Protocol: Comparative Synthesis of a Model Tripeptide
To empirically validate the performance of different protecting groups, we describe a protocol for the synthesis of a model peptide, H-Tyr-His-Ala-NH₂ , on a p-methylbenzhydrylamine (MBHA) resin. This allows for a direct comparison under identical conditions.
Materials and Reagents
-
MBHA Resin (0.5-1.0 mmol/g substitution)
-
Boc-Ala-OH, Boc-Tyr(2-Br-Z)-OH
-
Boc-His(DNP)-OH, Boc-His(Tos)-OH, Boc-His(Bom)-OH
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF) - peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) and HF apparatus
-
Scavengers: Anisole, Thiophenol (for DNP removal)
-
Diethyl ether, Acetonitrile, Water (HPLC grade)
Workflow Visualization
Caption: A single cycle of Boc-SPPS for peptide chain elongation.
Step-by-Step Methodology
-
Resin Preparation & First Amino Acid Coupling:
-
Swell MBHA resin (1.0 g) in DCM for 30 min in a peptide synthesis vessel.
-
Couple Boc-Ala-OH (3 equiv.) using HBTU (3 equiv.) and DIEA (6 equiv.) in DMF for 2 hours.
-
Wash the resin and perform a Kaiser test to confirm the absence of free amines.
-
-
Peptide Elongation (Synthesis Cycle for Histidine):
-
Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).
-
Washes: Wash with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Neutralization: Treat with 10% DIEA in DCM (2 x 2 min).
-
Washes: Wash with DCM (3x) and DMF (3x).
-
Coupling: In parallel syntheses, couple Boc-His(DNP)-OH, Boc-His(Tos)-OH, or Boc-His(Bom)-OH (3 equiv.) using HBTU (3 equiv.) and DIEA (6 equiv.) in DMF. Allow to react for 2 hours.
-
Washes: Wash with DMF (3x) and DCM (3x).
-
-
Peptide Elongation (Final Residue - Tyrosine):
-
Repeat the synthesis cycle steps (Deprotection, Washes, Neutralization, Washes) as described above. For the synthesis using Boc-His(Bom)-OH, extend the deprotection time to 1 x 2 min, 1 x 40 min.
-
Couple Boc-Tyr(2-Br-Z)-OH (3 equiv.) using HBTU/DIEA for 2 hours.
-
Perform a final Nα-Boc deprotection.
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
-
Special Deprotection (for DNP group only):
-
For the resin from the Boc-His(DNP)-OH synthesis, swell in DMF.
-
Treat with 20% thiophenol in DMF for 2 hours.
-
Wash extensively with DMF and DCM, then dry the resin.
-
-
Final Cleavage and Analysis:
-
Treat each dried peptide-resin with anhydrous HF containing 10% anisole as a scavenger at 0°C for 1 hour.
-
Evaporate the HF. Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge, wash the peptide pellet with ether, and dry.
-
Analyze the crude peptides by RP-HPLC to determine purity and by mass spectrometry to confirm identity. Use a chiral amino acid analysis method to quantify the percentage of D-His isomer formation.
-
This comparative experiment will provide clear, quantitative data on the purity and racemization levels associated with each protecting group, allowing for an informed, evidence-based decision for your future synthesis projects.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Histidine Racemization: A Comparative Guide to Protected Histidines
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the incorporation of histidine presents a persistent and formidable challenge: its high propensity for racemization. This loss of stereochemical integrity at the α-carbon can severely compromise the biological activity and therapeutic efficacy of a synthetic peptide. The selection of an appropriate protecting group for the imidazole side chain is therefore a critical decision in the strategic design of any peptide synthesis protocol. This in-depth guide provides an objective, data-driven comparison of Boc-D-His(Tos)-OH versus other commonly employed protected histidines, offering field-proven insights to inform your synthetic strategy.
The Specter of Racemization: Understanding the Histidine Conundrum
The unique chemical nature of histidine's imidazole ring is the root cause of its susceptibility to racemization. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the proton from the α-carbon during the carboxyl group activation step of peptide coupling.[1][2] This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of the desired L- or D-isomer and its unwanted enantiomer, thereby diminishing the stereochemical purity of the final peptide product.[1]
The choice of the imidazole protecting group is a pivotal parameter in mitigating this undesirable side reaction. An ideal protecting group should effectively suppress the basicity of the π-nitrogen without introducing other complications into the synthesis, such as steric hindrance or the need for harsh, non-orthogonal deprotection steps.
A Comparative Analysis of Protected Histidines: Performance Under Scrutiny
While the principles of racemization apply to both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS), a wealth of quantitative, head-to-head comparative data is more readily available for Fmoc-protected derivatives. This data, however, provides invaluable insights into the effectiveness of different protection strategies that are directly applicable to their Boc-protected counterparts.
Quantitative Comparison of Racemization Levels in Fmoc-SPPS
The following table summarizes experimental data on the percentage of D-histidine formation for various Fmoc-protected histidine derivatives under different coupling conditions. This data clearly illustrates the dramatic impact of the side-chain protecting group on stereochemical integrity, particularly at elevated temperatures common in microwave-assisted SPPS.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | [3] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 | [3] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16 | [3] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81 | [3] |
Key Observations from Fmoc-SPPS Data:
-
Superiority of Nπ-Boc Protection: The data unequivocally demonstrates that protecting the π-nitrogen of the imidazole ring with a Boc group significantly suppresses racemization compared to the traditional τ-nitrogen protection afforded by the trityl (Trt) group.[3]
-
Impact of Temperature: Elevated temperatures dramatically increase the rate of racemization for Fmoc-His(Trt)-OH, while the racemization of Fmoc-His(Boc)-OH remains substantially lower, making it a more robust choice for accelerated synthesis protocols.[3]
Performance Evaluation of Boc-Protected Histidines
While direct, side-by-side quantitative data for Boc-protected histidines is less prevalent in the literature, we can infer performance trends based on the nature of the protecting groups and the extensive knowledge base from Fmoc-SPPS.
-
Boc-His(Tos)-OH (Tosyl): The tosyl group is an electron-withdrawing group that reduces the basicity of the imidazole ring, thereby offering a degree of protection against racemization. However, the Tos group can be labile to the nucleophilic additives, such as 1-hydroxybenzotriazole (HOBt), that are often used in coupling reactions to... you guessed it, suppress racemization. This lability makes Boc-His(Tos)-OH a more suitable choice for the synthesis of shorter peptides or for introducing histidine near the N-terminus, where the number of subsequent coupling and deprotection cycles is limited. It is generally considered a cost-effective but less secure option for complex syntheses.[4][]
-
Boc-His(Trt)-OH (Trityl): As with its Fmoc counterpart, the trityl group in Boc-His(Trt)-OH is attached to the τ-nitrogen, leaving the problematic π-nitrogen unprotected and free to catalyze racemization. While the bulky Trt group effectively prevents side-chain acylation, it offers minimal protection against the loss of stereochemical integrity. Consequently, its use is generally recommended only when coupling can be performed under mild conditions (e.g., low temperatures) and for non-critical positions in the peptide sequence.
-
Boc-His(Dnp)-OH (2,4-Dinitrophenyl): The Dnp group is a strong electron-withdrawing group that provides robust protection against racemization by significantly reducing the basicity of the imidazole ring. It is highly stable to the acidic conditions of Boc-SPPS. However, its removal requires a separate, orthogonal thiolysis step (e.g., with thiophenol), which adds complexity to the overall synthetic workflow.[4][6]
-
Boc-His(Boc)-OH (Di-Boc): The use of a Boc group to protect the side chain offers a significant advantage in racemization suppression, as demonstrated by the Fmoc-His(Boc)-OH data. The electron-withdrawing nature of the urethane linkage effectively deactivates the imidazole ring. A key consideration for Boc-His(Boc)-OH is the lability of the side-chain Boc group to the repetitive TFA treatments used for Nα-Boc deprotection. This can lead to premature deprotection and subsequent side reactions. Therefore, its application is often best suited for the synthesis of short peptides or for the introduction of histidine at the N-terminal region of the peptide.
Mechanistic Insights: The "Why" Behind Protecting Group Efficacy
The varied performance of these protecting groups can be rationalized by examining their influence on the key step in the racemization pathway: the abstraction of the α-proton by the imidazole π-nitrogen.
Caption: Mechanism of histidine racemization.
Protecting groups that are electron-withdrawing, such as Tos, Dnp, and Boc, decrease the electron density on the imidazole ring, thereby reducing the basicity of the π-nitrogen and its ability to abstract the α-proton. Protecting groups that are placed directly on the π-nitrogen, such as in some specialized derivatives like Boc-His(Bom)-OH (Benzyloxymethyl), provide a direct steric block, physically preventing the nitrogen from participating in the proton abstraction.[4] Conversely, the Trt group on the τ-nitrogen offers no electronic deactivation or steric hindrance to the π-nitrogen, leaving it fully capable of catalyzing racemization.
Experimental Protocol: A Self-Validating System for Quantifying Histidine Racemization
To empirically determine the optimal protected histidine for your specific application, it is advisable to perform a comparative study using a model peptide. The following protocol outlines a robust workflow for synthesizing a model peptide and quantifying the level of histidine racemization via chiral HPLC analysis.
I. Synthesis of a Model Peptide (e.g., Ac-Tyr-Gly-His-Phe-Leu-NH₂)
This protocol describes the manual synthesis of a model hexapeptide using Boc-SPPS to evaluate the racemization of a single histidine residue.
-
Resin Preparation:
-
Swell 100 mg of MBHA resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
-
Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.
-
Agitate for 2 minutes, drain, and repeat for 20 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DMF (3x).
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each).
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.
-
Add DIPEA (6 equivalents) and immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (5x).
-
-
Iterative Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence. When coupling the histidine residue, use the different protected derivatives (Boc-His(Tos)-OH, Boc-His(Trt)-OH, etc.) in separate, parallel syntheses.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1 hour at 0°C.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the crude peptide.
-
II. Analysis of Racemization by Chiral HPLC
Caption: Experimental workflow for racemization analysis.
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the crude peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the HCl to dryness.
-
-
Derivatization with Marfey's Reagent (FDAA):
-
Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Data Analysis:
-
The diastereomeric derivatives of the L- and D-histidine will be separated on the C18 column.
-
Integrate the peak areas corresponding to the L-His and D-His adducts.
-
Calculate the percentage of racemization as: % Racemization = [Area(D-His) / (Area(D-His) + Area(L-His))] * 100.
-
Conclusion and Recommendations
The selection of a side-chain protecting group for histidine is a critical decision that profoundly impacts the stereochemical purity of a synthetic peptide. While the traditional and cost-effective Boc-His(Trt)-OH and Boc-His(Tos)-OH may be suitable for routine or non-critical applications, they carry a significant risk of racemization, particularly under forcing conditions.
For the synthesis of therapeutic peptides or other high-value products where stereochemical purity is paramount, the use of protecting groups that electronically deactivate the imidazole ring, such as Boc or Dnp, is strongly recommended. The extensive quantitative data from Fmoc-SPPS provides compelling evidence for the superior performance of Nπ-Boc protection in suppressing racemization. While this comes with considerations of lability (for Boc-His(Boc)-OH) or a more complex workflow (for Boc-His(Dnp)-OH), the investment in a more robust protecting group strategy is often justified by the significant reduction in difficult-to-separate diastereomeric impurities, leading to higher purity, improved biological activity, and a more streamlined purification process.
References
A Senior Application Scientist's Guide to Protected Histidine: A Cost-Benefit Analysis of Boc-D-His(Tos)-OH
For researchers, scientists, and drug development professionals engaged in Boc-based Solid-Phase Peptide Synthesis (SPPS), the incorporation of histidine represents a persistent synthetic challenge. The unique reactivity of its imidazole side chain makes it highly susceptible to racemization and side reactions during coupling, which can critically compromise the purity, yield, and biological activity of the final peptide. The choice of protecting group for this side chain is therefore a pivotal decision in any synthesis strategy.
This guide provides an in-depth, objective comparison of Boc-D-His(Tos)-OH against its primary alternatives. We will dissect the performance, costs, and workflows associated with each, grounded in mechanistic principles and experimental data, to empower you to make the most informed choice for your specific application.
The Histidine Problem: A Racemization-Prone Residue
Histidine is notoriously difficult to incorporate in peptide synthesis due to its high propensity for racemization during the carboxyl group activation step required for peptide bond formation.[1][2] The underlying mechanism involves the lone pair of electrons on the π-nitrogen of the imidazole ring, which can function as an intramolecular base. This nitrogen can abstract the α-proton of the activated amino acid, leading to a planar, achiral intermediate that subsequently loses its stereochemical integrity upon reprotonation.[1][3] Therefore, effective protection of the imidazole side chain is non-negotiable for synthesizing high-purity peptides.
Deep Dive: The Profile of this compound
This compound features a tosyl (p-toluenesulfonyl) group protecting the τ-nitrogen (N-im) of the imidazole ring. Historically, it has been a common, cost-effective choice in Boc-SPPS.
-
Advantages :
-
Cost-Effectiveness : Generally, it is one of the more economical protected histidine derivatives available.[2]
-
Commercial Availability : It is readily available from numerous suppliers.
-
-
Disadvantages & Risks :
-
High Racemization Risk : The electron-withdrawing nature of the tosyl group is often insufficient to fully suppress the basicity of the imidazole ring, making it prone to racemization, especially with extended activation times.[2]
-
Harsh Deprotection : The tosyl group is robust and requires strong, hazardous acids like anhydrous hydrogen fluoride (HF) for cleavage.[4][5] This necessitates specialized, corrosion-resistant equipment and stringent safety protocols.
-
Instability to HOBt : A significant drawback is the lability of the Tosyl group to 1-Hydroxybenzotriazole (HOBt), a common additive in carbodiimide-mediated coupling reactions used to... you guessed it, suppress racemization.[6][7] This incompatibility forces the omission of HOBt during the coupling step of this compound, paradoxically increasing the risk of the very side reaction one seeks to avoid.
-
Side Reactions During Cleavage : During HF cleavage, the released tosyl group can act as an electrophile and cause side reactions, particularly the modification of sensitive tryptophan residues.[6] This requires the addition of specific scavengers like thioanisole to the cleavage cocktail.[6]
-
Typical Workflow for this compound
The following diagram outlines the critical steps and considerations when using this compound in a standard Boc-SPPS workflow.
Caption: Workflow for peptide synthesis using this compound.
The Alternatives: A Comparative Analysis
Several alternatives to this compound exist, each with a distinct profile of protection chemistry, deprotection requirements, racemization suppression, and cost.
-
Boc-D-His(Dnp)-OH : Utilizes the 2,4-dinitrophenyl (Dnp) group. The strong electron-withdrawing nature of the Dnp group provides excellent suppression of racemization.[2] It is stable to strong acids like TFA and HF, requiring an orthogonal deprotection step using a nucleophile like thiophenol in DMF.[8][9] While effective, this adds a step to the workflow, and the thiolysis byproducts are intensely colored, which can complicate visual monitoring.[8]
-
Boc-D-His(Bom)-OH : Features a benzyloxymethyl (Bom) group protecting the π-nitrogen (N-pi). This is highly effective at preventing racemization by sterically and electronically blocking the intramolecular base catalysis mechanism.[2][6] However, it is generally the most expensive option due to a more complex synthesis.[6] Like the Tosyl group, it is removed with strong acid (HF), but its cleavage releases formaldehyde, which necessitates specific scavengers in the cleavage cocktail to prevent side reactions.[2]
-
Boc-D-His(Trt)-OH : The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group. It provides moderate protection against racemization. Its primary advantage is its lability to standard TFA solutions used for Nα-Boc removal, which simplifies the final cleavage step. However, this also means it is not fully stable during repeated TFA deprotection cycles in a long synthesis, potentially leading to premature deprotection.
Head-to-Head Performance Data
The choice of a protected histidine derivative directly impacts key outcomes of the synthesis. The following table summarizes the critical performance parameters.
| Parameter | This compound | Boc-D-His(Dnp)-OH | Boc-D-His(Bom)-OH | Boc-D-His(Trt)-OH |
| Racemization Risk | High[2] | Very Low[2] | Very Low[2][6] | Moderate to High[10] |
| Side-Chain Deprotection | Anhydrous HF[4][5] | Thiophenol/DMF (Orthogonal)[8] | Anhydrous HF[2] | TFA (Acid-labile)[6] |
| HOBt Compatibility | No (Labile)[6][7] | Yes | Yes | Yes |
| Key Side Reactions | Tryptophan modification during HF cleavage.[6] | Formation of colored byproducts.[8] | Formaldehyde release during HF cleavage.[2] | Premature deprotection with repeated TFA cycles. |
| Relative Cost Index |
|
|
|
|
| Workflow Complexity | High (Requires HF apparatus) | Moderate (Requires extra deprotection step) | High (Requires HF apparatus & specific scavengers) | Low to Moderate |
Cost Index is a qualitative comparison based on typical market pricing, where '
' is most cost-effective.
Experimental Protocols
To provide a practical context, here are condensed, step-by-step methodologies for key workflows. Safety Precaution : All operations involving hazardous reagents like TFA and anhydrous HF must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
Protocol A: Standard Coupling of this compound
-
Resin Preparation : Start with the peptide-resin having a free N-terminal amine, swollen in Dichloromethane (DCM).
-
Amino Acid Activation : In a separate vessel, dissolve this compound (3 eq.) and a coupling reagent like HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) to begin pre-activation. Crucially, do not add HOBt.
-
Coupling : Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring : Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), recouple.
-
Washing : Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
Protocol B: HF Cleavage and Deprotection of a Tos-Protected Peptide
-
Resin Preparation : Thoroughly dry the final peptide-resin under high vacuum for several hours.
-
Apparatus Setup : Place the dried resin (e.g., 1 gram) into a Kel-F reaction vessel of a dedicated HF cleavage apparatus.
-
Scavenger Addition : Add the appropriate scavenger cocktail to the vessel. For a peptide containing Trp and protected with Arg(Tos), a typical mixture is p-cresol (1 mL) and thioanisole (1 mL).[6]
-
HF Distillation : Cool the reaction vessel to -5 to 0°C using an ice-salt bath. Carefully distill anhydrous HF (approx. 9 mL) into the vessel.
-
Reaction : Stir the mixture at 0°C for 1-2 hours. The reaction temperature is critical; lower temperatures can result in incomplete removal of the Tos group from arginine residues.[4]
-
HF Removal : Evaporate the HF under a slow, steady stream of nitrogen gas, keeping the vessel cooled.
-
Peptide Precipitation : Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude product and remove organic scavengers.
-
Extraction & Lyophilization : Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude peptide powder.
Decision Framework: Which Protected Histidine Should You Choose?
The optimal choice is not universal but depends on the specific priorities of the project, including the peptide's sequence, the scale of the synthesis, available equipment, and budget.
Caption: Decision logic for selecting a protected D-histidine derivative.
Conclusion and Recommendation
The cost-benefit analysis reveals that This compound occupies a precarious position in modern peptide synthesis. While its low initial cost is attractive, this benefit is frequently negated by significant risks, including a high propensity for racemization, incompatibility with HOBt, and the requirement for hazardous HF cleavage.[2][6][7] The potential for failed syntheses or costly, difficult purifications often outweighs the upfront savings.
For researchers where stereochemical purity is paramount to biological function, Boc-D-His(Bom)-OH stands out as the premium, albeit most expensive, choice for its superior ability to suppress racemization.[2][6] A more balanced and highly recommended alternative is Boc-D-His(Dnp)-OH . It provides excellent racemization suppression comparable to Bom-protection but avoids the need for HF, substituting it with a straightforward, albeit additional, orthogonal thiolysis step.[2][8] For short, non-critical sequences where simplicity and cost are the primary drivers and an HF apparatus is unavailable, Boc-D-His(Trt)-OH can be a viable option, provided the risk of premature deprotection and moderate racemization is acceptable.
Ultimately, investing in a more robust protecting group strategy from the outset is a more scientifically and economically sound approach than contending with the downstream consequences of a failed synthesis using a suboptimal building block like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Protecting Group Strategy in Solid-Phase Peptide Synthesis: Impact on Final Peptide Yield and Purity
For researchers, scientists, and drug development professionals navigating the intricate world of synthetic peptide production, the choice of a protecting group strategy is a foundational decision that profoundly dictates the success of a project. This choice directly influences the final yield, purity, and even the feasibility of synthesizing complex peptide sequences. In the realm of solid-phase peptide synthesis (SPPS), the two dominant methodologies are defined by their use of either the fluorenylmethyloxycarbonyl (Fmoc) or the tert-butoxycarbonyl (Boc) protecting group for the α-amino function of the amino acids.
This comprehensive guide provides an in-depth, objective comparison of the Fmoc and Boc strategies. It moves beyond a simple list of pros and cons to explore the underlying chemical principles, their practical implications for peptide yield and purity, and provides detailed experimental protocols. The aim is to equip the reader with the necessary knowledge to make an informed and strategic choice for their specific synthetic challenge.
The Principle of Orthogonality: The Cornerstone of Modern Peptide Synthesis
Successful solid-phase peptide synthesis hinges on the principle of orthogonal protection.[1] This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled elongation of the peptide chain.[1][][3] A typical SPPS workflow involves three classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are cleaved at each cycle of amino acid addition.[]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are removed during the final cleavage of the peptide from the solid support.
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the other protecting groups.[]
The two primary orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches, named for the temporary Nα-protecting group and the family of permanent side-chain protecting groups, respectively.[4]
A Tale of Two Chemistries: Fmoc vs. Boc
The fundamental difference between the Fmoc and Boc strategies lies in the lability of the Nα-protecting group. The Fmoc group is base-labile, while the Boc group is acid-labile.[3] This seemingly simple difference has cascading effects on the entire synthetic process, from the choice of resin and side-chain protecting groups to the conditions for final cleavage and the potential for side reactions.
The Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc strategy has become the predominant approach in modern SPPS, particularly in research and automated synthesis.[5][6] It is characterized by its milder deprotection conditions and true orthogonality.[3][7]
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by a secondary amine base, typically a solution of 20-50% piperidine in N,N-dimethylformamide (DMF).[8][9]
-
Side-Chain Protection: Acid-labile tert-butyl (tBu)-based protecting groups are commonly used for side chains.[]
-
Final Cleavage: A strong acid, most often trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[10]
Advantages of the Fmoc Strategy:
-
Milder Deprotection: The use of a mild base for deprotection preserves acid-sensitive functionalities within the peptide sequence, making it ideal for the synthesis of phosphopeptides and glycoproteins.[3][4]
-
True Orthogonality: The base-labile Fmoc group and acid-labile side-chain protecting groups are fully orthogonal, allowing for selective deprotection and modification of side chains.[3][7]
-
Amenable to Automation: The milder conditions and the ability to monitor Fmoc deprotection via UV absorbance make this strategy highly suitable for automated peptide synthesizers.[3][6]
-
Safer Final Cleavage: The use of TFA for final cleavage avoids the need for the highly hazardous and corrosive hydrofluoric acid (HF) required in the Boc strategy.[5]
Disadvantages of the Fmoc Strategy:
-
Aggregation: For long or hydrophobic sequences, aggregation of the growing peptide chain can be a significant issue, leading to incomplete reactions and lower yields.[3][11]
-
Base-Labile Side Reactions: The repetitive use of piperidine can lead to side reactions such as aspartimide formation.[3][12]
-
Cost: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.[3]
The Boc/Bzl Strategy: The Classic and Robust Approach
The Boc strategy, the original method developed by Merrifield, is a robust and well-established technique that remains valuable for specific applications, particularly for long and difficult sequences.[][13]
-
Nα-Protection: The tert-butoxycarbonyl (Boc) group is removed by treatment with a moderately strong acid, typically TFA.[][13]
-
Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal, are used for side-chain protection.[1]
-
Final Cleavage: A very strong acid, such as HF or trifluoromethanesulfonic acid (TFMSA), is required for the final cleavage and deprotection.[4][10]
Advantages of the Boc Strategy:
-
Reduced Aggregation: The protonation of the N-terminus after each deprotection step can help to disrupt interchain hydrogen bonding and reduce aggregation, making it a better choice for long or hydrophobic sequences.[11][14]
-
Lower Risk of Racemization: For sensitive residues like histidine, the Boc strategy can offer a lower risk of racemization.[3]
-
Cost-Effective: Boc-protected amino acids and some of the bulk reagents can be less expensive.[5]
Disadvantages of the Boc Strategy:
-
Harsh Deprotection: The repetitive use of TFA for deprotection can lead to the degradation of sensitive peptides.[3]
-
Hazardous Final Cleavage: The requirement for HF for final cleavage necessitates specialized, corrosion-resistant equipment and stringent safety protocols.[3][5]
-
Quasi-Orthogonality: The Boc/Bzl strategy is considered semi-orthogonal because both the Nα and side-chain protecting groups are removed by acid, albeit of different strengths. This limits the options for selective side-chain manipulations.[3][4]
Quantitative Impact on Peptide Yield and Purity
While the choice of protecting group strategy is often dictated by the specific peptide sequence, a general comparison of their performance in terms of yield and purity can be made.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | References |
| Typical Yield per Step | >99% | High, but can be affected by aggregation | [5][] |
| Crude Purity (General) | Often higher for routine peptides due to milder conditions | Can be higher for aggregation-prone sequences | [14] |
| Automation Friendliness | Highly amenable | Less common in modern automated synthesizers | [5] |
| Safety Considerations | Avoids highly corrosive HF | Requires specialized apparatus for HF handling | [5] |
| Cost of Amino Acids | Generally more expensive | Generally less expensive | [5] |
Case Study: Synthesis of "Difficult Sequences"
The synthesis of aggregation-prone peptides, such as the amyloid beta (Aβ) peptide, provides a practical example of the challenges and outcomes associated with each strategy. For these "difficult sequences," the choice of protecting group can significantly impact the final yield and purity.[5] While direct comparative data in a single study is often lacking, it is generally acknowledged that for such sequences, Boc chemistry can sometimes offer advantages due to the protonation of the N-terminus in the acidic deprotection step, which can reduce aggregation.[5][14]
Experimental Protocols
The following are generalized, step-by-step protocols for a single cycle of amino acid addition in manual solid-phase peptide synthesis for both Fmoc and Boc strategies.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.[3]
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash.[3]
-
Drain the solution.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3-5 times).
-
-
Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DCM for 5-10 minutes. Wash the resin with DCM (3-5 times).
-
Amino Acid Coupling:
-
In a separate vessel, activate the Boc-protected amino acid (3-5 equivalents) with a coupling reagent such as DCC/HOBt in DCM or DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.
Conclusion: Making the Strategic Choice
The choice between Fmoc and Boc protecting group strategies is a critical decision in peptide synthesis that depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.[5] The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.[5] However, the classic Boc/Bzl strategy remains a powerful tool, especially for the synthesis of long and aggregation-prone peptides where its unique chemical properties can lead to higher yields and purities. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is paramount for the successful and efficient synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Histidine Protection in Peptide Synthesis: A Comparative Analysis of HPLC Profiles
For researchers, scientists, and drug development professionals immersed in the world of solid-phase peptide synthesis (SPPS), the incorporation of histidine is a well-known synthetic chokepoint. The unique imidazole side chain of histidine, while vital for the biological function of many peptides, is also the source of significant synthetic challenges.[1] Its nucleophilic nature can lead to side reactions, but most critically, it catalyzes the racemization of the α-carbon during amino acid activation, leading to the incorporation of the D-enantiomer into the growing peptide chain.[2][3][4] This loss of stereochemical integrity can drastically alter or eliminate the peptide's biological activity, making the choice of a side-chain protecting group a decision of paramount importance.[1][2]
This guide provides an in-depth, objective comparison of the performance of peptides synthesized using various Nα-Fmoc-histidine derivatives, with a sharp focus on their resulting HPLC profiles. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to select the optimal histidine building block for your specific synthetic needs, whether you are prioritizing speed, purity, or cost-effectiveness.
The Core Challenge: Histidine Racemization
The primary mechanism for histidine racemization during peptide synthesis involves the π-nitrogen of the imidazole ring acting as an intramolecular base.[5][6] During the carboxyl activation step required for amide bond formation, this nitrogen can abstract the α-proton. This abstraction forms an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired L-histidine and the undesired D-histidine enantiomer in the peptide sequence.[6][7]
The choice of side-chain protecting group is our primary defense against this deleterious side reaction. An effective protecting group must not only prevent side-chain acylation but also suppress the basicity of the imidazole ring to preserve the stereochemical integrity of the histidine residue.[4]
Caption: Simplified mechanism of histidine racemization and its mitigation.
Performance Comparison: A Data-Driven Look at Histidine Derivatives
The most common strategy in Fmoc-SPPS involves protecting the histidine side chain with a trityl (Trt) group, yielding Fmoc-His(Trt)-OH. While widely used and cost-effective, it offers only steric hindrance and is notoriously prone to significant racemization, especially under forcing conditions like elevated temperatures used in microwave-assisted synthesis.[1][8][9][10]
To counter this, derivatives with electron-withdrawing groups on the imidazole ring, such as the tert-Butoxycarbonyl (Boc) group in Fmoc-His(Boc)-OH, have been developed. These groups reduce the basicity of the imidazole nitrogen, thereby suppressing racemization.[4][8]
The following tables summarize quantitative data comparing the performance of these key derivatives.
Table 1: Racemization Levels of Histidine Derivatives Under Various Coupling Conditions
| Fmoc-Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8 | [11] |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18 | [11] |
| Fmoc-His(Trt)-OH | 90°C, 2 min coupling (Microwave) | >16 | [11] |
| Fmoc-His(Boc)-OH | 90°C, 2 min coupling (Microwave) | 0.81 | [11] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 | [1][9] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 | [1][9] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6 | [1][9] |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8 | [9] |
Note: Fmoc-His(MBom)-OH is included as another example of a derivative designed to suppress racemization, though it is often more expensive than Fmoc-His(Boc)-OH.[9]
The data unequivocally demonstrates that for syntheses where stereochemical purity is critical, particularly when using elevated temperatures to accelerate coupling, Fmoc-His(Boc)-OH is the superior choice over the traditional Fmoc-His(Trt)-OH.[7] The dramatic reduction in D-isomer formation translates directly to a cleaner crude product, simplifying purification and increasing the yield of the biologically active peptide.
Interpreting the HPLC Profile: From Crude to Pure
The HPLC chromatogram of a crude peptide provides a visual representation of the synthesis quality. An ideal synthesis utilizing a racemization-suppressing histidine derivative will show a dominant peak for the target peptide and minimal side peaks. Conversely, using a derivative prone to racemization, such as Fmoc-His(Trt)-OH, often results in a noticeable diastereomeric impurity peak, which may co-elute or appear very close to the main product peak, complicating purification.[12]
Table 2: Expected HPLC Profile Characteristics
| Feature | Peptide Synthesized with Fmoc-His(Trt)-OH | Peptide Synthesized with Fmoc-His(Boc)-OH |
| Main Product Peak | Major peak, but purity is often compromised. | Dominant, sharp peak indicating high purity. |
| Racemization Impurity | Often a significant peak (D-His diastereomer), potentially close to or co-eluting with the main peak. | Minimal to non-existent D-His diastereomer peak. |
| Other Impurities | Standard synthesis-related impurities (e.g., deletion sequences, incomplete deprotection).[13] | Standard synthesis-related impurities, but overall cleaner profile due to fewer side reactions at the His residue. |
| Purification Effort | Can be challenging, may require specialized chromatography to separate diastereomers. | Simpler and more efficient purification. |
Experimental Protocols
To ensure reproducibility and provide a practical framework, the following sections detail the methodologies for peptide synthesis and analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model peptide to compare the incorporation of different histidine derivatives.
Objective: To synthesize a crude peptide under controlled conditions to evaluate the impact of the histidine protecting group on the final HPLC profile.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH)
-
Coupling reagents: HCTU, N,N'-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[10][14]
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Swell Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[3]
-
Amino Acid Coupling (Non-Histidine): Dissolve the Fmoc-amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Histidine Coupling: For the histidine incorporation step, use either Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH in separate, parallel syntheses, keeping all other conditions identical.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[10][14]
-
Peptide Precipitation: Filter the cleavage solution away from the resin and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry the final product.[1][15]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: HPLC Analysis of Crude Peptide
This protocol describes a standard method for analyzing the crude peptide to assess purity and identify racemization products.
Objective: To generate a comparative HPLC profile of the crude peptides synthesized with different histidine derivatives.
Methodology:
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in Mobile Phase A or a suitable solvent (e.g., water/acetonitrile mixture). Filter the sample through a 0.22 µm filter before injection.[1]
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][11]
-
Gradient: A linear gradient from 5% to 65% of Mobile Phase B over 30 minutes is a typical starting point. This may need to be optimized depending on the peptide's hydrophobicity.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).[11][14]
-
-
Data Analysis:
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the crude purity by dividing the area of the main product peak by the total area of all peaks.
-
Identify the peak corresponding to the D-His diastereomer (if present). It will have the same mass as the main product but a slightly different retention time.
-
Quantify the percentage of racemization by comparing the peak area of the D-His diastereomer to the sum of the areas of both the main product and the diastereomer peaks.
-
Conclusion and Recommendations
-
Fmoc-His(Trt)-OH , while a common and economical choice, poses a significant and often unacceptable risk of racemization, particularly when using heat or extended coupling times. This leads to complex crude HPLC profiles and challenging purifications.[7][10]
-
Fmoc-His(Boc)-OH offers vastly superior protection against racemization.[2][4][11] Its use results in significantly cleaner crude products, simplifies purification, and ultimately yields a higher quantity of the desired, biologically active L-peptide.
As a Senior Application Scientist, my recommendation is unequivocal. For any synthesis where stereochemical integrity is paramount—especially for therapeutic candidates, long or complex sequences, or syntheses employing microwave heating—Fmoc-His(Boc)-OH is the superior and strongly recommended choice. While the initial cost per gram may be higher, the savings in purification time, increased yield of the correct isomer, and confidence in the final product's biological activity provide a compelling return on investment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
A Researcher's Guide to Boc-D-His(Tos)-OH: Navigating Applications and Limitations in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of histidine into peptide sequences presents a unique set of challenges. The imidazole side chain of histidine is a frequent culprit in side reactions, most notably racemization, which can compromise the stereochemical integrity and biological activity of the final peptide. The choice of protecting group for this side chain is therefore a critical decision in solid-phase peptide synthesis (SPPS).
This guide provides an in-depth comparison of Nα-Boc-D-His(im-Tos)-OH (Boc-D-His(Tos)-OH), a commonly used protected D-histidine derivative, with its alternatives in Boc-based SPPS. We will explore its applications, limitations, and provide experimental insights to guide your synthetic strategy.
The Double-Edged Sword: Understanding the Boc and Tosyl Protecting Groups
This compound features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the tosyl (Tos) group on the imidazole side chain. The Boc group is a standard, acid-labile protecting group in Boc-SPPS, readily cleaved by acids like trifluoroacetic acid (TFA) during the iterative deprotection steps.[1]
The tosyl group, a sulfonyl-based protection, is employed to mitigate the nucleophilicity of the imidazole ring, thereby reducing the risk of side-chain acylation.[2] However, the electron-withdrawing nature of the tosyl group is only moderately effective at suppressing racemization.[3] This makes this compound a cost-effective option, but one that requires careful consideration of coupling conditions to maintain stereochemical purity.[3]
Performance in Peptide Synthesis: A Comparative Analysis
The selection of a histidine protecting group in Boc-SPPS is a balance between racemization suppression, ease of deprotection, and cost. While extensive quantitative head-to-head studies in Boc chemistry are less common than in Fmoc chemistry, a clear performance trend can be established based on the nature of the protecting groups.
| Histidine Derivative | Protection Strategy | Racemization Risk | Key Advantages | Key Disadvantages |
| This compound | Nτ-Tos (Sulfonyl) | High | Cost-effective, commercially available.[3] | Prone to racemization, especially with HOBt.[2][3] The tosyl group is labile to HOBt.[2][3] |
| Boc-D-His(Boc)-OH | Nτ-Boc (Urethane) | Moderate | Simultaneous deprotection of Nα-Boc and side-chain Boc with strong acid.[4] | Side-chain Boc can be prematurely removed during iterative Nα-Boc deprotection, limiting its use to short peptides.[4] |
| Boc-D-His(Dnp)-OH | Nτ-Dnp (Aryl) | Low | Robust protection, stable to TFA, excellent suppression of racemization.[3][4] | Requires a separate, orthogonal deprotection step using thiolysis (e.g., thiophenol), adding complexity.[3][4] |
| Boc-D-His(Bom)-OH | Nπ-Bom (Alkoxymethyl) | Very Low | Highly effective at suppressing racemization by protecting the π-nitrogen.[3] | Higher cost due to more complex synthesis.[3] Cleavage with strong acids releases formaldehyde.[3] |
Expert Insight: The high racemization risk associated with this compound stems from the fact that the tosyl group is on the τ-nitrogen, leaving the π-nitrogen of the imidazole ring as a potential intramolecular base to abstract the α-proton of the activated amino acid, leading to a loss of stereochemistry.[3] Derivatives with π-nitrogen protection, such as Boc-D-His(Bom)-OH, are significantly more effective at preventing this side reaction.[3]
Applications of this compound
Despite its limitations, this compound remains a valuable building block in peptide chemistry, particularly for:
-
Synthesis of short peptides: Where the risk of cumulative racemization is lower.[1][2]
-
Incorporation of D-histidine for enhanced stability: The inclusion of D-amino acids can increase the proteolytic stability of therapeutic peptides.[5]
-
Cost-effective synthesis: It is a more economical option compared to derivatives with more complex protecting groups like Bom.[3]
-
Development of peptidomimetics and diverse peptide structures: Its versatility allows for its use in creating linear, cyclic, and branched peptides.[5]
While specific examples of blockbuster drugs synthesized using this compound are not prominently featured in publicly available literature, its properties make it a viable candidate for the research and development phase of peptide-based therapeutics where cost and availability are significant factors.
Key Limitations and Mitigation Strategies
The primary limitation of this compound is its susceptibility to racemization. This is significantly exacerbated by the use of 1-hydroxybenzotriazole (HOBt) as a coupling additive, as the tosyl group is labile to HOBt.[2][3]
Mitigation Strategy: HOBt-Free Coupling Protocol
To minimize racemization when using this compound, it is crucial to employ a coupling protocol that avoids HOBt.
Experimental Protocol: HOBt-Free Coupling of this compound
This protocol is designed for the manual solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Swollen and Nα-Boc deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DCC)
-
Base (e.g., N,N-diisopropylethylamine - DIEA)
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)
-
Washing solvents: DMF, DCM, isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin is well-swollen in DMF.
-
Perform Nα-Boc deprotection using 50% TFA in DCM.
-
Wash the resin thoroughly with DCM and then DMF.
-
Neutralize the resin with a solution of 10% DIEA in DMF, followed by thorough DMF washes.
-
-
Amino Acid Activation (in a separate vessel):
-
Dissolve 2-3 equivalents of this compound and 2-3 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add 4-6 equivalents of DIEA to the solution to initiate activation. Crucially, do not add HOBt.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue/purple beads), a second coupling may be necessary.
-
-
Washing:
-
Upon completion, thoroughly wash the resin with DMF, followed by DCM and IPA, to remove any unreacted reagents and byproducts.
-
Deprotection of the Tosyl Group
The tosyl group on the histidine side chain is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6] For peptides containing arginine protected with a tosyl group, the cleavage time with HF may need to be extended to ensure complete removal.[7]
Conclusion: A Calculated Choice for Peptide Synthesis
This compound presents a viable and economical option for the incorporation of D-histidine in Boc-SPPS. However, its application comes with a significant caveat: a heightened risk of racemization. Researchers and drug development professionals must weigh the cost benefits against the potential for stereochemical impurities.
By implementing a carefully designed, HOBt-free coupling protocol and maintaining rigorous control over reaction conditions, the limitations of this compound can be effectively managed. For the synthesis of high-value, long, or complex peptides where absolute stereochemical purity is paramount, alternative protecting groups such as Bom or Dnp, despite their higher cost and more complex deprotection schemes, may be the more prudent choice. Ultimately, the selection of the appropriate protected histidine derivative is a strategic decision that should be guided by the specific requirements of the target peptide and the overall synthetic goals.
References
Navigating the Labyrinth of Histidine Incorporation: A Senior Application Scientist's Guide to Switching from Fmoc to Boc Chemistry
For seasoned researchers and professionals in drug development, the synthesis of peptides is a familiar terrain. Yet, the incorporation of certain amino acids can transform a routine synthesis into a formidable challenge. Histidine, with its unique imidazole side chain, stands out as a primary culprit for complications, most notably racemization, which can irrevocably compromise the biological activity of the final peptide. While the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the workhorse of modern solid-phase peptide synthesis (SPPS), persistent issues with histidine-containing sequences may necessitate a strategic retreat to the classic, acid-labile tert-butyloxycarbonyl (Boc) chemistry. This guide provides an in-depth, data-driven comparison to illuminate the rationale and practicalities of making this switch.
The Histidine Conundrum: A Tale of Two Nitrogens
The root of histidine's problematic nature lies in the nucleophilicity of its imidazole side chain. Specifically, the lone pair of electrons on the π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, erasing the stereochemistry at the α-carbon and resulting in a mixture of L- and D-isomers. This side reaction is particularly pronounced during the coupling step, especially with prolonged pre-activation times or at elevated temperatures.
A Tale of Two Chemistries: Fmoc vs. Boc for Histidine Incorporation
The choice between Fmoc and Boc SPPS dictates the entire synthetic strategy, from the Nα-protecting group to the side-chain protecting groups and the final cleavage from the resin. Understanding the fundamental differences is key to appreciating why one might be favored over the other for a given histidine-containing peptide.
| Feature | Fmoc Chemistry | Boc Chemistry |
| Nα-Protection | Base-labile Fmoc group | Acid-labile Boc group |
| Nα-Deprotection | 20% piperidine in DMF | 50% TFA in DCM |
| Side-Chain Protection | Acid-labile (e.g., Trt, Boc, tBu) | Acid-labile (e.g., Tos, DNP, Bom, Boc) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |
| Orthogonality | High degree of orthogonality | Graded acid lability |
The Fmoc Approach to Histidine: A Balancing Act
In Fmoc-SPPS, the primary strategy to mitigate histidine racemization is the protection of the imidazole side chain. Several protecting groups are available, each with its own set of advantages and disadvantages.
-
Trityl (Trt): The most common and cost-effective choice. However, it only protects the τ-nitrogen, leaving the problematic π-nitrogen exposed, thus offering minimal protection against racemization.
-
tert-Butoxycarbonyl (Boc): Protection of the π-nitrogen with a Boc group significantly reduces racemization by decreasing the basicity of the imidazole ring. This is a highly effective but more expensive option.
-
4-methoxybenzyloxymethyl (MBom): Similar to Boc, the MBom group protects the π-nitrogen and offers excellent suppression of racemization.
| Fmoc-Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8 |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18 |
| Fmoc-His(Trt)-OH | 90°C, 2 min coupling | >16 |
| Fmoc-His(Boc)-OH | 90°C, 2 min coupling | 0.81 |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 |
Data compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
The data clearly indicates that protecting the π-nitrogen with either a Boc or MBom group is vastly superior to the traditional Trt group in preventing racemization, especially at the elevated temperatures often used in microwave-assisted SPPS.
The Boc Approach to Histidine: A Return to Robustness
While Fmoc chemistry offers milder deprotection conditions, the repetitive exposure to a basic environment can be detrimental for certain sequences. Boc chemistry, with its reliance on graded acid lability, can offer a more robust solution for challenging histidine-containing peptides.
-
Tosyl (Tos): A cost-effective option, but it is labile to HOBt, a common additive in coupling reactions, and is prone to racemization.
-
2,4-Dinitrophenyl (Dnp): Offers excellent suppression of racemization due to its strong electron-withdrawing nature. However, it requires a separate, orthogonal deprotection step using thiolysis (e.g., thiophenol), which adds complexity to the synthesis.
-
Benzyloxymethyl (Bom): Protects the π-nitrogen and is highly effective at preventing racemization. It is a premium choice when stereochemical integrity is paramount.
-
tert-Butoxycarbonyl (Boc): When used for both Nα and side-chain protection, it offers a streamlined final deprotection. However, the side-chain Boc group can be prematurely removed during the repetitive TFA deprotection of the Nα-Boc group, limiting its use to shorter peptides or for introducing histidine near the N-terminus.
| Boc-Histidine Derivative | Racemization Potential | Key Advantages | Key Disadvantages |
| Boc-His(Tos)-OH | High | Cost-effective | Prone to racemization, labile to HOBt |
| Boc-His(Dnp)-OH | Low | Excellent racemization suppression, stable to TFA | Requires orthogonal deprotection with thiophenol |
| Boc-His(Bom)-OH | Very Low | Highly effective at suppressing racemization | Higher cost, cleavage releases formaldehyde |
| Boc-His(Boc)-OH | Moderate | Streamlined final deprotection | Prone to premature side-chain deprotection |
This table provides a qualitative comparison based on the chemical nature of the protecting groups and available literature. Direct quantitative, side-by-side comparisons are limited.
Making the Switch: A Practical Guide
The decision to switch from Fmoc to Boc chemistry for histidine incorporation should be driven by the specific challenges encountered. If racemization of histidine is a persistent issue leading to low purity and difficult purification, a switch to Boc chemistry with a robust protecting group like Dnp or Bom may be justified.
Side-by-Side Workflow Comparison:
Caption: Comparative workflows for a single amino acid coupling cycle in Fmoc and Boc SPPS.
Experimental Protocols
Fmoc-SPPS: Incorporation of Fmoc-His(Boc)-OH
This protocol outlines the manual coupling of Fmoc-His(Boc)-OH onto a resin-bound peptide chain with a free N-terminal amine.
1. Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free amine.
4. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
5. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
Boc-SPPS: Incorporation of Boc-His(Dnp)-OH
This protocol details the incorporation of Boc-His(Dnp)-OH, a robust choice for minimizing racemization in Boc chemistry.
1. Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DCM for at least 30 minutes in a reaction vessel.
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 20-30 minutes.
-
Wash the resin with DCM (3-5 times).
3. Neutralization:
-
Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes. Repeat once.
-
Wash the resin with DCM (3-5 times).
4. Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate Boc-His(Dnp)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
5. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
6. On-Resin Deprotection of the Dnp Group (Prior to Final Cleavage):
-
Suspend the peptide-resin in DMF.
-
Add a 20-fold molar excess of thiophenol in DMF.
-
Stir the mixture overnight.
-
Filter and wash the resin with DMF, isopropanol, and MTBE, then dry.
Final Cleavage and Deprotection
The final cleavage cocktail is dictated by the chosen chemistry and the protecting groups on other amino acids in the sequence.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-D-His(Tos)-OH
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of Nα-tert-Butoxycarbonyl-Nτ-tosyl-D-histidine, commonly known as Boc-D-His(Tos)-OH. As a critical building block in solid-phase peptide synthesis (SPPS), its handling and disposal demand meticulous attention to detail.[1][2] This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge for safe and responsible chemical handling.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound is a protected amino acid derivative, and while comprehensive toxicological data is not always readily available, the known hazard classifications for this and similar compounds necessitate a cautious approach.
According to supplier safety information, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
The physical form of this reagent is typically a solid or powder.[3] This presents a risk of dust formation and subsequent inhalation, which must be mitigated through proper handling techniques.[4] The fundamental principle is to treat all chemical waste, including this compound and materials contaminated with it, as hazardous unless explicitly confirmed otherwise by your institution's safety office.[5]
Essential Safety Precautions & Personal Protective Equipment (PPE)
A proactive safety posture is the first line of defense against chemical exposure. All handling and disposal preparation for this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[4][6] The following table outlines the mandatory PPE.
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects against irritation from airborne dust particles or accidental splashes.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation.[6][7] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask). | Recommended if dust generation is likely or work is outside a fume hood.[6] |
Crucially, good laboratory hygiene, such as washing hands thoroughly after handling and refraining from eating, drinking, or smoking in the work area, is a critical and non-negotiable practice.[6]
Step-by-Step Disposal Protocol
The recommended and required method for disposing of this compound is through a licensed chemical waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) office.[5][6] Under no circumstances should this chemical be disposed of in the general trash or poured down the sanitary sewer. [6][8]
Protocol for Solid Waste Disposal:
-
Gather All Waste: Collect all materials containing this compound. This includes:
-
Select a Waste Container: Place all solid waste into a dedicated, leak-proof hazardous waste container that is compatible with the chemical. If possible, use the original reagent container for surplus chemical waste, ensuring the label is intact and legible.[9][10]
-
Seal the Container: Securely close the container to prevent any leakage or release of dust.
-
Label the Container: Proper labeling is a regulatory mandate. The waste label must clearly and legibly include:
-
Store for Pickup: Place the sealed and labeled container in a designated and secure satellite accumulation area for chemical waste.[9][11] This area should be cool, dry, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[6]
-
Arrange for Disposal: Contact your institution's EHS office to schedule a pickup of the hazardous waste container.[5][6] They will manage the logistics with a licensed waste disposal contractor, who will likely transport the material for high-temperature incineration to ensure its complete destruction.[6][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe and compliant disposal of this compound.
Caption: Procedural workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.[4]
-
Place the swept material and any contaminated cleaning tools (e.g., dustpan, brush) into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill or Exposure:
-
Evacuate the immediate area and alert others.
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]
-
Contact your institution's emergency response and EHS office immediately.
-
This guide provides a foundational protocol for the safe disposal of this compound. However, it is not a substitute for the substance-specific Safety Data Sheet (SDS) or your institution's specific waste management policies. Always prioritize consulting these resources and your EHS department to ensure full compliance and safety.[10][13]
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. This compound | 69541-68-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-D-His(Tos)-OH
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Nα-Boc-Nim-tosyl-D-histidine, or Boc-D-His(Tos)-OH (CAS No. 69541-68-0). As a crucial building block in solid-phase peptide synthesis (SPPS), its safe handling is paramount to ensuring both personnel safety and experimental integrity.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in causality to foster a deep understanding of the necessary safety measures.
Foundational Risk Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is a solid, often a fine powder, which dictates the primary routes of potential exposure.[2] According to supplier safety data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The signal word associated with this compound is "Warning".[2] The primary risks, therefore, stem from the inhalation of airborne dust and direct contact with the skin and eyes. Our PPE strategy is designed to directly mitigate these specific hazards.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is essential for comprehensive protection. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection: The risk of serious eye irritation (H319) from airborne powder or splashes necessitates robust eye protection.[2]
-
Mandatory: Wear chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[3][4] These provide a full seal around the eyes, protecting from dust and splashes from all angles.
-
Recommended for Splash Risks: When handling solutions or performing vigorous mixing, a face shield should be worn in addition to safety goggles to protect the entire face.[3][4][5]
-
-
Hand Protection: To prevent skin irritation (H315), direct contact with the compound must be avoided.[2]
-
Mandatory: Use chemical-resistant nitrile gloves.[3][6][7] Nitrile provides excellent protection against this class of compounds. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of immediately.[3]
-
-
Body Protection:
-
Respiratory Protection: The potential for respiratory irritation (H335) from inhaling the fine powder is a significant concern.[2]
-
Primary Control: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[3][8] This engineering control is the most effective way to minimize inhalation exposure.
-
Secondary Control: In the rare event that a fume hood is not available and dust may be generated, a NIOSH-approved N95 respirator (or higher) is required as a minimum precaution.[3][6]
-
Operational Plans: PPE in Practice
The level of PPE required can be nuanced based on the specific laboratory operation. The following table summarizes the recommended protocols for common tasks.
| Task | Core PPE & Engineering Controls | Key Safety Rationale |
| Weighing & Transferring Solid | Chemical Fume Hood or Ventilated Enclosure, Safety Goggles, Nitrile Gloves, Lab Coat | To contain airborne dust at the source, preventing inhalation (H335) and minimizing contamination of the lab environment.[3][8] |
| Dissolving in Solvent | Chemical Fume Hood, Safety Goggles (Face Shield Recommended), Nitrile Gloves, Lab Coat | To control solvent vapors and protect against potential splashes that could cause serious eye irritation (H319).[3][4] |
| Reaction Setup & Monitoring | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against incidental contact and splashes during reagent addition and sampling. |
| Spill Cleanup | Safety Goggles, Nitrile Gloves, Lab Coat. (N95 Respirator if outside a fume hood) | To ensure protection from concentrated dust (H335) and direct skin/eye contact (H315, H319) during cleanup.[9] |
Step-by-Step Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface and assemble all necessary equipment (spatula, weigh paper/boat, secondary container).
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.
-
Transfer: Perform all operations deep within the fume hood. Carefully open the main container. Using a clean spatula, transfer the required amount of this compound to the weigh paper.
-
Containment: Promptly and securely close the main container. Place the weighed compound into a sealed secondary container for transport to the reaction vessel.
-
Cleanup: Dispose of the contaminated weigh paper and any used wipes directly into a designated hazardous waste container within the fume hood.[6][9]
Disposal and Decontamination Plan
Proper disposal of contaminated materials is a critical final step to prevent unintended exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh papers, and contaminated wipes, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container compatible with the solvent used.[6]
-
Decontamination: Never dispose of this chemical down the drain or in the general trash.[6][7] Your institution's Environmental Health and Safety (EHS) office should be contacted to arrange for pickup by a licensed chemical waste disposal contractor.[9]
Emergency Response Workflow
In the event of an accidental exposure, a clear and immediate response is crucial. The following workflow outlines the necessary first aid measures.
Caption: Emergency first aid workflow for this compound exposure.
First Aid Details:
-
If on Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[2][10] If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.[2][10]
-
If Inhaled: Move the person to fresh air. If breathing becomes difficult, administer oxygen and seek medical help.[3][10]
-
If Swallowed: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[8][11]
By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, ensuring a safe working environment and maintaining the highest standards of scientific practice.
References
- 1. peptide.com [peptide.com]
- 2. This compound | 69541-68-0 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. osha.gov [osha.gov]
- 5. hsa.ie [hsa.ie]
- 6. benchchem.com [benchchem.com]
- 7. biovera.com.au [biovera.com.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
